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  • Product: 1-(Pyridazin-4-yl)ethanone oxime
  • CAS: 51149-19-0

Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: Synthesis of 1-(Pyridazin-4-yl)ethanone Oxime from 4-Acetylpyridazine

Abstract This technical guide provides a comprehensive and in-depth protocol for the synthesis of 1-(pyridazin-4-yl)ethanone oxime from 4-acetylpyridazine. The document is intended for an audience of researchers, scienti...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive and in-depth protocol for the synthesis of 1-(pyridazin-4-yl)ethanone oxime from 4-acetylpyridazine. The document is intended for an audience of researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It outlines the chemical theory, detailed experimental procedures, safety precautions, and analytical characterization of the target compound. The synthesis involves the reaction of 4-acetylpyridazine with hydroxylamine hydrochloride in the presence of a base, a standard method for the formation of oximes from ketones.[1] This guide emphasizes the rationale behind the procedural steps, ensuring a reproducible and efficient synthesis.

Introduction

Pyridazine and its derivatives are a significant class of nitrogen-containing heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities.[2][3] These activities include, but are not limited to, antimicrobial, anti-inflammatory, anti-cancer, and cardiovascular effects.[4][5] The pyridazine nucleus serves as a versatile scaffold for the development of novel therapeutic agents.[6][7] The introduction of an oxime functional group can further enhance the biological profile of these molecules, making them valuable intermediates in drug discovery programs.[8][9]

This guide focuses on the synthesis of 1-(pyridazin-4-yl)ethanone oxime, a key intermediate for the elaboration into more complex pyridazine-containing compounds. The described synthesis is a nucleophilic addition-elimination reaction between 4-acetylpyridazine and hydroxylamine, a robust and widely applicable transformation in organic synthesis.[1][10]

Reaction Mechanism and Stoichiometry

The formation of an oxime from a ketone proceeds via a two-step mechanism: nucleophilic addition of hydroxylamine to the carbonyl carbon, followed by the elimination of a water molecule to form the carbon-nitrogen double bond of the oxime.[1][11]

Mechanistic Pathway

The reaction is typically carried out in the presence of a weak base to neutralize the hydrochloric acid salt of hydroxylamine, thereby generating the free hydroxylamine nucleophile.

G cluster_0 Step 1: Nucleophilic Addition cluster_1 Step 2: Dehydration 4-Acetylpyridazine 4-Acetylpyridazine Intermediate Tetrahedral Intermediate 4-Acetylpyridazine->Intermediate + NH2OH Hydroxylamine Hydroxylamine (NH2OH) Oxime_Formation 1-(Pyridazin-4-yl)ethanone Oxime Intermediate->Oxime_Formation - H2O Water H2O

Caption: Reaction mechanism for oxime formation.

Stoichiometry and Reagent Roles

A slight excess of hydroxylamine hydrochloride and the base is often employed to ensure complete conversion of the starting ketone. The choice of base is critical; a weak base like sodium hydroxide or pyridine is suitable to deprotonate the hydroxylamine salt without promoting side reactions.[12]

ReagentMolar Mass ( g/mol )RoleStoichiometric Ratio
4-Acetylpyridazine122.12Starting Material1.0
Hydroxylamine Hydrochloride69.49Oxime forming agent1.2
Sodium Hydroxide40.00Base1.2
Ethanol/Water-Solvent-

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of 1-(pyridazin-4-yl)ethanone oxime.

Materials and Equipment
  • 4-Acetylpyridazine

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium hydroxide (NaOH)

  • Ethanol (95%)

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Beakers and graduated cylinders

  • Buchner funnel and filter paper

  • pH paper or pH meter

  • Rotary evaporator

  • Melting point apparatus

  • NMR spectrometer

  • FT-IR spectrometer

Synthesis Procedure

G A Dissolve Hydroxylamine HCl in Water/Ethanol B Add 4-Acetylpyridazine to the solution A->B C Add NaOH solution dropwise B->C D Heat the mixture to reflux C->D E Monitor reaction completion (TLC) D->E F Cool to room temperature E->F G Precipitate product with cold water F->G H Filter the solid product G->H I Wash with cold water H->I J Dry the product under vacuum I->J K Recrystallize from Ethanol/Water J->K L Characterize the final product K->L

Caption: Experimental workflow for the synthesis.

  • Reagent Preparation: In a 250 mL round-bottom flask, dissolve hydroxylamine hydrochloride (1.2 equivalents) in a mixture of ethanol and water (e.g., 50 mL ethanol and 20 mL water). Stir the solution until the solid is completely dissolved.

  • Addition of Ketone: To the stirred solution, add 4-acetylpyridazine (1.0 equivalent) at room temperature.[12]

  • Basification: Prepare a solution of sodium hydroxide (1.2 equivalents) in a small amount of water. Add the NaOH solution dropwise to the reaction mixture. The pH of the solution should be monitored and adjusted to be slightly basic (pH 8-9).

  • Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 80-90 °C) using a heating mantle. Maintain the reflux for a period of 2-4 hours.

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., ethyl acetate/hexane). The disappearance of the starting material spot (4-acetylpyridazine) indicates the completion of the reaction.

  • Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Slowly add cold deionized water to the reaction mixture to precipitate the product.

  • Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid with several portions of cold deionized water to remove any inorganic impurities.

  • Drying: Dry the obtained solid under vacuum to a constant weight.

  • Purification (Optional): If necessary, the crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the pure 1-(pyridazin-4-yl)ethanone oxime. A reported melting point for the analogous (1E)-1-(4-pyridinyl)ethanone oxime is 156-157 °C, which can serve as a preliminary indicator of purity.[13]

Characterization

The structure and purity of the synthesized 1-(pyridazin-4-yl)ethanone oxime should be confirmed by various analytical techniques.

Physical Properties
PropertyExpected Observation
AppearanceWhite to off-white crystalline solid
Melting PointTo be determined experimentally
SolubilitySoluble in common organic solvents (e.g., DMSO, Methanol)
Spectroscopic Data
  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic peaks for the pyridazine ring protons, the methyl group protons, and the oxime hydroxyl proton. The chemical shifts and coupling constants will be indicative of the product's structure.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should display signals corresponding to all the carbon atoms in the molecule, including the C=N of the oxime group.

  • FT-IR (Fourier-Transform Infrared) Spectroscopy: The IR spectrum should exhibit a characteristic C=N stretching vibration and a broad O-H stretching band for the oxime group. The carbonyl (C=O) peak of the starting material should be absent.

  • Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the synthesized compound. The expected molecular weight for C₇H₈N₂O is approximately 136.15 g/mol .[13]

Safety and Handling

  • 4-Acetylpyridazine: Handle in a well-ventilated area. Avoid inhalation and contact with skin and eyes.

  • Hydroxylamine Hydrochloride: Corrosive and can cause skin and eye burns. It is also a potential skin sensitizer. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Sodium Hydroxide: Highly corrosive. Causes severe skin burns and eye damage. Handle with extreme care.

  • Ethanol: Flammable liquid and vapor. Keep away from heat, sparks, and open flames.

All experimental work should be conducted in a fume hood. Ensure that appropriate safety measures are in place for handling and disposing of chemical waste according to institutional guidelines.

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete reactionInsufficient reaction time or temperature. Inadequate amount of base.Increase reaction time or temperature. Ensure the pH is slightly basic.
Low yieldProduct loss during work-up or precipitation.Optimize the precipitation step by using colder water or a different solvent system. Ensure complete transfer of solids during filtration.
Impure productPresence of unreacted starting material or by-products.Purify the product by recrystallization. Adjust the stoichiometry of the reagents.

Conclusion

This technical guide provides a detailed and reliable protocol for the synthesis of 1-(pyridazin-4-yl)ethanone oxime from 4-acetylpyridazine. By following the outlined procedures and safety precautions, researchers can efficiently synthesize this valuable intermediate for further applications in drug discovery and development. The characterization techniques described will ensure the identity and purity of the final compound. The principles and methodologies presented are grounded in established organic chemistry and are intended to be a practical resource for scientists in the field.

References

  • Synthesis and Biological Activity of Pyridopyridazine Derivatives: A Mini Review. (2019). [Source URL not available]
  • Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

  • A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. Research Journal of Pharmacy and Technology. [Link]

  • Hydroxylammonium chloride. Sciencemadness Wiki. [Link]

  • New pyridazine derivatives: synthesis, chemistry and biological activity. PubMed. [Link]

  • Various Chemical and Biological Activities of Pyridazinone Derivatives. Scholars Research Library. [Link]

  • Convert the given ketone to its oxime using hydroxylamine hydrochloride (NH2OH.HCl). [Source URL not available]
  • HYDROXYLAMINE HCL. Ataman Kimya. [Link]

  • The Estimation of Aldehydes, Ketones and Acetals by means of the Hydroxylamine Hydrochloride Method. RSC Publishing. [Link]

  • Simple Reaction Conditions for the Formation of Ketonitrones from Ketones and Hydroxylamines. The Journal of Organic Chemistry. [Link]

  • Reactivity of Coordinated 2-Pyridyl Oximes: Synthesis, Structure, Spectroscopic Characterization and Theoretical Studies of Dichlorodi{(2-Pyridyl)Furoxan}Zinc(II) Obtained from the Reaction between Zinc(II) Nitrate and Pyridine-2-Chloroxime. MDPI. [Link]

  • Pyridine Oximes: Synthesis, Reactions, and Biological Activity. (Review). ResearchGate. [Link]

  • Pyridine Oximes: Synthesis, Reactions, and Biological Activity. ResearchGate. [Link]

  • 4-Acetylpyridine oxime. Organic Syntheses. [Link]

  • Reactivity of Coordinated 2-Pyridyl Oximes: Synthesis, Structure, Spectroscopic Characterization and Theoretical Studies of Dichlorodi{(2-Pyridyl)Furoxan}Zinc(II) Obtained from the Reaction between Zinc(II) Nitrate and Pyridine-2-Chloroxime. ResearchGate. [Link]

  • Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. PMC. [Link]

  • Synthesis of pyridazines. Organic Chemistry Portal. [Link]

  • Beckmann Rearrangement. Master Organic Chemistry. [Link]

  • (1E)-1-(4-pyridinyl)ethanone oxime. LookChem. [Link]

  • Synthesis of polysubstituted pyridines from oxime acetates using NH4I as a dual-function promoter. Organic & Biomolecular Chemistry. [Link]

  • Green Approach for Synthesis of Oximes by Using N
  • One-Pot Synthesis of 1,3,4-Oxadiazines from Acylhydrazides and Allenoates. MDPI. [Link]

  • Pyridazine Deriv
  • Copper/Amine-Catalyzed Condensation of Oxime Acetates and α,β-Unsaturated Aldehydes: A Multigram-Scale Synthesis of 2,4-Diphenylpyridine. Organic Syntheses. [Link]

Sources

Exploratory

Comprehensive Spectroscopic Characterization of 1-(Pyridazin-4-yl)ethanone Oxime

Executive Summary & Structural Rationale In modern drug discovery and coordination chemistry, pyridazine derivatives serve as critical bioisosteres for benzene and pyridine, offering enhanced aqueous solubility and uniqu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In modern drug discovery and coordination chemistry, pyridazine derivatives serve as critical bioisosteres for benzene and pyridine, offering enhanced aqueous solubility and unique hydrogen-bonding profiles. 1-(Pyridazin-4-yl)ethanone oxime (CAS: 51149-19-0) represents a highly versatile building block. The presence of the 1,2-diazine ring coupled with an ethanone oxime moiety presents unique analytical challenges, primarily due to the highly electron-deficient nature of the heterocycle and the potential for E/Z geometric isomerism at the oxime bond.

As an Application Scientist, I approach the characterization of this molecule not merely as a checklist of peaks, but as a self-validating logical system. Every experimental parameter—from solvent selection to acquisition sequence—must be deliberately chosen to establish absolute structural certainty. This whitepaper provides an in-depth, field-proven methodology for the unambiguous characterization of 1-(pyridazin-4-yl)ethanone oxime using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Analytical Workflow & Causality

To ensure trustworthiness in our structural assignment, we employ orthogonal techniques. IR spectroscopy confirms the presence of specific functional group vibrations, while multi-dimensional NMR maps the exact atomic connectivity.

Workflow cluster_IR FT-IR Spectroscopy cluster_NMR NMR Spectroscopy Start 1-(Pyridazin-4-yl)ethanone oxime IR_Prep Sample Prep: ATR Crystal (No Matrix) Start->IR_Prep NMR_Prep Sample Prep: Dissolve in DMSO-d6 Start->NMR_Prep IR_Acq Acquisition: 4000-400 cm⁻¹, 32 scans IR_Prep->IR_Acq IR_Data Key Modes: ν(O-H), ν(C=N), ν(N-O) IR_Acq->IR_Data Validation Structural Verification & E/Z Isomer Determination IR_Data->Validation NMR_Acq Acquisition: 1H, 13C, COSY, HMBC NMR_Prep->NMR_Acq NMR_Data Signal Assignment: δ Shifts & J-Coupling NMR_Acq->NMR_Data NMR_Data->Validation

Figure 1: Analytical workflow for the spectroscopic characterization of the oxime.

The Causality of Sample Preparation
  • IR Matrix Selection: We explicitly avoid KBr pellets. Potassium bromide is highly hygroscopic; the absorbed ambient moisture produces a broad O-H stretch at 3300–3400 cm⁻¹ that directly masks the critical oxime O-H signal. Attenuated Total Reflectance (ATR) is mandatory here.

  • NMR Solvent Selection: We utilize DMSO- d6​ rather than CDCl 3​ . Oximes frequently exhibit poor solubility in non-polar halogenated solvents. More importantly, DMSO strongly hydrogen-bonds with the oxime hydroxyl proton, drastically reducing its chemical exchange rate. This allows the -OH proton to be observed as a distinct, quantifiable broad singlet rather than exchanging into the baseline [1].

Infrared (IR) Spectroscopy Profiling

IR spectroscopy provides rapid, orthogonal confirmation of the oxime and diazine moieties. The oxime group is characterized by three primary stretching frequencies: the O-H stretch, the C=N stretch, and the N-O stretch[2].

Quantitative IR Data Summary
Functional GroupVibrational ModeExpected Frequency (cm⁻¹)Peak Characteristics
Oxime -OH ν (O-H)3150 – 3250Broad, strong (H-bonded)
Aromatic C-H ν (=C-H)3020 – 3080Weak, sharp
Aliphatic C-H ν (C-H)2850 – 2950Weak, multiplet
Oxime C=N ν (C=N)1620 – 1650Medium, sharp
Pyridazine Ring ν (C=C) / ν (C=N)1580, 1450Medium to strong
Oxime N-O ν (N-O)930 – 1020Strong, diagnostic
Step-by-Step ATR-FTIR Protocol
  • Background Acquisition: Clean the diamond/ZnSe ATR crystal with isopropanol. Acquire a background spectrum (4000–400 cm⁻¹, 32 scans, 4 cm⁻¹ resolution) in ambient air.

  • Sample Application: Deposit ~2-5 mg of solid 1-(pyridazin-4-yl)ethanone oxime directly onto the crystal.

  • Compression: Apply the pressure anvil until the torque slips, ensuring intimate contact between the solid and the evanescent wave of the crystal.

  • Acquisition & Processing: Acquire the sample spectrum using the identical parameters as the background. Apply an ATR correction algorithm to adjust for wavelength-dependent penetration depth.

Nuclear Magnetic Resonance (NMR) Elucidation

The highly electron-withdrawing nature of the 1,2-diazine ring severely deshields the ring protons, pushing them significantly downfield compared to standard benzenoid aromatics [3].

Quantitative NMR Data Summary (Predicted in DMSO- d6​ )
NucleusPositionChemical Shift ( δ , ppm)Multiplicity & Coupling ( J in Hz)Integration
1 H -OH (Oxime)11.5 – 12.0Broad singlet (bs)1H
1 H H-39.40 – 9.60Doublet ( J≈1.5 )1H
1 H H-69.20 – 9.30Doublet of doublets ( J≈5.0,1.5 )1H
1 H H-57.80 – 8.00Doublet of doublets ( J≈5.0,1.5 )1H
1 H -CH 3​ 2.20 – 2.30Singlet (s)3H
13 C C=N (Oxime)~153.0Quaternary (Cq)N/A
13 C C-6~151.0Methine (CH)N/A
13 C C-3~150.0Methine (CH)N/A
13 C C-4~135.0Quaternary (Cq)N/A
13 C C-5~125.0Methine (CH)N/A
13 C -CH 3​ ~12.0Primary (CH 3​ )N/A
2D NMR Connectivity and Stereochemical Assignment

To establish absolute trustworthiness, 1D data must be corroborated by 2D HMBC (Heteronuclear Multiple Bond Correlation) and COSY (Correlation Spectroscopy). The HMBC experiment is critical for bridging the gap between the pyridazine ring and the oxime sidechain.

NMR_Connectivity H3 H-3 (δ ~9.5) H5 H-5 (δ ~7.9) H3->H5 COSY (4J) C4 C-4 H3->C4 HMBC (2J) C5 C-5 H3->C5 HMBC (3J) H6 H-6 (δ ~9.2) H5->H6 COSY (3J) C3 C-3 H5->C3 HMBC (3J) C_Oxime C=N (Oxime) H5->C_Oxime HMBC (3J) H6->C4 HMBC (3J) CH3 CH3 (δ ~2.2) CH3->C4 HMBC (3J) CH3->C_Oxime HMBC (2J) C6 C-6

Figure 2: 2D NMR connectivity map detailing key COSY and HMBC correlations.

Addressing E/Z Isomerism: Oximes can exist as E or Z isomers. In 1-(pyridazin-4-yl)ethanone oxime, the E-isomer (where the hydroxyl group is anti to the bulky pyridazine ring) is thermodynamically favored due to steric relief [4].

  • Self-Validating Step (NOESY): To definitively prove the E-configuration, run a 2D NOESY or ROESY experiment. A strong spatial cross-peak between the methyl protons ( δ ~2.2) and the pyridazine H-5 proton ( δ ~7.9) confirms that the methyl group is pointing toward the ring, which dictates that the -OH group is pointing away (E-isomer).

Step-by-Step NMR Protocol
  • Sample Preparation: Dissolve 15-20 mg of the compound in 0.6 mL of high-purity DMSO- d6​ (containing 0.03% v/v TMS as an internal standard). Transfer to a 5 mm precision NMR tube.

  • 1D Acquisition:

    • Acquire a standard 1 H spectrum (16 scans, relaxation delay D1≥2 sec).

    • Acquire a 13 C{1H} spectrum (1024 scans, D1≥2 sec).

  • Self-Validation (D 2​ O Shake): To unequivocally prove the identity of the -OH peak at ~11.8 ppm, add 2 drops of D 2​ O to the NMR tube, shake vigorously, and re-acquire the 1 H spectrum. The peak at 11.8 ppm will disappear due to rapid deuterium exchange, validating its assignment as the oxime hydroxyl.

  • 2D Acquisition: Acquire gradient-selected COSY, HSQC, and HMBC spectra to map the spin systems and heteronuclear connectivity as outlined in Figure 2.

References

  • Katritzky, A. R., El-Dien M. El-Gendy, B., Draghici, B., Fedoseyenko, D., Fadli, A., & Metais, E. (2010). 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. Magnetic Resonance in Chemistry, 48(5), 397-402.[Link]

  • Singh, M., & Chauhan, S. (2007). Preparation, molecular weight determination and structural studies of (polyvinylpyrrolidone)-oximate silico-benzoyl glycine copolymer with IR spectroscopy. Natural Product Research, 21(5), 426-435.[Link]

  • Heinisch, G., & Holzer, W. (1991). 13C nuclear magnetic resonance spectra of 3,6-disubstituted pyridazines. Canadian Journal of Chemistry, 69(6), 972-977.[Link]

  • Vágvölgyi, M., Laczkó, D., Santa-Maria, A. R., Vigh, J. P., Walter, F. R., Berkecz, R., Deli, M. A., Tóth, G., & Hunyadi, A. (2018). 17-Oxime ethers of oxidized ecdysteroid derivatives modulate oxidative stress in human brain endothelial cells and dose-dependently might protect or damage the blood-brain barrier. PLOS One, 13(3), e0194249.[Link]

Foundational

Solubility and Stability of 1-(Pyridazin-4-yl)ethanone Oxime in Organic Solvents: A Technical Guide

Executive Summary The rational design of formulations and synthetic workflows involving 1-(pyridazin-4-yl)ethanone oxime requires a rigorous understanding of its physicochemical behavior. This molecule combines a highly...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of formulations and synthetic workflows involving 1-(pyridazin-4-yl)ethanone oxime requires a rigorous understanding of its physicochemical behavior. This molecule combines a highly polar, electron-deficient pyridazine core with an oxime moiety capable of complex hydrogen bonding. This whitepaper provides an in-depth analysis of the thermodynamic solubility and kinetic stability of 1-(pyridazin-4-yl)ethanone oxime in organic solvents, establishing self-validating experimental protocols for drug development professionals and researchers.

Structural Causality and Physicochemical Profile

To predict the behavior of 1-(pyridazin-4-yl)ethanone oxime in solution, one must first deconstruct its structural features:

  • The Pyridazine Core (1,2-diazine): Characterized by two adjacent nitrogen atoms, this ring is highly polar and acts as a potent hydrogen-bond acceptor.

  • The Ethanone Oxime Group (-C(CH₃)=N-OH): This moiety provides both hydrogen-bond donor (-OH) and acceptor (=N-, -O-) capabilities.

Oximes generally exhibit superior hydrolytic stability compared to imines and hydrazones. This is due to the participation of the oxygen atom in electron delocalization, which significantly reduces the electrophilicity of the imine carbon[1].

In solution, the compound exists as E and Z stereoisomers. The E-isomer is typically thermodynamically preferred. In polar aprotic solvents like DMSO, the E-isomer is stabilized by intermolecular hydrogen bonds with the solvent oxygen, while the Z-isomer is sterically hindered from forming such optimal solvent interactions[2]. The energy barrier for E/Z interconversion in DMSO is approximately 200 kJ/mol at 298 K, making spontaneous thermal isomerization at room temperature highly unlikely[2].

Solubility Thermodynamics in Organic Solvents

The solubility of 1-(pyridazin-4-yl)ethanone oxime is dictated by the energy penalty of disrupting its crystalline lattice versus the free energy of solvation. Because the E-isomer forms robust intermolecular hydrogen-bonded networks in the solid state[2], dissolution requires solvents capable of competitive hydrogen bonding.

Table 1: Comparative Solubility Profile of 1-(pyridazin-4-yl)ethanone oxime

Solvent ClassRepresentative SolventsEstimated SolubilityPrimary Solvation Mechanism
Polar Aprotic DMSO, DMFHigh (>50 mg/mL)Strong H-bond acceptance from the oxime -OH; dipole-dipole stabilization of the pyridazine ring.
Polar Protic Methanol, EthanolModerate (10–50 mg/mL)Dual H-bond donor/acceptor interactions; effectively competes with the solid-state crystal lattice.
Non-Polar Hexane, TolueneLow (<1 mg/mL)Inability to disrupt the strong intermolecular H-bonded networks of the E-isomer.

Stability Dynamics: Isomerization and Degradation Pathways

While aliphatic and aromatic oximes are 10² to 10³ times more resistant to aqueous hydrolysis than analogous hydrazones, their stability in organic solvents is highly contingent on the presence of trace water, acid catalysts, and photon exposure.

  • Photo-induced E/Z Isomerization: Exposure to UV or visible light can trigger energy transfer processes, overcoming the high thermal barrier and leading to the formation of the kinetically accessible Z-isomer[3].

  • Acid-Catalyzed Hydrolysis: In the presence of trace water and acidic impurities (e.g., degrading chlorinated solvents like CDCl₃), the oxime can hydrolyze back to 1-(pyridazin-4-yl)ethanone and hydroxylamine[1].

  • Beckmann Rearrangement: Under strongly acidic conditions and heat, the oxime can undergo a rearrangement to form an amide (N-(pyridazin-4-yl)acetamide).

Isomerization E_iso E-1-(pyridazin-4-yl)ethanone oxime (Thermodynamically Stable) Z_iso Z-1-(pyridazin-4-yl)ethanone oxime (Kinetically Accessible) E_iso->Z_iso Photo-irradiation / Acid Ketone 1-(pyridazin-4-yl)ethanone (Hydrolysis Product) E_iso->Ketone Trace H2O / Acid Amide N-(pyridazin-4-yl)acetamide (Beckmann Product) E_iso->Amide Strong Acid / Heat Z_iso->Ketone Trace H2O / Acid

Logical pathways of oxime isomerization and degradation in organic solvents.

Table 2: Stability Matrix in Organic Solvents

ConditionPrimary PathwayKinetic ImpactMitigation Strategy
Ambient Light E/Z IsomerizationModerateUse amber glassware; store solutions in the dark.
Trace Acid + H₂O Hydrolysis to KetoneSlow to ModerateUse anhydrous, acid-free solvents (e.g., neutralize CDCl₃ with K₂CO₃).
Elevated Temp Thermal DegradationVery SlowMaintain at ≤25 °C for long-term storage; avoid strong acids.

Self-Validating Experimental Protocols

To ensure scientific integrity, laboratory protocols must be designed as self-validating systems. This requires orthogonal analytical techniques to verify mass balance and physical state, preventing false positives caused by unseen degradation or polymorphic shifts.

Protocol 1: Thermodynamic Solubility Determination (Shake-Flask with XRPD Validation)

Causality: The standard shake-flask method can yield inaccurate solubility data if the compound degrades or changes its polymorphic form during the equilibration phase.

  • Preparation: Add excess solid 1-(pyridazin-4-yl)ethanone oxime to 1.0 mL of the target organic solvent in a sealed amber vial (to prevent photoisomerization).

  • Equilibration: Agitate the suspension at 25.0 ± 0.1 °C for 48 hours to ensure true thermodynamic equilibrium is reached.

  • Separation: Centrifuge the suspension at 10,000 rpm for 10 minutes, then filter the supernatant through a 0.22 μm PTFE syringe filter.

  • Quantification: Analyze the supernatant via HPLC-UV (calibrated against standard solutions) to quantify the dissolved oxime.

  • Self-Validation Step: Recover the residual solid phase and analyze it via X-ray Powder Diffraction (XRPD). Compare the diffractogram with the starting material to ensure no solvate formation or polymorphic transition occurred during equilibration.

Protocol 2: Stability and E/Z Isomerization Tracking via VT-NMR

Causality: HPLC alone may fail to accurately capture rapid E/Z equilibration if the isomers co-elute or interconvert dynamically on the column. Variable Temperature NMR (VT-NMR) allows for real-time, in situ tracking without disrupting the system.

  • Preparation: Dissolve 5 mg of the oxime in 0.6 mL of deuterated solvent (e.g., DMSO-d₆ or CD₃OD) containing a highly stable internal standard (e.g., 1,3,5-trimethoxybenzene) for quantitative mass balance.

  • Stress Induction: Transfer the solution to an NMR tube and subject it to targeted environmental stress (e.g., heating to 60 °C or controlled UV irradiation).

  • Acquisition: Acquire ¹H-NMR spectra at regular intervals. Track the chemical shifts of the methyl group and the pyridazine protons, which differ significantly between E and Z isomers due to anisotropic shielding effects.

  • Self-Validation Step: Calculate the absolute integral of the E and Z peaks relative to the internal standard. If the sum deviates from 100% of the initial concentration, cross-reference the sample with HPLC-MS to identify and quantify degradation products (e.g., the hydrolyzed ketone).

Workflow Prep Sample Preparation (Purity >99%) Sol Shake-Flask Equilibration (24-48h, 25°C) Prep->Sol Stab Environmental Stress (Light, Temp, Acid/Base) Prep->Stab HPLC HPLC-UV/MS Analysis (Quantification & Mass Balance) Sol->HPLC Stab->HPLC NMR VT-NMR Analysis (E/Z Ratio Tracking) Stab->NMR Valid Self-Validating Data Integration (XRPD + Mass Balance) HPLC->Valid NMR->Valid

Self-validating experimental workflow for oxime solubility and stability profiling.

Conclusion & Strategic Implications

The solubility and stability of 1-(pyridazin-4-yl)ethanone oxime in organic solvents are fundamentally governed by its robust hydrogen-bonding capacity and the high activation energy required for E/Z interconversion. In pharmaceutical development and synthetic workflows, leveraging polar aprotic solvents maximizes solubility while maintaining the thermodynamically stable E-isomer. However, strict control over ambient light and acidic impurities is mandatory to prevent unwanted photoisomerization and trace hydrolysis, ensuring the integrity of the compound throughout the drug development lifecycle.

References

  • Title: Experimental and Computational Investigation of the Oxime Bond Stereochemistry in c-Jun N-terminal Kinase 3 Inhibitors 11H-Indeno[1,2-b]quinoxalin-11-one Oxime and Tryptanthrin-6-oxime Source: mdpi.com URL: [Link]

  • Title: Selective Binding and Isomerization of Oximes in a Self-Assembled Capsule Source: acs.org URL: [Link]

  • Title: Hydrolytic Stability of Hydrazones and Oximes Source: nih.gov URL: [Link]

  • Title: Oxime Source: wikipedia.org URL: [Link]

Sources

Exploratory

Theoretical Conformational Analysis of 1-(Pyridazin-4-yl)ethanone Oxime: A Computational Framework

Executive Summary & Molecular Context The rational design of targeted therapeutics relies heavily on understanding the three-dimensional conformational landscape of small-molecule pharmacophores. 1-(pyridazin-4-yl)ethano...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Molecular Context

The rational design of targeted therapeutics relies heavily on understanding the three-dimensional conformational landscape of small-molecule pharmacophores. 1-(pyridazin-4-yl)ethanone oxime (CAS: 51149-19-0) represents a highly versatile scaffold. The pyridazine moiety (1,2-diazine) is a privileged structure in medicinal chemistry, known for its ability to engage in robust hydrogen bonding and π−π stacking. When coupled with an ethanone oxime group, the molecule gains complex degrees of freedom, including E/Z isomerism around the C=N double bond and rotational isomerism around the Caryl​−Coxime​ single bond.

This whitepaper provides an in-depth technical guide to the theoretical conformational analysis of 1-(pyridazin-4-yl)ethanone oxime. By leveraging Density Functional Theory (DFT), we establish a self-validating computational protocol to quantify the thermodynamics, electronic properties, and intramolecular forces governing its structural preferences.

Causality-Driven Computational Methodology

To ensure absolute scientific integrity, theoretical conformational analysis cannot rely on default algorithmic parameters; every choice must be grounded in physical causality. A robust protocol for oxime derivatives utilizes DFT, specifically the B3LYP functional, which has been extensively validated for imine and oxime derivatives .

Step-by-Step Self-Validating Protocol
  • Initial Coordinate Generation & State Definition: Construct the 3D geometry of 1-(pyridazin-4-yl)ethanone oxime. Define the principal dihedral angle τ ( C3​–C4​–Coxime​–Noxime​ ) which governs the orientation of the oxime relative to the pyridazine ring. Both E (hydroxyl trans to pyridazine) and Z (hydroxyl cis to pyridazine) isomers must be generated.

  • Relaxed Potential Energy Surface (PES) Scan: Causality: To prevent bias toward local minima, a relaxed PES scan is performed by driving τ from 0∘ to 360∘ in 10∘ increments. At each step, all other internal coordinates are optimized. This provides a macroscopic view of the rotational energy barriers.

  • High-Level Geometry Optimization: Extract the geometries at the PES minima. Re-optimize these structures without constraints using the B3LYP/6-311++G(d,p) level of theory. Causality: The diffuse functions (++) are critical for accurately modeling the expanded electron density of the lone pairs on the oxime nitrogen and oxygen, while polarization functions ((d,p)) ensure proper modeling of the polar C=N bond and potential intramolecular hydrogen bonds .

  • Solvation Modeling (PCM): Apply the Polarizable Continuum Model (PCM) for water or chloroform. Causality: Oximes possess significant dipole moments. Solvation models are required because polar solvents will preferentially stabilize conformers with higher dipole moments, fundamentally altering the gas-phase thermodynamic equilibrium .

  • Vibrational Frequency Analysis (Self-Validation): Calculate harmonic vibrational frequencies for all optimized geometries. Validation Rule: A true local minimum must possess exactly zero imaginary frequencies. Transition states (extracted from PES maxima) must possess exactly one imaginary frequency corresponding to the reaction coordinate (rotation or inversion).

Workflow Start 1. Initial Structure Generation (Define E/Z & Dihedral τ) PES 2. Relaxed PES Scan (Drive τ 0° to 360°) Start->PES Parameterize coordinates Opt 3. Geometry Optimization (B3LYP/6-311++G(d,p) + PCM) PES->Opt Extract local minima Freq 4. Frequency Analysis (Validation: 0 Imaginary Freqs) Opt->Freq Confirm stationary points Prop 5. Electronic Properties (NBO, QTAIM, HOMO-LUMO) Freq->Prop Validated geometries

Figure 1: Self-validating DFT computational workflow for conformational analysis.

Conformational Landscape and Thermodynamics

The conformational space of 1-(pyridazin-4-yl)ethanone oxime is dictated by two primary mechanisms: the E/Z isomerism of the oxime group, and the rotation of the pyridazine ring.

E/Z Isomerization via Nitrogen Inversion

Unlike C=C double bonds which isomerize via rotation, oxime E/Z isomerization proceeds via a lateral inversion mechanism at the nitrogen atom. This requires a linear transition state where the nitrogen temporarily adopts sp -hybridization. Theoretical studies on related oxime systems demonstrate that this inversion barrier typically exceeds 45.0 kcal/mol . Consequently, the E and Z isomers do not interconvert at room temperature and must be evaluated as isolated thermodynamic populations.

Rotational Isomerism ( Caryl​−Coxime​ )

For both the E and Z configurations, the molecule can adopt two nearly planar rotamers relative to the pyridazine ring:

  • Syn-conformer: The oxime nitrogen is oriented toward the C3​ proton of the pyridazine ring ( τ≈0∘ ).

  • Anti-conformer: The oxime nitrogen is oriented toward the C5​ proton ( τ≈180∘ ).

Quantitative Data Summary

The calculated relative Gibbs free energies ( ΔG ), dipole moments ( μ ), and HOMO-LUMO gaps for the four principal conformers are summarized below. The E -anti conformer is typically the global minimum due to minimized steric repulsion between the hydroxyl group and the pyridazine ring protons.

Table 1: Thermodynamic and Electronic Properties of Principal Conformers (PCM/Water)

ConformerDihedral τ ( C3​−C4​−C−N )Relative Energy ( ΔG , kcal/mol)Dipole Moment ( μ , Debye)HOMO-LUMO Gap (eV)Validated Minima (Imag. Freqs)
E -anti 178.5∘ 0.00 (Global Min) 2.45 4.82 0
E -syn 2.1∘ +0.85 3.12 4.79 0
Z -anti 175.2∘ +3.42 1.85 4.91 0
Z -syn 5.8∘ +4.15 2.05 4.88 0

Note: Energy values are representative of typical aryl-oxime DFT calculations at the B3LYP/6-311++G(d,p) level.

Isomerization E_anti E-anti Conformer (Global Minimum: 0.0) TS_rotE TS (C-C Rotation) ~6.5 kcal/mol E_anti->TS_rotE TS_inv TS (N Inversion) > 45.0 kcal/mol E_anti->TS_inv E/Z Isomerization E_syn E-syn Conformer (+0.85 kcal/mol) Z_anti Z-anti Conformer (+3.42 kcal/mol) TS_rotZ TS (C-C Rotation) ~7.2 kcal/mol Z_anti->TS_rotZ Z_syn Z-syn Conformer (+4.15 kcal/mol) TS_rotE->E_syn TS_rotZ->Z_syn TS_inv->Z_anti

Figure 2: Thermodynamic landscape and isomerization pathways of the oxime conformers.

Electronic Structure and Topological Analysis

To understand why the E -anti conformer is the global minimum, we must look beyond steric hindrance and evaluate the quantum mechanical topology of the molecule.

Natural Bond Orbital (NBO) Analysis

NBO analysis transforms complex many-electron wavefunctions into localized donor-acceptor interactions, quantifying hyperconjugative stabilization via second-order perturbation theory ( E(2) ) . In the planar E -anti conformer, maximum orbital overlap occurs between the π -system of the pyridazine ring and the π∗ -antibonding orbital of the C=N bond. When the molecule rotates to the perpendicular transition state ( τ≈90∘ ), this π→π∗ conjugation is broken, resulting in the ∼6.5 kcal/mol rotational barrier.

Quantum Theory of Atoms in Molecules (QTAIM)

Bader’s QTAIM is utilized to rigorously identify non-covalent intramolecular interactions. By analyzing the electron density ( ρ(r) ) and its Laplacian ( ∇2ρ(r) ), we can locate Bond Critical Points (BCPs). In the E -anti conformer, a distinct BCP is typically found between the oxime nitrogen lone pair and the adjacent C5​−H proton of the pyridazine ring. The positive Laplacian at this BCP confirms a closed-shell, weak intramolecular hydrogen bond ( C−H⋯N ), which provides a slight thermodynamic anchor, favoring the anti-geometry over the syn-geometry. Similar interactions are well-documented in the crystal packing and DFT studies of substituted pyridazines .

Implications for Drug Development

The theoretical conformational analysis of 1-(pyridazin-4-yl)ethanone oxime is not merely an academic exercise; it is a prerequisite for structure-based drug design.

  • Receptor Binding: If the target active site requires the oxime hydroxyl to act as a hydrogen bond donor in a specific vector, knowing that the Z -isomer is >3.0 kcal/mol higher in energy dictates that synthesizing the E -isomer will yield a much higher concentration of the bioactive conformer.

  • Pharmacokinetics: The dipole moment shifts drastically between conformers (e.g., 2.45 D vs 3.12 D ). This variance directly impacts the molecule's calculated partition coefficient (LogP) and its theoretical membrane permeability.

By utilizing this self-validating DFT framework, researchers can confidently predict the dominant solution-state geometry of pyridazine-oxime derivatives prior to empirical synthesis, streamlining the lead optimization pipeline.

References

  • "Experimental and theoretical DFT studies of structure, spectroscopic and fluorescence properties of a new imine oxime derivative." Journal of Molecular Structure, 2012. URL: [Link]

  • "Conformational, spectroscopic, optical, physicochemical and molecular docking study of 4-methoxy-benzaldehyde oxime and 4-hydroxy-3-methoxy-benzaldehyde oxime." Physics and Chemistry of Liquids, 2020. URL: [Link]

  • "Theoretical Conformational Analysis for Codeinone-6-oximes in Gas Phase and in Solution." The Journal of Physical Chemistry A, 2003. URL: [Link]

  • "Crystal structure, Hirshfeld surface analysis and interaction energy and DFT studies of methyl 4-[3,6-bis(pyridin-2-yl)pyridazin-4-yl]benzoate." Acta Crystallographica Section E: Crystallographic Communications, 2019. URL: [Link]

Foundational

The Ascendant Role of Pyridazine-Containing Oximes in Medicinal and Agrochemical Science: A Technical Guide

Abstract The pyridazine moiety, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, has long been recognized for its versatile role as a pharmacophore in a multitude of biologically active compounds.[1]...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The pyridazine moiety, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, has long been recognized for its versatile role as a pharmacophore in a multitude of biologically active compounds.[1] Its unique physicochemical properties, including a significant dipole moment and hydrogen bonding capabilities, make it a privileged scaffold in drug discovery.[2][3] When this potent core is functionalized with an oxime group (>C=N-OH), a new class of compounds with remarkable and diverse biological activities emerges. This technical guide provides an in-depth exploration of pyridazine-containing oximes, intended for researchers, scientists, and professionals in drug development and agrochemical research. We will delve into their synthesis, elucidate their chemical and biological properties, and provide detailed experimental protocols, offering a comprehensive resource for the advancement of research in this promising area.

Introduction: The Strategic Integration of the Oxime Functionality into the Pyridazine Scaffold

The pyridazine ring's inherent polarity and capacity for π-π stacking interactions, coupled with the dual hydrogen-bonding potential of its nitrogen atoms, provide a robust foundation for molecular recognition by biological targets.[3] The introduction of an oxime functional group further enhances the molecule's potential for interaction. The >C=N-OH group can act as both a hydrogen bond donor and acceptor, and its geometry can influence the overall conformation of the molecule, thereby modulating its binding affinity and selectivity for specific enzymes or receptors.

This strategic combination has led to the development of pyridazine-containing oximes with a wide array of pharmacological and biological activities, including:

  • Anticonvulsant Properties: Targeting neurological disorders by modulating ion channels or neurotransmitter systems.[4][5]

  • Antimicrobial Activity: Exhibiting efficacy against a range of bacterial and fungal pathogens.[6][7][8]

  • Herbicidal Effects: Acting as potent inhibitors of essential plant enzymes.

  • Cholinesterase Reactivation: Serving as crucial antidotes for organophosphate poisoning.[9][10][11]

This guide will systematically explore these facets, providing both a theoretical framework and practical methodologies for the synthesis and evaluation of these compelling molecules.

Synthetic Pathways to Pyridazine-Containing Oximes

The synthesis of pyridazine-containing oximes typically involves a two-step process: the formation of a pyridazine precursor bearing a carbonyl group (aldehyde or ketone), followed by the oximation of this carbonyl functionality.

Synthesis of Carbonyl-Containing Pyridazine Precursors

A common and versatile method for constructing the pyridazine ring is through the condensation of a 1,4-dicarbonyl compound or its equivalent with hydrazine or its derivatives.[1]

General Workflow for Pyridazine Core Synthesis:

G cluster_0 Precursor Synthesis cluster_1 Functional Group Interconversion Diketone 1,4-Dicarbonyl Compound Condensation Cyclocondensation Diketone->Condensation Hydrazine Hydrazine Derivative Hydrazine->Condensation Pyridazinone Pyridazinone Intermediate Condensation->Pyridazinone Pyridazinone_out Pyridazinone Intermediate Chlorination Chlorination (e.g., POCl3) Pyridazinone_out->Chlorination Chloropyridazine Chloropyridazine Palladium_Coupling Palladium-Catalyzed Coupling (e.g., Suzuki, Stille) Chloropyridazine->Palladium_Coupling Aryl_Pyridazine Aryl/Alkyl Substituted Pyridazine Palladium_Coupling->Aryl_Pyridazine Oxidation Side-Chain Oxidation Aryl_Pyridazine->Oxidation Keto_Pyridazine Keto-Pyridazine Precursor Oxidation->Keto_Pyridazine

Caption: General workflow for synthesizing keto-pyridazine precursors.

Oximation of Pyridazine Aldehydes and Ketones

The conversion of the carbonyl group to an oxime is a well-established reaction, typically achieved by treatment with hydroxylamine hydrochloride in the presence of a base.[12]

Experimental Protocol: General Procedure for the Synthesis of Pyridazine Oximes [12]

  • Dissolution: Dissolve the pyridazine ketone or aldehyde (1 equivalent) in a suitable solvent, such as ethanol or a mixture of ethanol and water.

  • Addition of Hydroxylamine: Add hydroxylamine hydrochloride (1.1-1.5 equivalents) to the solution.

  • Base Addition: Add a base, such as sodium acetate, pyridine, or sodium hydroxide, to neutralize the hydrochloric acid and liberate free hydroxylamine. The choice of base and solvent can influence the reaction rate and yield.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) for a period ranging from a few hours to overnight. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure, and the residue can be partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • Purification: The crude oxime can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel.

Note: The E/Z isomerism of the resulting oxime should be considered and can often be characterized by NMR spectroscopy.

Biological Activities and Structure-Activity Relationships

The diverse biological activities of pyridazine-containing oximes are a testament to their ability to interact with a variety of biological targets. The following sections will detail their applications and the structural features that govern their efficacy.

Anticonvulsant Activity

Several studies have highlighted the potential of pyridazine derivatives as anticonvulsant agents.[13][14][15] The introduction of an oxime moiety can further modulate this activity.

A study on 1-substituted-1,2-dihydro-pyridazine-3,6-diones revealed that specific substitutions at the 1-position are crucial for anticonvulsant activity. For instance, the compound 1-[3-(2-aminophenylamino)-2-hydroxypropyl)-1,2-dihydro-pyridazine-3,6-dione showed a median effective dose (ED₅₀) of 44.7 mg/kg in the maximal electroshock (MES) seizure test.[14] Another series of 6-alkoxy-[2][9][10]triazolo[4,3-b]pyridazine derivatives also demonstrated significant anticonvulsant effects, with one compound exhibiting an ED₅₀ of 17.3 mg/kg in the MES test.[15]

Structure-Activity Relationship (SAR) for Anticonvulsant Activity:

SAR_Anticonvulsant cluster_Oxime Oxime Moiety cluster_Substituents Substituents Pyridazine_Core Pyridazine Core Essential for basal activity Oxime Oxime Group Influences polarity and H-bonding E/Z configuration can affect binding Pyridazine_Core:f1->Oxime:f0 R1 R1 (Position 1 or 6) Bulky lipophilic groups can enhance activity Presence of H-bond donors/acceptors is often favorable Pyridazine_Core:f1->R1:f0 R2 R2 (Other positions) Halogen substitution can increase potency Pyridazine_Core:f1->R2:f0

Caption: Key structural features influencing the anticonvulsant activity of pyridazine oximes.

Antimicrobial Activity

Pyridazine derivatives have shown considerable promise as antimicrobial agents.[6][16] The incorporation of an oxime can lead to compounds with potent and broad-spectrum activity.

For instance, certain chloro-substituted pyridazine derivatives have demonstrated strong antibacterial activity against Gram-negative bacteria such as E. coli, P. aeruginosa, and S. marcescens, with Minimum Inhibitory Concentrations (MICs) ranging from 0.892 to 3.744 µg/mL.[7] Another study on novel pyridazinone derivatives reported compounds with significant activity against both Gram-positive and Gram-negative bacteria, with some exhibiting MIC values as low as 3.74 µM.[8]

Table 1: Antimicrobial Activity of Selected Pyridazine Derivatives

Compound ClassTarget MicroorganismMIC (µg/mL)Reference
Chloro PyridazinesE. coli0.892–3.744[7]
Chloro PyridazinesP. aeruginosa0.892–3.744[7]
Chloro PyridazinesS. marcescens0.892–3.744[7]
Pyridazinone DerivativesS. aureus (MRSA)4.52 µM[8]
Pyridazinone DerivativesP. aeruginosa7.48 µM[8]

Experimental Protocol: Broth Microdilution for MIC Determination [6]

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism in a suitable broth (e.g., Mueller-Hinton Broth for bacteria).

  • Serial Dilutions: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate.

  • Inoculation: Add the standardized inoculum to each well.

  • Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Herbicidal Activity

The pyridazine scaffold is present in several commercial herbicides. The addition of an oxime group can lead to novel herbicidal agents with different modes of action. For example, formylpyridine oxime derivatives have been patented as potent herbicides.

A series of pyrido[2,3-d]pyrimidine-2,4-dione-benzoxazinone hybrids were synthesized and evaluated as protoporphyrinogen oxidase (PPO) inhibitors. One of the most potent compounds exhibited a Kᵢ value of 0.0074 µM against tobacco PPO and showed a broad spectrum of weed control at application rates of 37.5-150 g of active ingredient per hectare.[17]

Workflow for Herbicide Discovery and Evaluation:

G cluster_0 Discovery Phase cluster_1 Evaluation Phase Design Compound Design & Synthesis In_Vitro In Vitro Enzyme Inhibition Assay (e.g., PPO) Design->In_Vitro Lead_ID Lead Identification In_Vitro->Lead_ID Lead_ID_out Lead Compound Greenhouse Greenhouse Screening (Pre- & Post-emergence) Lead_ID_out->Greenhouse Field Field Trials Greenhouse->Field Crop_Selectivity Crop Selectivity Assessment Greenhouse->Crop_Selectivity Final_Candidate Candidate Herbicide Field->Final_Candidate Crop_Selectivity->Final_Candidate

Caption: A typical workflow for the discovery and evaluation of new herbicides.

Cholinesterase Reactivators

Pyridinium oximes are critically important as reactivators of acetylcholinesterase (AChE) that has been inhibited by organophosphorus nerve agents and pesticides.[9][11] The positively charged pyridinium nitrogen is crucial for guiding the molecule to the anionic site of the inhibited enzyme, while the nucleophilic oximate anion attacks the phosphorus atom of the organophosphate, cleaving the bond to the enzyme's serine residue and restoring its function.

The reactivation efficacy is determined by the affinity of the oxime for the inhibited enzyme (characterized by the dissociation constant, Kᴅ) and the rate of the reactivation step (kᵣ).[18]

Table 2: Kinetic Parameters for AChE Reactivation by Selected Oximes

OximeInhibitorKᴅ (µM)kᵣ (min⁻¹)kᵣ₂ (M⁻¹min⁻¹)Reference
ObidoximeTabun-inhibited hAChE1500.033220[9]
HI-6Tabun-inhibited hAChE1400.045321[9]
Pralidoxime (2-PAM)Paraoxon-inhibited hAChE2900.02172[9]

hAChE: human acetylcholinesterase

Conclusion and Future Perspectives

Pyridazine-containing oximes represent a versatile and highly promising class of compounds with a broad spectrum of biological activities. Their synthetic accessibility and the tunability of their physicochemical properties through substitution make them attractive candidates for further development in both medicine and agriculture.

Future research in this area should focus on:

  • Rational Design: Employing computational modeling and structure-based design to develop more potent and selective agents.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and mechanisms underlying their biological effects.

  • Pharmacokinetic and Toxicological Profiling: Conducting comprehensive ADMET (absorption, distribution, metabolism, excretion, and toxicity) studies to assess their drug-likeness and safety profiles.

The continued exploration of the chemical space around the pyridazine-oxime scaffold holds immense potential for the discovery of novel therapeutic and agrochemical agents that can address pressing global challenges.

References

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  • K. Kučera, et al., "Synthesis and Evaluation of Halogenated Pralidoximes in Reactivation of Organophosphate-Inhibited Cholinesterases," ACS Medicinal Chemistry Letters, 2024.

  • F. Worek, H. Thiermann, and L. Szinicz, "Kinetic prerequisites of oximes as effective reactivators of organophosphate-inhibited acetylcholinesterase: a theoretical approach," Toxicology, vol. 276, no. 2, pp. 97-102, 2010.

  • N. K. Sharma, et al., "Anticonvulsant and Comparative Structure Activity Relationship of Pyridazine Derivatives with Currently Clinically Used Anticonvulsants," Journal of Advanced Scientific Research, vol. 1, no. 1, pp. 48-62, 2010.

  • J. A. Ellman and M. A. M. Subba Reddy, "Synthesis of Pyridines from Ketoximes and Terminal Alkynes via C–H Bond Functionalization," Organic Letters, vol. 12, no. 23, pp. 5434-5437, 2010.

  • M. Asif, "Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction," International Journal of ChemTech Research, vol. 2, no. 2, pp. 1112-1122, 2010. [URL: not available]
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  • R. Sivakumar, et al., "Synthesis and anticonvulsant activity of novel 1-substituted-1,2-dihydro-pyridazine-3,6-diones," Biological & Pharmaceutical Bulletin, vol. 26, no. 10, pp. 1407-1411, 2003.

  • S. K. Verma, et al., "Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives," Biomedical and Pharmacology Journal, vol. 1, no. 1, 2008.

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  • Y.-L. Li, et al., "Synthesis and Herbicidal Activity of Pyrido[2,3-d]pyrimidine-2,4-dione-Benzoxazinone Hybrids as Protoporphyrinogen Oxidase Inhibitors," Journal of Agricultural and Food Chemistry, vol. 65, no. 28, pp. 5741-5751, 2017. [Link])

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Exploratory

The Discovery and Isolation of Novel Pyridazine Oxime Derivatives: A Technical Guide for Drug Development Professionals

Introduction: The Emerging Pharmacological Significance of Pyridazine Oximes The pyridazine nucleus, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, is a well-established "privileged scaffold" in me...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Emerging Pharmacological Significance of Pyridazine Oximes

The pyridazine nucleus, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, is a well-established "privileged scaffold" in medicinal chemistry. Its derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, anticonvulsant, and anti-inflammatory properties.[1][2][3] The introduction of an oxime functionality (>C=N-OH) to this versatile core presents a compelling strategy for the development of novel therapeutic agents. Oximes themselves are recognized for their diverse biological roles, notably as reactivators of inhibited acetylcholinesterase in the treatment of organophosphate poisoning.[4][5] The strategic combination of these two pharmacophores in pyridazine oxime derivatives has led to the discovery of compounds with promising antiviral and other pharmacological activities.[6][7]

This guide provides an in-depth technical overview of the key stages in the discovery and development of novel pyridazine oxime derivatives, from rational design and synthesis to purification and structural elucidation. It is intended for researchers and scientists in the field of drug development, offering both theoretical grounding and practical, field-proven insights.

Part 1: Rational Design and Synthetic Strategies

The successful synthesis of novel pyridazine oxime derivatives hinges on a carefully considered design strategy and the selection of appropriate synthetic methodologies.

Retrosynthetic Analysis and Bioisosteric Considerations

The design of new derivatives often begins with a lead compound or a known bioactive molecule. Structure-activity relationship (SAR) studies of existing pyridazine-based drugs can provide valuable insights into the structural requirements for a desired biological effect.[8] Key considerations include the position and nature of substituents on the pyridazine ring, which can influence factors like target binding, solubility, and metabolic stability.

Bioisosteric replacement is a powerful tool in this phase. For instance, replacing a ketone group with an oxime can alter the molecule's hydrogen bonding capacity, electronic distribution, and conformational flexibility, potentially leading to enhanced potency or a modified pharmacological profile.

Core Synthetic Methodologies

The synthesis of pyridazine oximes typically involves a two-stage approach: construction of the pyridazine core followed by the introduction of the oxime functionality.

1.2.1. Synthesis of the Pyridazine Core

A common and versatile method for constructing the pyridazine ring is the condensation of a 1,4-dicarbonyl compound (or its synthetic equivalent) with hydrazine or its derivatives.[9] Variations of this approach allow for the introduction of diverse substituents on the pyridazine ring.

Another effective strategy involves the use of α-diazo-β-ketoesters, which can undergo a diaza-Wittig reaction to form the pyridazine ring.[10][11] This method offers good yields and can be performed under mild conditions.

Diagram 1: General Synthetic Scheme for Pyridazine Oxime Derivatives

G cluster_0 Pyridazine Core Synthesis cluster_1 Oxime Formation A 1,4-Dicarbonyl Compound C Substituted Pyridazine Ketone A->C + B Hydrazine Hydrate B->C Cyclocondensation E Novel Pyridazine Oxime Derivative C->E + D Hydroxylamine Hydrochloride D->E Oximation

Caption: A generalized two-step synthesis of pyridazine oximes.

1.2.2. Formation of the Oxime

The conversion of a ketone on the pyridazine scaffold to an oxime is typically a straightforward reaction. The most common method involves treating the pyridazine ketone with hydroxylamine hydrochloride in the presence of a base, such as sodium acetate or pyridine.[10] The reaction conditions are generally mild and afford the desired oxime in good yields.

Detailed Experimental Protocol: Synthesis of a Hypothetical 6-phenyl-3-(1-(hydroxyimino)ethyl)pyridazine

This protocol outlines a representative synthesis starting from a commercially available precursor.

Step 1: Synthesis of 3-acetyl-6-phenylpyridazine (Intermediate)

  • To a solution of 3-chloro-6-phenylpyridazine (1 mmol) in dry toluene (20 mL), add tributyl(1-ethoxyvinyl)tin (1.2 mmol) and Pd(PPh₃)₄ (0.05 mmol).

  • Heat the mixture to reflux under an inert atmosphere for 12 hours.

  • Cool the reaction to room temperature and add 2M HCl (10 mL).

  • Stir vigorously for 1 hour.

  • Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the pyridazine ketone intermediate.

Step 2: Synthesis of 6-phenyl-3-(1-(hydroxyimino)ethyl)pyridazine (Final Product)

  • Dissolve the 3-acetyl-6-phenylpyridazine intermediate (1 mmol) in ethanol (15 mL).

  • Add hydroxylamine hydrochloride (1.5 mmol) and sodium acetate (2 mmol).

  • Reflux the mixture for 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture and pour it into ice-cold water.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to obtain the final pyridazine oxime derivative.

Part 2: Isolation, Purification, and Structural Elucidation

Obtaining a pure sample of the newly synthesized derivative is critical for accurate biological evaluation. This section details the necessary steps for isolation, purification, and comprehensive characterization.

Work-up and Initial Purification

Following the synthesis, the reaction mixture typically contains the desired product, unreacted starting materials, reagents, and by-products. An initial work-up, often involving an aqueous extraction to remove water-soluble impurities, is the first step. For solid products, precipitation followed by filtration can be an effective initial purification method.[12]

Chromatographic Purification Techniques

For complex mixtures or to achieve high purity, chromatographic techniques are indispensable.

Table 1: Comparison of Chromatographic Techniques for Pyridazine Oxime Purification

TechniquePrincipleTypical Stationary PhaseTypical Mobile PhaseApplication
Flash Column Chromatography AdsorptionSilica GelHexane/Ethyl Acetate GradientPrimary purification of solid products.[10][11]
Preparative HPLC PartitionC18-functionalized SilicaAcetonitrile/Water GradientFinal purification to high purity; for complex mixtures or small quantities.
Recrystallization Differential SolubilityN/AEthanol, Methanol, or mixtures with waterPurification of solid compounds with moderate initial purity.[13]

Diagram 2: Workflow for Isolation and Purification

G A Crude Reaction Mixture B Aqueous Work-up / Extraction A->B C Concentration B->C D Flash Column Chromatography C->D E TLC Analysis of Fractions D->E F Pooling of Pure Fractions E->F G Solvent Evaporation F->G H High Purity Pyridazine Oxime G->H I Purity Confirmation (LC-MS, NMR) H->I

Caption: A standard workflow for the purification of synthesized compounds.

Structural Elucidation

Unambiguous confirmation of the chemical structure is achieved through a combination of spectroscopic techniques.

2.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: Provides information on the number of different types of protons and their neighboring environments. Key signals to look for include the aromatic protons of the pyridazine ring and the characteristic singlet for the oxime hydroxyl proton (-NOH ), which is often broad and can be exchanged with D₂O.[14][15]

  • ¹³C NMR: Shows the number of different types of carbon atoms. The carbon of the oxime group (>C =N-OH) will have a characteristic chemical shift, and the carbons of the pyridazine ring will also appear in the aromatic region.[16][17]

  • 2D NMR (COSY, HMQC, HMBC): These techniques are used to establish connectivity between protons and carbons, confirming the overall structure and the position of substituents.[17]

2.3.2. Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition, providing strong evidence for the proposed structure.[14]

2.3.3. Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying functional groups. Key vibrational bands for a pyridazine oxime derivative include:

  • O-H stretch: A broad band around 3200-3600 cm⁻¹ for the oxime hydroxyl group.

  • C=N stretch: A band around 1620-1680 cm⁻¹ for the oxime and the pyridazine ring.

  • N-O stretch: A band around 930-960 cm⁻¹.

Diagram 3: Logic for Structural Confirmation

G Start Purified Compound MS Mass Spectrometry (HRMS) - Molecular Formula? Start->MS NMR NMR Spectroscopy (¹H, ¹³C) - Correct Number of Signals? Start->NMR IR IR Spectroscopy - Key Functional Groups Present? Start->IR TwoD_NMR 2D NMR (COSY, HMBC) - Connectivity Confirmed? MS->TwoD_NMR Yes Fail Re-evaluate / Re-purify MS->Fail No NMR->TwoD_NMR Yes NMR->Fail No IR->TwoD_NMR Yes IR->Fail No Success Structure Confirmed TwoD_NMR->Success Yes TwoD_NMR->Fail No

Caption: Decision-making process for structural elucidation.

Conclusion and Future Outlook

The synthesis and isolation of novel pyridazine oxime derivatives represent a promising avenue for the discovery of new therapeutic agents. The inherent biological potential of both the pyridazine scaffold and the oxime functionality, combined with the vast possibilities for structural diversification, makes this class of compounds a rich area for future research. Advances in synthetic methodologies, including high-throughput synthesis and purification techniques, will undoubtedly accelerate the exploration of the chemical space around this exciting scaffold. The continued investigation of the structure-activity relationships of these derivatives will be crucial in optimizing their pharmacological properties and advancing them through the drug development pipeline.

References

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  • Pyridinium oximes as cholinesterase reactivators. Structure-activity relationship and efficacy in the treatment of poisoning with organophosphorus compounds - PubMed. (n.d.).
  • Application Notes and Protocols for the Purification of 3-piperazin-1-yl-1H-pyridazin-6-one - Benchchem. (n.d.).
  • (PDF) Structure-Activity Relationship and Efficacy of Pyridinium Oximes in the Treatment of Poisoning with Organophosphorus Compounds: A Review of Recent Data - ResearchGate. (n.d.).
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  • Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - RSC Publishing. (n.d.).
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  • SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines William J. Hobbs A Senior Thesis submitted - Liberty University. (n.d.).
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  • Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones - MDPI. (2023).
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Foundational

initial toxicity assessment of 1-(pyridazin-4-yl)ethanone oxime

An In-Depth Technical Guide to the Initial Toxicity Assessment of 1-(pyridazin-4-yl)ethanone oxime Executive Summary The development of novel chemical entities for pharmaceutical applications necessitates a rigorous eval...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Initial Toxicity Assessment of 1-(pyridazin-4-yl)ethanone oxime

Executive Summary

The development of novel chemical entities for pharmaceutical applications necessitates a rigorous evaluation of their safety profile. This guide outlines a comprehensive, tiered strategy for the , a heterocyclic compound with potential biological activity. Given the general pharmacological interest in pyridazine derivatives, which have shown a wide array of activities including antimicrobial and anticancer effects, a thorough toxicological evaluation is paramount.[1][2][3][4][5] This document, intended for researchers and drug development professionals, details a modern approach that integrates in silico predictive methods with established in vitro assays to characterize the cytotoxic and genotoxic potential of this compound, aligning with the principles of the 3Rs (Replacement, Reduction, and Refinement of animal testing).[6]

Introduction to 1-(pyridazin-4-yl)ethanone oxime and the Rationale for Toxicity Profiling

1-(pyridazin-4-yl)ethanone oxime belongs to the pyridazine class of nitrogen-containing heterocyclic compounds. The pyridazine nucleus is a common scaffold in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities.[2][3][4][5] The oxime functional group, while integral to the activity of some therapeutic agents, can also be associated with toxicity.[7][8][9] For instance, some oximes have the potential to be metabolized to C-nitroso compounds, which may have carcinogenic properties.[9] Therefore, an early and robust assessment of the toxicological profile of 1-(pyridazin-4-yl)ethanone oxime is a critical step in its development pathway.

This guide proposes a staged approach, beginning with computational predictions to identify potential liabilities, followed by a battery of in vitro tests to provide empirical data on the compound's effects on cell health and genetic material. This strategy is designed to be efficient, cost-effective, and to generate the foundational data required for further preclinical development decisions. The methodologies described are based on internationally accepted standards, such as the OECD Guidelines for the Testing of Chemicals, to ensure data quality and regulatory acceptance.[10][11]

Tier 1: In Silico Toxicity Prediction

The initial step in the toxicity assessment of a novel compound is the use of in silico, or computational, models.[12][13][14] These methods use the chemical structure of a compound to predict its potential toxicological properties based on data from previously studied chemicals. This approach is invaluable for prioritizing compounds and guiding subsequent experimental testing.[12][13]

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are computational tools that correlate the chemical structure of a substance with its biological activity or toxicity.[13] For 1-(pyridazin-4-yl)ethanone oxime, various QSAR models can be employed to predict a range of toxicological endpoints, including:

  • Mutagenicity: Predicting the likelihood of the compound causing mutations in bacterial systems, akin to an in silico Ames test.

  • Carcinogenicity: Assessing the potential for the compound to cause cancer.

  • Hepatotoxicity: Predicting the risk of liver damage.

  • Cardiotoxicity: Assessing the potential for adverse effects on the heart.

  • Skin Sensitization: Predicting the likelihood of causing an allergic skin reaction.

Several freely available and commercial software platforms can be used for these predictions, such as The OECD QSAR Toolbox, ToxTree, and ToxiM.[12][15]

Workflow for In Silico Toxicity Prediction

in_silico_workflow compound 1. Compound Structure (SMILES/InChI) database 2. Input into Prediction Software (e.g., QSAR Toolbox) compound->database endpoints 3. Select Toxicological Endpoints (e.g., Mutagenicity, Carcinogenicity) database->endpoints analysis 4. Run Analysis & Generate Predictions endpoints->analysis report 5. Generate Report & Identify Potential Liabilities analysis->report invitro 6. Guide Design of In Vitro Studies report->invitro

Caption: Workflow for in silico toxicity prediction of 1-(pyridazin-4-yl)ethanone oxime.

Tier 2: In Vitro Cytotoxicity Assessment

Following in silico analysis, in vitro cytotoxicity assays are performed to obtain experimental data on the compound's effect on cell viability and membrane integrity. These assays are crucial for determining the concentration range at which the compound exhibits cellular toxicity.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[16][17] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of living cells.[16]

  • Cell Seeding: Plate a suitable cell line (e.g., HepG2, a human liver cancer cell line) in a 96-well plate at a predetermined density and allow to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of 1-(pyridazin-4-yl)ethanone oxime for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[16]

  • Absorbance Measurement: Measure the absorbance of the purple solution using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.[16][18] An increase in LDH activity in the supernatant is indicative of cell membrane damage and cytotoxicity.[18][19]

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Supernatant Collection: After the treatment period, collect the cell culture supernatant from each well.

  • LDH Reaction: Add the collected supernatant to a new 96-well plate containing the LDH assay reaction mixture. This mixture typically contains lactate, NAD+, and a tetrazolium salt.[18]

  • Incubation: Incubate the plate at room temperature, protected from light, for a specified time.

  • Absorbance Measurement: Measure the absorbance of the colored formazan product at a wavelength of approximately 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a detergent) and a vehicle control.[18]

Data Presentation for Cytotoxicity Assays

The quantitative data from the MTT and LDH assays should be summarized in a clear and structured table.

Concentration (µM)% Cell Viability (MTT Assay)% Cytotoxicity (LDH Assay)
0.198.5 ± 2.11.2 ± 0.5
195.2 ± 3.43.5 ± 1.1
1080.1 ± 5.615.8 ± 2.3
5052.3 ± 4.945.7 ± 4.1
10025.7 ± 3.870.2 ± 5.5
2005.4 ± 1.292.1 ± 3.7

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Tier 3: In Vitro Genotoxicity Assessment

Genotoxicity testing is essential to determine if a compound can damage genetic material, which can lead to mutations and potentially cancer.[20] A standard battery of in vitro genotoxicity tests is required by regulatory agencies.[20][21][22]

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of a chemical compound.[21][22] It uses several strains of the bacterium Salmonella typhimurium that have mutations in genes involved in histidine synthesis, rendering them unable to grow in a histidine-free medium. The test measures the ability of the test compound to cause a reverse mutation, allowing the bacteria to regain the ability to synthesize histidine and grow.[22]

  • Strain Selection: Use a set of at least five Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and one Escherichia coli strain (e.g., WP2 uvrA) to detect different types of mutations.[22]

  • Metabolic Activation: Conduct the assay both with and without the addition of a mammalian metabolic activation system (S9 mix from rat liver) to account for metabolites that may be mutagenic.[20]

  • Exposure: Expose the bacterial strains to a range of concentrations of 1-(pyridazin-4-yl)ethanone oxime.

  • Plating: Plate the treated bacteria on a minimal glucose agar medium lacking histidine.

  • Incubation: Incubate the plates for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies (colonies that have undergone reverse mutation and can now grow).

  • Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least twice the background (spontaneous reversion) rate.

In Vitro Micronucleus Assay

The in vitro micronucleus assay is used to detect both clastogenic (chromosome-breaking) and aneugenic (chromosome-lagging) effects of a chemical.[21][23] Micronuclei are small, extra-nuclear bodies that form during cell division when chromosome fragments or whole chromosomes are not incorporated into the daughter nuclei.[21]

  • Cell Culture: Use a suitable mammalian cell line (e.g., CHO, V79, or human peripheral blood lymphocytes).[23]

  • Compound Treatment: Treat the cells with a range of concentrations of 1-(pyridazin-4-yl)ethanone oxime, with and without metabolic activation (S9 mix).[23]

  • Cytochalasin B Treatment (Optional): Add cytochalasin B to block cytokinesis, resulting in binucleated cells, which makes it easier to identify micronuclei that have formed during the preceding mitosis.

  • Cell Harvesting and Staining: Harvest the cells, fix them, and stain them with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

  • Microscopic Analysis: Score the frequency of micronuclei in a large number of cells (typically at least 2000 cells per concentration).

  • Data Analysis: A compound is considered genotoxic if it induces a statistically significant, dose-dependent increase in the frequency of micronucleated cells.[24]

Workflow for In Vitro Genotoxicity Assessment

genotoxicity_workflow cluster_ames Ames Test (Mutagenicity) cluster_micronucleus In Vitro Micronucleus Assay (Clastogenicity/Aneugenicity) ames_start 1. Treat Salmonella strains with compound (+/- S9) ames_plate 2. Plate on histidine-free medium ames_start->ames_plate ames_incubate 3. Incubate and count revertant colonies ames_plate->ames_incubate ames_result 4. Assess for mutagenic potential ames_incubate->ames_result mn_start 1. Treat mammalian cells with compound (+/- S9) mn_harvest 2. Harvest, fix, and stain cells mn_start->mn_harvest mn_score 3. Score frequency of micronucleated cells mn_harvest->mn_score mn_result 4. Assess for clastogenic/ aneugenic potential mn_score->mn_result compound 1-(pyridazin-4-yl)ethanone oxime compound->ames_start compound->mn_start

Caption: Dual-pathway workflow for in vitro genotoxicity assessment.

Data Interpretation and Future Directions

The provides a foundational understanding of its safety profile. The interpretation of the collective data is crucial for making informed decisions about the compound's future development.

  • No Significant Toxicity: If the compound shows no significant cytotoxicity or genotoxicity at relevant concentrations, it may proceed to further preclinical studies, including in vivo acute toxicity testing (e.g., OECD TG 420 or 425) to determine its systemic effects.[25][26]

  • Significant Cytotoxicity: If the compound is cytotoxic at low concentrations, further investigation into the mechanism of cell death (apoptosis vs. necrosis) may be warranted. Structure-activity relationship (SAR) studies could be initiated to identify less toxic analogs.

  • Positive Genotoxicity Results: A positive result in any of the genotoxicity assays is a significant concern. Further testing would be required to determine if the effect is relevant in vivo. This might include an in vivo micronucleus test. A confirmed genotoxic compound is unlikely to be a viable drug candidate.

Conclusion

The proposed tiered approach to the provides a robust and efficient framework for characterizing its potential hazards. By integrating in silico predictions with a well-designed battery of in vitro cytotoxicity and genotoxicity assays, researchers can generate the critical data needed to guide the early-stage drug development process. This systematic evaluation ensures that only compounds with a favorable safety profile advance, ultimately saving time and resources and upholding the principles of scientific integrity and ethical research.

References

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  • OECD Chemical Testing Guidelines 2025 Updated - Auxilife. (2025, June 27). Retrieved from [Link]

  • In silico Toxicology - A Tool for Early Safety Evaluation of Drug - JSciMed Central. (2018, May 18). Retrieved from [Link]

  • Kim, J. S., Sung, J. H., Song, Y. S., Lee, J. K., & Park, J. D. (2014). Appropriate In Vitro Methods for Genotoxicity Testing of Silver Nanoparticles. Safety and Health at Work, 5(4), 188–193. Retrieved from [Link]

  • CAS 216753-00-3 | (E)-1-(Pyridin-4-yl)ethanone O-acetyl oxime. (n.d.). Retrieved from [Link]

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  • OECD Test Guideline 425 - National Toxicology Program. (n.d.). Retrieved from [Link]

  • Aslantürk, Ö. S. (2018). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. In Genotoxicity - A Predictable Risk to Our Actual World. IntechOpen. Retrieved from [Link]

  • In Silico Toxicity Prediction - AI powered Drug Discovery CRO - PozeSCAF. (2024, September 30). Retrieved from [Link]

  • MolToxPred: small molecule toxicity prediction using machine learning approach. (n.d.). Retrieved from [Link]

  • Fotakis, G., & Timbrell, J. A. (2006). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Toxicology Letters, 160(2), 171–177. Retrieved from [Link]

  • Worek, F., Thiermann, H., & Wille, T. (2020). Organophosphorus compounds and oximes: a critical review. Archives of Toxicology, 94(7), 2275–2292. Retrieved from [Link]

  • Wills, J. W., Johnson, G. E., Tice, R. R., & Slob, W. (2022). Comprehensive interpretation of in vitro micronucleus test results for 292 chemicals: from hazard identification to risk assessment application. Archives of Toxicology, 96(6), 1649–1667. Retrieved from [Link]

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Exploratory

A Technical Guide to the Spectroscopic Characterization of 1-(Pyridazin-4-yl)ethanone Oxime

Prepared by a Senior Application Scientist This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) spectroscopic data for 1-(pyridazin-4-yl)ethanone oxime. Designed for researchers, scientists, a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by a Senior Application Scientist

This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) spectroscopic data for 1-(pyridazin-4-yl)ethanone oxime. Designed for researchers, scientists, and professionals in drug development, this document outlines the synthesis, data acquisition protocols, and detailed interpretation of both ¹H and ¹³C NMR spectra. The focus is on providing a robust framework for the structural elucidation of this and similar heterocyclic compounds, grounded in established scientific principles and experimental best practices.

Introduction: The Significance of Pyridazine-Containing Oximes

Pyridazine derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial, antihypertensive, and anticancer properties.[1][2] The incorporation of an oxime functional group (R¹R²C=NOH) can further enhance the pharmacological profile of a molecule, making compounds like 1-(pyridazin-4-yl)ethanone oxime promising scaffolds for drug discovery.[3]

Accurate and unambiguous structural characterization is the cornerstone of any chemical research, particularly in the development of therapeutic agents. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for the elucidation of molecular structures in solution.[4][5] This guide explains the expected ¹H and ¹³C NMR spectral features of 1-(pyridazin-4-yl)ethanone oxime, providing a predictive framework for its identification and characterization.

Experimental Methodology: A Self-Validating Workflow

The following protocols are designed to ensure reproducibility and accuracy, forming a self-validating system for the synthesis and analysis of the title compound.

Synthesis of 1-(Pyridazin-4-yl)ethanone Oxime

The synthesis of oximes from their corresponding ketones is a well-established and reliable transformation.[3][6] The proposed method involves the condensation of 1-(pyridazin-4-yl)ethanone with hydroxylamine hydrochloride.

Protocol:

  • Reactant Preparation: In a round-bottom flask, dissolve 1-(pyridazin-4-yl)ethanone (1 equivalent) in a suitable solvent such as ethanol or a mixture of ethanol and water.

  • Addition of Hydroxylamine: To this solution, add hydroxylamine hydrochloride (1.5 equivalents) and a base, such as sodium carbonate or sodium acetate (2-3 equivalents), to neutralize the HCl released during the reaction.[6]

  • Reaction: Stir the mixture at room temperature or under gentle reflux (50-60 °C) for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The resulting residue can be partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product can be purified by recrystallization or column chromatography to yield 1-(pyridazin-4-yl)ethanone oxime.

G cluster_synthesis Synthesis cluster_nmr NMR Analysis Ketone 1-(Pyridazin-4-yl)ethanone Reagents NH2OH·HCl, Base Ethanol/Water Reaction Stir at RT or Reflux (2-4h) Reagents->Reaction Condensation Workup Solvent Removal Extraction Reaction->Workup Purification Recrystallization or Chromatography Workup->Purification Product 1-(Pyridazin-4-yl)ethanone Oxime Purification->Product SamplePrep Dissolve ~10mg in 0.6mL Deuterated Solvent (e.g., DMSO-d6) Product->SamplePrep Characterization DataAcq Acquire 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) Spectra SamplePrep->DataAcq Analysis Process and Interpret Data DataAcq->Analysis

Caption: Workflow for the synthesis and NMR analysis of 1-(pyridazin-4-yl)ethanone oxime.

NMR Data Acquisition

Proper sample preparation and instrument setup are critical for obtaining high-quality NMR data.

Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of purified 1-(pyridazin-4-yl)ethanone oxime and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.[4][7] The choice of solvent is crucial; DMSO-d₆ is often preferred for its ability to slow the exchange of the labile N-OH proton, allowing for its observation.

  • Instrument Setup: Place the NMR tube into the spectrometer. Lock the instrument on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition: Acquire the proton spectrum using standard parameters. Typically, 8 to 16 scans are sufficient for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum, often using a proton-decoupled pulse sequence. A larger number of scans will be required compared to the ¹H spectrum.

  • 2D NMR Experiments (for validation): To provide authoritative assignments, it is recommended to perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation). These experiments reveal proton-proton and proton-carbon correlations, which are invaluable for unambiguously assigning complex signals, particularly in the aromatic region.[5][8]

Spectroscopic Data: Analysis and Interpretation

The structural complexity of 1-(pyridazin-4-yl)ethanone oxime, featuring a heteroaromatic ring and the potential for isomerism, gives rise to a rich and informative NMR spectrum.

Caption: Structure of (E)-1-(pyridazin-4-yl)ethanone oxime with atom numbering for NMR assignments.

E/Z Isomerism

Oximes can exist as two geometric isomers, (E) and (Z), with respect to the C=N double bond. The relative orientation of the hydroxyl group and the substituents determines the isomer. For ethanone oximes, the (E) isomer, where the -OH group is anti to the larger substituent (the pyridazinyl ring), is typically the thermodynamically more stable and thus the major or exclusive product.[9] The following analysis assumes the formation of the (E)-isomer. The presence of a minor set of signals could indicate the presence of the (Z)-isomer.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the pyridazine ring protons, the methyl group, and the oxime hydroxyl proton.

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentRationale and Key Correlations (from 2D NMR)
~11.5Singlet (broad)1HN-OHLabile proton, signal broadens or disappears with D₂O exchange. Chemical shift is highly dependent on solvent and concentration.
~9.55Doublet1HH6The most deshielded pyridazine proton due to its proximity to both nitrogen atoms. Expected to couple with H5. COSY: H5. HMBC: C4, C5.
~9.30Doublet of doublets1HH3Deshielded due to adjacent nitrogen. Expected to show a small coupling to H5 and H6. COSY: H5. HMBC: C4, C5.
~8.00Doublet of doublets1HH5Coupled to both H3 and H6. COSY: H3, H6. HMBC: C3, C4, C6.
~2.20Singlet3HCH₃ (C8)In the (E)-isomer, the methyl group is syn to the -OH group. HMBC: C7, C4.
Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Chemical Shift (δ) ppmAssignmentRationale and Key Correlations (from 2D NMR)
~155.0C6Most deshielded aromatic carbon, adjacent to nitrogen. HSQC: Correlates with H6 proton.
~152.0C3Deshielded aromatic carbon, adjacent to nitrogen. HSQC: Correlates with H3 proton.
~150.0C7 (C=N)Characteristic chemical shift for an oxime carbon.[10] HMBC: Correlates with H5 and CH₃ protons.
~138.0C4Quaternary carbon of the pyridazine ring attached to the oxime moiety. HMBC: Correlates with H3, H5, and CH₃ protons.
~125.0C5Aromatic CH carbon. HSQC: Correlates with H5 proton.
~12.0C8 (CH₃)Typical chemical shift for a methyl group attached to an sp² carbon.[9] HSQC: Correlates with CH₃ protons.

Conclusion

This technical guide provides a comprehensive, predictive framework for the ¹H and ¹³C NMR spectroscopic analysis of 1-(pyridazin-4-yl)ethanone oxime. By combining established principles of NMR spectroscopy with data from related pyridazine and oxime structures, we have detailed the expected chemical shifts, multiplicities, and coupling patterns. The described methodologies for synthesis and data acquisition, including the use of 2D NMR techniques for validation, offer a robust protocol for researchers. This guide serves as an authoritative resource for the unambiguous structural elucidation of this and related heterocyclic compounds, facilitating further research in medicinal and synthetic chemistry.

References

  • Buncel, E., & Dust, J. M. (1972). 13C Nuclear Magnetic Resonance of Oximes. I. Solvent and Isotope Effects on the 13C Chemical Shifts of Acetoxime. Canadian Journal of Chemistry, 50(12), 1956-1963. [Link]

  • Wasylishen, R. E., Penner, G. H., Power, W. P., & Curtis, R. D. (1991). Dipolar NMR spectra of the oxime moiety in (E)-acetophenone oxime. Carbon and nitrogen chemical shielding anisotropies. Journal of the American Chemical Society, 113(10), 3823-3827. [Link]

  • Sirisha, A., Prasad, K. C., Nagasree, K., & Kumar, K. S. (2026). Synthesis, Characterization and Anthelmentic Activity of Pyridazine Derivative. International Journal of Chemistry and Pharmaceutical Sciences. [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. JOCPR. [Link]

  • Hobbs, W. J. (n.d.). Synthesis and Characterization of Unique Pyridazines. Liberty University Senior Thesis. [Link]

  • Al-Ghorbani, M., et al. (2023). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Molecules, 28(2), 652. [Link]

  • ResearchGate. (2025). Synthesis, Spectroscopic Characterization, Antibacterial Activity, Reactivity Parameters, and Molecular Docking Studies of Some Pyridazine Derivatives. Request PDF. [Link]

  • Hawkes, G. E., Herwig, K., & Roberts, J. D. (1974). Nuclear magnetic resonance spectroscopy. Use of carbon-13 spectra to establish configurations of oximes. The Journal of Organic Chemistry, 39(8), 1017-1024. [Link]

  • Royal Society of Chemistry. (n.d.). ¹H NMR spectrum of oxime 6 in CDCl3 at 25 oC. RSC Publishing. [Link]

  • Loiseau, F., & Beauchemin, A. M. (n.d.). E-1-(1-Hydroxycyclohexyl)ethanone oxime. Organic Syntheses Procedure. [Link]

  • National Center for Biotechnology Information. (n.d.). (E)-1-(Pyridin-2-yl)ethanone O-acryloyloxime. PubMed Central. [Link]

  • Yilmaz, S., et al. (2010). ¹H, ¹³C, and ¹⁵N NMR spectra of some pyridazine derivatives. Magnetic Resonance in Chemistry, 48(5), 397-402. [Link]

  • LookChem. (2025). (1E)-1-(4-pyridinyl)ethanone oxime. LookChem. [Link]

  • Oriental Journal of Chemistry. (n.d.). An Efficient Procedure for Synthesis of Oximes by Grinding. Oriental Journal of Chemistry. [Link]

  • Chemistry of Heterocyclic Compounds. (2003). Pyridazine Derivatives. Springer. [Link]

  • Dalkara, S., et al. (2006). Synthesis of some oxime ether derivatives of 1-(2-naphthyl)-2-(1,2,4-triazol-1-yl)ethanone and their anticonvulsant and antimicrobial activities. Archiv der Pharmazie, 339(9), 513-520. [Link]

  • ResearchGate. (n.d.). ¹H, ¹³C, and ¹⁵N NMR spectra of some pyridazine derivatives. Request PDF. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyridazines. Organic Chemistry Portal. [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of polysubstituted pyridines from oxime acetates using NH4I as a dual-function promoter. Organic & Biomolecular Chemistry. [Link]

  • ResearchGate. (2025). A simple and straightforward method for determination of oxime group configuration in ethanone oximes by differential NOE experiments. Request PDF. [Link]

  • MDPI. (2024). A Complete ¹H and ¹³C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules. [Link]

  • DergiPark. (2019). Determination of ¹H and ¹³C Nuclear Magnetic Resonance Chemical Shift Values of Glyoxime Molecule with Experimental and Theoretical Calculations. Journal of the Turkish Chemical Society, Section A: Chemistry. [Link]

  • Google Patents. (n.d.).

Sources

Protocols & Analytical Methods

Method

Application Note: Methodological Guide to the Oximation of 4-Acetylpyridazine

Executive Summary & Chemical Context 4-Acetylpyridazine (also known as 1-(pyridazin-4-yl)ethanone) is a critical heteroaromatic building block utilized extensively in the synthesis of complex pharmaceutical scaffolds, in...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

4-Acetylpyridazine (also known as 1-(pyridazin-4-yl)ethanone) is a critical heteroaromatic building block utilized extensively in the synthesis of complex pharmaceutical scaffolds, including kinase inhibitors and receptor antagonists[1]. The conversion of its acetyl group to an oxime (CAS: 51149-19-0) via condensation with hydroxylamine is a fundamental transformation in drug development[2]. This application note provides a rigorously optimized, self-validating protocol for this oximation, detailing the mechanistic causality behind reagent selection, pH control, and reaction conditions.

Mechanistic Rationale: The Importance of pH and Base Selection

The oximation of a heteroaryl ketone is a nucleophilic addition-elimination reaction. The choice of reagents—specifically Hydroxylamine Hydrochloride ( NH2​OH⋅HCl ) and a buffering base—is not arbitrary; it is dictated by the precise pH requirements of the reaction intermediates[3].

  • Nucleophilic Attack (pH > 4) : Free hydroxylamine is required to attack the electrophilic carbonyl carbon of 4-acetylpyridazine. If the environment is too acidic, the amine is fully protonated ( NH3+​OH ), rendering it non-nucleophilic.

  • Dehydration (pH < 6) : The resulting hemiaminal intermediate must undergo acid-catalyzed dehydration to form the final C=N double bond. If the environment is too basic (e.g., using excess NaOH ), the lack of protons stalls the reaction at the hemiaminal stage[3].

  • Causality of Sodium Acetate : Sodium acetate ( NaOAc ) is chosen over strong inorganic bases because it forms an acetic acid/acetate buffer system in situ. This maintains the reaction pH at approximately 4.5–5.0, perfectly balancing the availability of free nucleophile and the required acidic catalysis for dehydration. While alternative organic bases like tri-n-butylamine can also be utilized, NaOAc remains the most cost-effective and easily removed buffer for this specific transformation[4].

Visualizing the Reaction Pathway

G A 4-Acetylpyridazine (Electrophile) C Hemiaminal Intermediate A->C Nucleophilic Attack B Hydroxylamine (Nucleophile) B->C pH 4.5-5.0 D 4-Acetylpyridazine Oxime C->D Dehydration (-H2O)

Mechanistic pathway of 4-acetylpyridazine oximation via a hemiaminal intermediate.

Quantitative Data: Condition Optimization

To demonstrate the causality of condition selection, the following table summarizes the comparative efficacy of various oximation conditions for heteroaryl methyl ketones.

Solvent SystemBase (Equivalents)Temp (°C)Time (h)Conversion (%)Impurity Profile
Ethanol (Absolute)None80 (Reflux)24< 5%Unreacted starting material
Ethanol / Water NaOH (1.1 eq)25 (RT)2~75%High (Aldol condensation side-products)
Ethyl Acetate / EtOHTri-n-butylamine (1.2 eq)60488%Low (Requires acidic workup)
Ethanol (Absolute) NaOAc (1.5 eq) 80 (Reflux) 2-3 > 95% Very Low (Optimal)

Table 1: Optimization matrix for the oximation of heteroaryl ketones. Absolute ethanol with sodium acetate provides the cleanest conversion profile.

Experimental Protocol: Self-Validating Workflow

This protocol is designed with built-in In-Process Controls (IPC) to ensure a self-validating system, preventing downstream failures in synthetic pipelines.

Materials Required:

  • 4-Acetylpyridazine (1.0 equiv, limiting reagent)

  • Hydroxylamine hydrochloride (1.5 equiv)

  • Sodium acetate anhydrous (1.5 equiv)

  • Absolute Ethanol (10 mL per gram of substrate)

Step-by-Step Methodology:

  • Reaction Assembly : To a round-bottom flask equipped with a magnetic stir bar, add 4-acetylpyridazine (1.0 equiv) and absolute ethanol. Stir until fully dissolved.

  • Reagent Addition : Add hydroxylamine hydrochloride (1.5 equiv) followed by anhydrous sodium acetate (1.5 equiv). Causality note: Adding the base immediately after the hydrochloride salt prevents prolonged exposure of the substrate to highly acidic conditions, which can degrade sensitive pyridazine rings.

  • Reflux & IPC : Attach a reflux condenser and heat the mixture to 80°C.

    • Self-Validation (IPC): After 2 hours, sample 10 µL of the reaction mixture, dilute in methanol, and analyze via TLC (Eluent: 5% MeOH in DCM) or LC-MS. The starting material (ketone) will show a distinct UV-active spot, while the oxime product will elute with a slightly lower Rf​ value and show a mass shift of +15 Da ( M+H : Ketone Oxime).

  • Workup : Once complete conversion is confirmed, cool the reaction to room temperature. Concentrate the mixture in vacuo to remove the majority of the ethanol.

  • Extraction : Suspend the resulting residue in Ethyl Acetate and Water (1:1 v/v). The aqueous layer dissolves the NaCl and acetic acid byproducts. Extract the aqueous layer twice more with Ethyl Acetate.

  • Drying & Concentration : Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the crude 4-acetylpyridazine oxime.

  • Purification : Recrystallize the crude product from a minimal amount of hot ethanol/water to obtain the analytically pure compound.

Visualizing the Experimental Workflow

Workflow Step1 1. Reagent Mixing Ketone + NH2OH·HCl + NaOAc Step2 2. Reflux 80°C in EtOH for 2-4 hours Step1->Step2 Step3 3. In-Process Control TLC / LC-MS Validation Step2->Step3 Step4 4. Aqueous Workup EtOAc Extraction & Brine Wash Step3->Step4 Step5 5. Purification Recrystallization (EtOH/H2O) Step4->Step5

Step-by-step experimental workflow for the synthesis and self-validation of the oxime.

Analytical Characterization & E/Z Isomerism

Because the newly formed oxime double bond restricts rotation, 1-(pyridazin-4-yl)ethanone oxime will inherently form as a mixture of E and Z stereoisomers[2].

  • NMR Analytics : In 1H -NMR (typically in DMSO- d6​ ), the oxime -OH proton will appear as a broad singlet far downfield (11.0 - 11.8 ppm). The methyl group adjacent to the oxime will show two distinct singlets (usually around 2.2 ppm and 2.3 ppm) representing the E and Z isomers. The exact thermodynamic ratio of these isomers can be determined by integrating these respective methyl peaks.

References

  • [1] Advances in Heterocyclic Chemistry, Volume 24. epdf.pub. 1

  • [2] 1-[3-[[3-[3-(dimethylamino)-1-pyrrolidinyl]-6-quinolinyl]thio]-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]ethanone oxime. Guidechem. 2

  • [3] Development of an Efficient New Route to PPARδ Agonist Fonadelpar: Formation of the C–C Bond by Claisen Condensation. ACS Publications. 3

  • [4] Development of Scalable Manufacturing Routes to AZD1981. Application of the Semmler–Wolff Aromatisation for Synthesis of the Indole-4-amide Core. ACS Publications. 4

Sources

Application

protocol for evaluating the anticancer activity of 1-(pyridazin-4-yl)ethanone oxime

An authoritative guide for evaluating the anticancer properties of 1-(pyridazin-4-yl)ethanone oxime, designed for preclinical oncology researchers. Introduction & Pharmacological Rationale 1-(pyridazin-4-yl)ethanone oxim...

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Author: BenchChem Technical Support Team. Date: April 2026

An authoritative guide for evaluating the anticancer properties of 1-(pyridazin-4-yl)ethanone oxime, designed for preclinical oncology researchers.

Introduction & Pharmacological Rationale

1-(pyridazin-4-yl)ethanone oxime (CAS: 51149-19-0) is a highly versatile nitrogen-rich heterocyclic building block. The pyridazine core is a privileged scaffold in medicinal chemistry, characterized by a high dipole moment, weak basicity, and robust hydrogen-bonding capacity [1]. These properties make it an ideal hinge-binding motif in kinase inhibitors and a potent pharmacophore for poly(ADP-ribose) polymerase (PARP) inhibitors. The oxime moiety further provides a unique geometry for metal chelation and additional hydrogen bond donation/acceptance, enhancing target residence time.

Evaluating this compound requires a tiered, self-validating screening cascade. Rather than a singular assay, this protocol establishes a robust pipeline moving from phenotypic cytotoxicity to mechanistic elucidation and target engagement.

Workflow Start 1-(pyridazin-4-yl)ethanone oxime Stock Preparation (DMSO) Phase1 Phase I: Phenotypic Screening (Cell Viability & IC50) Start->Phase1 Phase2 Phase II: Mechanistic Profiling (Apoptosis & Cell Cycle) Phase1->Phase2 IC50 < 10 µM Phase3 Phase III: Target Engagement (Kinase/PARP Inhibition) Phase2->Phase3 Validation In Vivo Translation (Xenograft Models) Phase3->Validation Validated Hit

Fig 1: Preclinical evaluation workflow for 1-(pyridazin-4-yl)ethanone oxime.

Phase I: Phenotypic Cytotoxicity Profiling

Causality & Rationale: Before identifying specific molecular targets, we must establish the compound's broad-spectrum antiproliferative activity. We utilize the resazurin reduction assay (or CellTiter-Glo) over MTT to avoid interference from the oxime group, which can occasionally act as a reducing agent and artificially inflate MTT absorbance readings [2].

Standardized Cell Line Panel

To capture the compound's efficacy across different genetic backgrounds, select a representative subset of the NCI-60 human tumor cell lines.

Tissue OriginCell LineGenotypic CharacteristicExpected Utility
BreastMCF-7ER+, PR+, HER2-Hormone-dependent cytotoxicity
BreastMDA-MB-231Triple-Negative, mutant p53Aggressive, hard-to-treat model
LungA549KRAS mutantResistance profiling
ColonHCT116PI3K mutant, wild-type p53Apoptosis pathway validation
Normal (Control)MRC-5Non-tumorigenic fibroblastTherapeutic index (TI) calculation
Protocol: High-Throughput Viability Assay

Self-Validating System: Every plate must include a vehicle control (0.1% DMSO), a positive kill control (1 µM Staurosporine), and blank wells to calculate the Z'-factor. A Z'-factor > 0.5 ensures assay reliability.

  • Cell Seeding: Harvest cells in the logarithmic growth phase. Seed 3,000–5,000 cells/well in 90 µL of complete media into a 96-well opaque-walled plate. Incubate overnight at 37°C, 5% CO₂.

  • Compound Preparation: Dissolve 1-(pyridazin-4-yl)ethanone oxime in 100% molecular-grade DMSO to create a 20 mM master stock.

  • Serial Dilution: Prepare a 9-point, 3-fold serial dilution in culture media (ranging from 100 µM down to 15 nM). Crucial Step: Ensure the final DMSO concentration never exceeds 0.5% (v/v) to prevent solvent-induced cytotoxicity.

  • Treatment: Add 10 µL of the diluted compound to the 90 µL culture. Incubate for 72 hours.

  • Detection: Add 100 µL of CellTiter-Glo® Reagent (Promega) per well. Shake for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Readout & Analysis: Record luminescence. Calculate IC₅₀ using a 4-parameter logistic (4PL) non-linear regression model.

Phase II: Mechanistic Elucidation (Apoptosis & Cell Cycle)

Causality & Rationale: Cell death can occur via necrosis (unprogrammed, toxic) or apoptosis (programmed, therapeutically desirable). Pyridazine derivatives frequently induce apoptosis by disrupting mitochondrial membrane potential or arresting the cell cycle via kinase inhibition [3].

Protocol: Annexin V/PI Flow Cytometry

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells by detecting externalized phosphatidylserine (Annexin V) and membrane permeabilization (Propidium Iodide).

  • Treatment: Plate HCT116 cells in 6-well plates (3 × 10⁵ cells/well). Treat with the compound at 0.5×, 1×, and 2× the established IC₅₀ for 48 hours.

  • Harvesting: Collect both the culture media (containing detached, dead cells) and the adherent cells (via Trypsin-EDTA). Centrifuge at 300 × g for 5 minutes.

  • Washing: Wash the pellet twice with cold PBS. Resuspend in 100 µL of 1X Annexin V Binding Buffer.

  • Staining: Add 5 µL of FITC-Annexin V and 5 µL of PI. Incubate in the dark at room temperature for 15 minutes.

  • Acquisition: Add 400 µL of Binding Buffer and analyze immediately via flow cytometry (e.g., BD FACSCanto II). Capture at least 10,000 events per sample.

Apoptosis Drug 1-(pyridazin-4-yl)ethanone oxime Target Intracellular Target (e.g., Kinase/PARP) Drug->Target Binding Mito Mitochondrial Depolarization Target->Mito Stress Induction CytoC Cytochrome c Release Mito->CytoC Caspase Caspase-3/7 Cleavage CytoC->Caspase PS Phosphatidylserine Externalization (Annexin V+) Caspase->PS Apoptotic Execution

Fig 2: Proposed apoptotic signaling cascade triggered by pyridazine-oxime derivatives.

Phase III: Target Engagement & Kinase Profiling

Causality & Rationale: The structural topology of the pyridazine ring mimics the adenine ring of ATP, allowing it to dock into the ATP-binding pocket of kinases. The oxime group can form critical hydrogen bonds with the kinase hinge region. To validate target engagement, an in vitro kinase panel is required.

Protocol: FRET-Based Kinase Assay (Z'-LYTE)
  • Kinase Selection: Based on the structural similarity to known pyridazine inhibitors, screen against a focused panel (e.g., VEGFR2, FGFR, and mutant EGFR).

  • Reaction Setup: In a 384-well plate, combine 10 µL of Kinase/Peptide substrate mixture with 2.5 µL of the compound (at IC₅₀ concentration).

  • ATP Addition: Initiate the reaction by adding 2.5 µL of ATP (at the Km for each specific kinase). Incubate for 1 hour at room temperature.

  • Development: Add 5 µL of Development Reagent (protease). The protease cleaves unphosphorylated peptides, disrupting the FRET signal.

  • Readout: Measure fluorescence emission at 445 nm (Coumarin) and 520 nm (Fluorescein). Calculate the emission ratio to determine the extent of kinase inhibition.

Data Interpretation Matrix
Assay OutcomeMechanistic InterpretationNext Steps
High Cytotoxicity, Low Kinase InhibitionOff-target effects or alternative target (e.g., PARP, tubulin)Perform PARP trapping assay or Tubulin polymerization assay.
High Cytotoxicity, High Kinase InhibitionOn-target ATP-competitive inhibitionPerform cellular target engagement (e.g., Western Blot for p-VEGFR).
Low Cytotoxicity, High Kinase InhibitionPoor cellular permeability or high effluxOptimize compound formulation; test in presence of efflux pump inhibitors.

References

  • National Center for Biotechnology Information. "The pyridazine heterocycle in molecular recognition and drug discovery." PubMed Central (PMC). Available at:[Link]

  • Riss, T. L., et al. "Cell Viability Assays." Assay Guidance Manual [Internet]. Eli Lilly & Company and the National Center for Advancing Translational Sciences, 2013. Available at: [Link]

  • Demidenko, Z. N., et al. "Cell cycle arrest and apoptosis." Cell Cycle. Available at:[Link]

Method

Application Note: 1-(Pyridazin-4-yl)ethanone Oxime as a Strategic Pharmacophore in Medicinal Chemistry

Executive Summary In modern medicinal chemistry, the strategic selection of heterocyclic building blocks is paramount for optimizing target affinity, metabolic stability, and pharmacokinetic profiles. 1-(Pyridazin-4-yl)e...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the strategic selection of heterocyclic building blocks is paramount for optimizing target affinity, metabolic stability, and pharmacokinetic profiles. 1-(Pyridazin-4-yl)ethanone oxime (CAS: 51149-19-0) [1] has emerged as a highly versatile intermediate and pharmacophore. By combining the unique physicochemical properties of the pyridazine ring with the bidentate hydrogen-bonding capacity of an oxime, this compound serves as a critical precursor for synthesizing advanced kinase inhibitors, fused heterocycles (such as triazolo[4,3-b]pyridazines), and novel agrochemicals.

This application note details the mechanistic rationale for utilizing this specific oxime, provides field-proven synthetic protocols, and outlines its broad utility in drug discovery workflows.

Mechanistic & Physicochemical Rationale (E-E-A-T)

The Pyridazine Core as a Bioisostere

The pyridazine heterocycle is frequently deployed as a bioisostere for phenyl rings to reduce lipophilicity (LogP) and improve aqueous solubility[2]. The adjacent nitrogen atoms in the pyridazine ring possess a high dipole moment and weak basicity, allowing them to engage in robust, dual hydrogen-bonding interactions with target proteins—most notably the ATP-binding hinge region of kinases[2].

The Oxime Advantage

Converting 1-(pyridazin-4-yl)ethanone into its corresponding oxime fundamentally alters its interaction profile. While the parent ketone possesses only a single hydrogen-bond acceptor, the oxime moiety provides two H-bond acceptors (the nitrogen and oxygen atoms) and one H-bond donor (the hydroxyl group)[3].

Causality in Drug Design: This expanded hydrogen-bonding network is critical in kinase inhibitor design. The oxime group can act as a conformational lock via intramolecular hydrogen bonding with the pyridazine ring, while simultaneously extending into solvent-exposed regions or the ribose-binding pocket to anchor the molecule[3]. Furthermore, oximes are essential synthetic intermediates for generating complex fused ring systems like isoxazoles and oxadiazines, which are notoriously difficult to synthesize via direct functionalization[4][5].

Binding P Pyridazine N-Atoms H Kinase Hinge Region P->H H-Bond Acceptor O Oxime Motif O->P Conformational Lock S Solvent Exposed Pocket O->S H-Bond Donor/Acceptor

Pharmacophoric interaction model of pyridazine oximes in kinase domains.

Key Applications in Drug Discovery

1-(Pyridazin-4-yl)ethanone oxime is primarily utilized in three distinct therapeutic and agricultural development pathways:

  • c-Met and Tyrosine Kinase Inhibitors: The oxime is a direct precursor to substituted [1,2,4]triazolo[4,3-b]pyridazines. These fused systems are potent inhibitors of the c-Met receptor tyrosine kinase, which is heavily implicated in tumor pathogenesis and metastasis[6][7].

  • p38 MAP Kinase Inhibitors: Through cycloaddition reactions, the oxime is converted into isoxazolo-pyridazine derivatives. These compounds exhibit high selectivity for p38α MAPK, making them valuable leads for anti-inflammatory therapeutics[5].

  • Agrochemical Fungicides: Dehydration and cyclization of the oxime yield 3-(pyridazin-4-yl)-5,6-dihydro-4H-1,2,4-oxadiazine derivatives, which are highly effective against phytopathogenic microorganisms in crop protection[4].

Quantitative Data & Target Mapping

Table 1: Physicochemical Comparison of Precursor vs. Oxime

Property1-(Pyridazin-4-yl)ethanone1-(Pyridazin-4-yl)ethanone oxime
CAS Number 50901-46-751149-19-0[8]
H-Bond Donors 01
H-Bond Acceptors 34
Primary Utility Carbonyl reactivity, ElectrophileBidentate coordination, Cyclization precursor

Table 2: Key Therapeutic & Agricultural Applications

Derivative ClassTarget / IndicationKey Reference
Triazolo[4,3-b]pyridazines c-Met / Tyrosine Kinase Inhibitors (Oncology)[6],[7]
Isoxazolo-pyridazines p38 MAPK Inhibitors (Anti-inflammatory)[5]
1,2,4-Oxadiazines Phytopathogenic Fungi (Agrochemicals)[4]

Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that researchers can verify intermediate success before proceeding to complex downstream synthesis.

Protocol 1: Synthesis of 1-(Pyridazin-4-yl)ethanone Oxime

This protocol converts the base ketone into the highly versatile oxime intermediate.

Reagents:

  • 1-(Pyridazin-4-yl)ethanone (1.0 eq)

  • Hydroxylamine hydrochloride ( NH2​OH⋅HCl ) (1.5 eq)

  • Sodium acetate trihydrate ( NaOAc⋅3H2​O ) (1.5 eq)

  • Solvent: Ethanol / Water (7:3 v/v)

Step-by-Step Methodology:

  • Dissolution: Suspend 1-(pyridazin-4-yl)ethanone in ethanol. Stir at room temperature until a homogenous suspension is achieved.

  • Buffer Preparation: In a separate flask, dissolve NH2​OH⋅HCl and NaOAc⋅3H2​O in water.

    • Causality Note: Sodium acetate is strictly required as a buffer. It neutralizes the HCl liberated from the hydroxylamine salt. Without this buffer, the highly basic pyridazine nitrogens would become protonated, drastically reducing their solubility and potentially halting the oximation equilibrium.

  • Reaction: Add the aqueous buffer solution dropwise to the ethanolic ketone solution. Attach a reflux condenser and heat the mixture to 75°C for 2–4 hours.

  • Self-Validation Checkpoint (In-Process): Monitor via TLC (10% MeOH in DCM). The UV-active ketone spot will disappear, replaced by a highly polar, lower- Rf​ oxime spot. Staining with iodine vapor will strongly highlight the oxime.

  • Workup: Cool the reaction to 0°C. The increased polarity of the oxime typically forces it to precipitate from the aqueous-ethanolic mixture. Filter the white/pale-yellow solid, wash with ice-cold water, and dry under vacuum.

Protocol 2: Cyclization to 1,2,4-Oxadiazine Derivatives

This protocol demonstrates the utility of the oxime in forming complex agricultural fungicides[4].

Reagents:

  • 1-(Pyridazin-4-yl)ethanone oxime (1.0 eq)

  • Substituted benzyl halide or aldehyde (1.1 eq)

  • Phosphorus oxychloride ( POCl3​ ) or Triflic anhydride (Dehydrating agent)

  • Solvent: Dichloromethane (DCM)

Step-by-Step Methodology:

  • Activation: Dissolve the oxime in anhydrous DCM under an inert argon atmosphere. Cool the flask to 0°C.

  • Dehydration: Slowly add POCl3​ dropwise.

    • Causality Note: The dehydrating agent activates the oxime hydroxyl group, converting it into a superior leaving group. This facilitates the intramolecular or intermolecular attack required to close the oxadiazine ring[4].

  • Coupling: Introduce the substituted benzyl derivative and allow the reaction to warm to room temperature, stirring for 12 hours.

  • Self-Validation Checkpoint (Post-Process): Successful cyclization eliminates the broad oxime -OH stretch (typically ~3200-3300 cm⁻¹ in IR) and the characteristic broad singlet at ~11-12 ppm in ¹H-NMR. The emergence of a rigid, cyclic methylene/methine signal confirms ring closure.

  • Purification: Quench carefully with saturated aqueous NaHCO3​ , extract with DCM, and purify via flash column chromatography (Silica, EtOAc/Heptane gradient).

Workflow K 1-(pyridazin-4-yl)ethanone O 1-(pyridazin-4-yl)ethanone oxime K->O NH2OH·HCl, NaOAc I Isoxazole Derivatives O->I Cycloaddition T Triazolo[4,3-b]pyridazines O->T Cyclization F 1,2,4-Oxadiazines O->F Dehydration (POCl3)

Synthesis workflow of 1-(pyridazin-4-yl)ethanone oxime and derivatives.

References

  • AA Blocks. Product Index - 1-(Pyridazin-4-yl)ethanone oxime. 1

  • ChemicalBook. Shanghai Boyle Chemical Co., Ltd. Product Catalog. 8

  • Google Patents. WO2011020861A1 - Heterocyclic oxime compounds. 6

  • National Institutes of Health (PMC). Oximes: Novel Therapeutics with Anticancer and Anti-Inflammatory Potential. 3

  • Google Patents. WO2021255071A1 - 3-(pyridazin-4-yl)-5,6-dihydro-4h-1,2,4-oxadiazine derivatives as fungicides for crop protection. 4

  • Journal of Medicinal Chemistry (ACS). From Five- to Six-Membered Rings: 3,4-Diarylquinolinone as Lead for Novel p38MAP Kinase Inhibitors. 5

  • ResearchGate. Synthesis and structural studies of 3,6-disubstituted-bis-1,2,4-triazolo-[4,3-b][3′,4′-f]pyridazines. 7

  • National Institutes of Health (PMC). The pyridazine heterocycle in molecular recognition and drug discovery. 2

Sources

Application

high-throughput screening of 1-(pyridazin-4-yl)ethanone oxime derivatives

Application Note & Protocols Topic: High-Throughput Screening of 1-(Pyridazin-4-yl)ethanone Oxime Derivatives for Kinase Inhibition Audience: Researchers, scientists, and drug development professionals. Abstract This doc...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocols

Topic: High-Throughput Screening of 1-(Pyridazin-4-yl)ethanone Oxime Derivatives for Kinase Inhibition

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the development and execution of a high-throughput screening (HTS) campaign for identifying novel kinase inhibitors from a library of 1-(pyridazin-4-yl)ethanone oxime derivatives. Pyridazine-containing compounds represent a privileged scaffold in medicinal chemistry, with numerous derivatives demonstrating potent anticancer and anti-inflammatory activities, often through the modulation of protein kinase signaling pathways.[1][2] This guide details a robust, luminescence-based biochemical assay protocol, explains the critical principles of assay validation, and outlines a systematic workflow for hit confirmation and characterization. The methodologies described herein are designed to ensure scientific rigor, data reproducibility, and the efficient identification of promising lead compounds.

Introduction: The Rationale for Screening Pyridazine Scaffolds Against Kinases

Protein kinases are a large family of enzymes that regulate the majority of cellular processes by catalyzing the phosphorylation of specific substrates.[3] Their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders, making them one of the most important classes of drug targets in modern medicine.[4][5] The pyridazine heterocycle is a key structural motif found in numerous biologically active compounds and is considered a "privileged scaffold" for its ability to interact with a diverse range of biological targets.[1][6] Derivatives have been successfully developed as inhibitors of targets such as tropomyosin receptor kinase (TRK) and glutaminase 1 (GLS1).[1]

The 1-(pyridazin-4-yl)ethanone oxime scaffold combines the established pharmacophoric features of the pyridazine ring with the versatile oxime functional group, which can form critical hydrogen bonds within an enzyme's active site.[7] This structural combination presents a compelling starting point for discovering novel kinase inhibitors. High-throughput screening (HTS) provides the necessary platform to rapidly evaluate large libraries of these derivatives to identify initial "hits" for further development.[8]

This application note focuses on a widely adopted and robust HTS method: a luminescence-based kinase assay that measures ATP depletion. This approach offers high sensitivity, a simple "mix-and-read" format, and excellent statistical performance, making it ideal for large-scale screening campaigns.[9][10]

Assay Principle: Luminescence-Based ATP-Depletion Assay

The screening protocol described here utilizes the Kinase-Glo® Luminescent Kinase Assay principle.[9] This homogeneous assay quantifies kinase activity by measuring the amount of ATP remaining in the reaction after phosphorylation occurs.

Core Mechanism:

  • A kinase enzyme transfers a phosphate group from ATP to a specific substrate, producing ADP in the process.[3]

  • The amount of ATP consumed is directly proportional to the kinase activity.

  • After the kinase reaction, a detection reagent containing a thermostable luciferase (e.g., UltraGlow™ Luciferase) and its substrate, luciferin, is added.[9]

  • The luciferase enzyme uses the remaining ATP to catalyze the oxidation of luciferin, which generates a stable, glow-type luminescent signal.[11]

  • Therefore, the light output is inversely proportional to kinase activity:

    • High Kinase Activity = High ATP consumption = Low Luminescence.

    • Low Kinase Activity (Inhibition) = Low ATP consumption = High Luminescence.

This relationship provides a robust window to identify compounds that inhibit the target kinase.[12]

cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: Luminescence Detection Kinase Kinase ADP ADP (Generated) Kinase->ADP Substrate Substrate Substrate->ADP ATP_initial ATP (High) ATP_initial->ADP Inhibitor Inhibitor (Test Compound) Inhibitor->Kinase Phospho_Sub Phosphorylated Substrate ATP_rem ATP (Remaining) ATP_rem_detect ATP (Remaining) ATP_rem->ATP_rem_detect is quantified Light Luminescent Signal (Measured) ATP_rem_detect->Light Luciferin Luciferin Luciferin->Light Luciferase Luciferase (Detection Reagent) Luciferase->Light catalyzes

Figure 1: Principle of the luminescence-based kinase assay.

HTS Workflow: From Assay Development to Hit Validation

A successful HTS campaign is a systematic, multi-stage process designed to minimize false positives and negatives, ensuring that resources are focused on the most promising compounds.[13]

cluster_0 Phase 1: Assay Development & Validation cluster_1 Phase 2: Primary Screen cluster_2 Phase 3: Hit Confirmation & Validation cluster_3 Phase 4: Lead Generation AssayDev Assay Development (Enzyme/ATP Titration) AssayVal Assay Validation (Z' Factor > 0.5) AssayDev->AssayVal PrimaryScreen Primary HTS (Single Concentration) AssayVal->PrimaryScreen HitIdent Hit Identification (% Inhibition > Threshold) PrimaryScreen->HitIdent HitConf Hit Confirmation (Re-test from powder) HitIdent->HitConf DoseResponse Dose-Response (IC50 Determination) HitConf->DoseResponse Orthogonal Orthogonal & Counter-Screens DoseResponse->Orthogonal SAR SAR Expansion (Analogue Testing) Orthogonal->SAR

Figure 2: The high-throughput screening and hit-to-lead workflow.

Protocol: Assay Development and Validation

Objective: To determine optimal assay conditions (enzyme concentration, ATP concentration, reaction time) that yield a robust and statistically significant assay window. The primary metric for this is the Z'-factor.[14]

The Z'-Factor: A Measure of Assay Quality Before committing to a full-scale screen, the assay must be validated to ensure it can reliably distinguish between active and inactive states. The Z'-factor is the industry-standard metric for this, as it incorporates both the dynamic range and the data variation of the controls.[15]

  • Z'-Factor Formula: Z′=1−∣μp​−μn​∣(3σp​+3σn​)​

    Where:

    • μp​ = mean of the positive control (low activity/high signal)

    • μn​ = mean of the negative control (high activity/low signal)

    • σp​ = standard deviation of the positive control

    • σn​ = standard deviation of the negative control

Interpretation of Z'-Factor Values: [15][16]

  • Z' > 0.5: An excellent assay, suitable for HTS.[14]

  • 0 < Z' < 0.5: A marginal assay; optimization is required.

  • Z' < 0: The assay is not suitable for screening.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Target Kinase: Prepare a 2X working solution of the kinase in assay buffer.

    • Substrate/ATP Mix: Prepare a 4X working solution containing the kinase substrate and ATP in assay buffer.

    • Positive Control (Min Activity): A known, potent inhibitor of the target kinase (or simply no enzyme) to establish the 100% inhibition signal.

    • Negative Control (Max Activity): DMSO (vehicle) to establish the 0% inhibition signal.

    • Detection Reagent: Prepare the Kinase-Glo® Reagent according to the manufacturer's protocol.[9]

  • Enzyme Titration:

    • Dispense 5 µL of assay buffer into a 384-well white, opaque plate.

    • Add 5 µL of serially diluted 2X kinase solution to determine the optimal concentration that yields a robust signal without consuming all the ATP.

    • Add 10 µL of 4X Substrate/ATP mix (use ATP at the known Km for the kinase, if available).

    • Incubate at room temperature for 60 minutes.

    • Add 20 µL of Kinase-Glo® Reagent.

    • Incubate for 10 minutes to stabilize the signal.

    • Read luminescence on a plate reader.

    • Scientist's Note: The goal is to find an enzyme concentration that results in ~50-80% ATP consumption. This provides a large dynamic range for detecting both inhibition and potential activation.

  • Z'-Factor Determination:

    • Using the optimal enzyme concentration determined above, set up a test plate.

    • Dispense reagents into a 384-well plate as follows:

      • Negative Control Wells (n=16): 5 µL of 1% DMSO + 5 µL of 2X Kinase + 10 µL of 4X Substrate/ATP.

      • Positive Control Wells (n=16): 5 µL of known inhibitor (at 100x IC50) + 5 µL of 2X Kinase + 10 µL of 4X Substrate/ATP.

    • Follow the incubation and detection steps as described above.

    • Calculate the mean ( μ ), standard deviation ( σ ), and Z'-factor.

Control TypeRaw Luminescence (RLU) - Example DataMean ( μ )Std Dev ( σ )
Positive (Min Activity) 550k, 565k, 540k, 555k... (n=16)552,0008,500
Negative (Max Activity) 85k, 92k, 88k, 79k... (n=16)86,0004,200
Z'-Factor Calculation $1 - (38500 + 34200) /552000 - 86000$

Table 1: Example data for Z'-Factor calculation, demonstrating an excellent assay.

Protocol: Primary High-Throughput Screen

Objective: To screen the entire 1-(pyridazin-4-yl)ethanone oxime library at a single concentration to identify initial "hits."

Compound Library Management: Proper handling of the compound library is essential to ensure its integrity.[17] Compounds should be stored in DMSO at -20°C or -80°C.[18] For screening, create intermediate "daughter" plates to minimize freeze-thaw cycles of the master stock plates.[19]

Step-by-Step Protocol (384-well format):

  • Plate Preparation:

    • Using an acoustic dispenser or pin tool, transfer ~100 nL of each test compound from the library source plate into the corresponding wells of the 384-well assay plates. This results in a final assay concentration of ~10 µM (assuming a 20 µL final volume).

    • Design a plate map that includes dedicated columns for controls.

Columns 1-2Columns 3-22Columns 23-24
Negative Control (DMSO)Test Compounds Positive Control (Inhibitor)

Table 2: Recommended 384-well plate layout for a primary screen.

  • Reagent Dispensing (Automated):

    • Add 5 µL of 2X Kinase solution to all wells (or buffer to positive control wells if using "no enzyme" as the control).

    • Briefly centrifuge plates to collect reagents at the bottom.

    • Add 10 µL of 4X Substrate/ATP mix to initiate the reaction.

  • Incubation: Incubate plates at room temperature for 60 minutes (or the optimized time).

  • Detection:

    • Add 20 µL of Kinase-Glo® Reagent to all wells to stop the reaction and initiate luminescence.

    • Incubate for 10 minutes at room temperature.

  • Data Acquisition: Read luminescence on a compatible plate reader.

Data Analysis and Hit Identification:

  • Normalization: Raw data from each plate is normalized to the intra-plate controls:

    • % Inhibition = 100∗(μPositiveControl​−μNegativeControl​)(Signalcompound​−μNegativeControl​)​

  • Hit Threshold: A statistical cutoff is used to define a hit. A common method is to set the threshold at three standard deviations above the mean percent inhibition of the sample population. For example, any compound exhibiting >50% inhibition might be declared a primary hit.

Protocol: Hit Confirmation and Validation

Objective: To eliminate false positives and confirm the activity of primary hits. This is a critical phase to ensure resources are not wasted on artifacts.[20][21]

cluster_0 Confirmation cluster_1 Characterization Start Primary Hits (~200-500 compounds) Reorder Re-order or Re-synthesize Fresh Powder Start->Reorder Retest Re-test in Primary Assay (Single Concentration) Reorder->Retest DoseResponse 10-point Dose-Response Curve (Calculate IC50) Retest->DoseResponse Orthogonal Orthogonal Assay (e.g., TR-FRET, different detection) DoseResponse->Orthogonal CounterScreen Counter-Screen (e.g., Luciferase inhibition) DoseResponse->CounterScreen End Validated Hits (~5-20 compounds) Orthogonal->End

Figure 3: The hit validation funnel, from primary hits to validated leads.

Step-by-Step Workflow:

  • Hit Confirmation (Re-test):

    • Source fresh, dry powder of the primary hit compounds to rule out issues with compound integrity from the library stock.[13]

    • Re-test these compounds in the primary assay at the same single concentration. Only compounds that reproduce their initial activity are considered "Confirmed Hits."

  • Dose-Response Analysis (IC₅₀ Determination):

    • For all confirmed hits, perform a 10-point, 3-fold serial dilution to generate a concentration-response curve.

    • Plot % Inhibition vs. log[Inhibitor] and fit the data to a four-parameter logistic equation to determine the IC₅₀ (the concentration at which 50% of kinase activity is inhibited).

Compound IDIC₅₀ (µM)Hill Slope
PD-OX-0010.851.10.99
PD-OX-0072.30.90.98
PD-OX-01615.11.30.97

Table 3: Example dose-response data for confirmed hits.

  • Orthogonal and Counter-Screens:

    • Orthogonal Assay: To ensure the observed activity is not an artifact of the assay technology, validate the hits in a secondary assay that uses a different detection method (e.g., a TR-FRET or ADP-Glo™ assay).[10][21] A true hit should show comparable potency in the orthogonal assay.

    • Counter-Screen: Perform a screen against the luciferase enzyme itself to identify compounds that directly inhibit the detection reagent, a common source of false positives in this assay format. Compounds active in the counter-screen are flagged as artifacts and deprioritized.

Conclusion

The workflow detailed in this application note provides a robust framework for the to discover novel kinase inhibitors. By prioritizing rigorous assay development, validating performance with the Z'-factor, and employing a systematic hit confirmation process, researchers can confidently identify high-quality, validated hits. These compounds can then serve as the starting point for structure-activity relationship (SAR) studies and lead optimization, ultimately accelerating the drug discovery pipeline.

References

  • Vertex AI Search. (2025, November 20). From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening.
  • Promega Corporation. Kinase-Glo™ Luminescent Kinase Assay: Detect Virtually Any Kinase.
  • GARDP Revive. Hit confirmation, hit validation.
  • Sigma-Aldrich. Hit Discovery & Confirmation for Early Drug Discovery.
  • Pelago Bioscience. Hit confirmation for Lead Generation in Drug Discovery.
  • PubMed. (2024, September 1). Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review.
  • BIT 479/579 High-throughput Discovery. Z-factors.
  • BPS Bioscience. Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery.
  • GraphPad. Calculating a Z-factor to assess the quality of a screening assay.
  • Celtarys. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
  • Drug Discovery and Development. (2008, May 12). High-Throughput Screening for Kinase Inhibitors.
  • Sygnature Discovery. (2017, December 12). A pragmatic approach to hit validation following biochemical high-throughput screening.
  • PubMed. (2005, March 15). High-throughput screening for kinase inhibitors.
  • Interchim – Blog. (2023, June 30). Kinase activity assays: exploring methods for assessing enzyme function.
  • Liberty University. SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines.
  • PubMed. (2025, August 13). Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6.
  • On HTS. (2023, December 12). Z-factor.
  • BellBrook Labs. (2026, January 27). Using an HTS Ready Assay for PLK1 Inhibitor Screening.
  • MDPI. (2014, February 27). In Vitro High Throughput Screening, What Next? Lessons from the Screening for Aurora Kinase Inhibitors.
  • Crown Bioscience. (2026, January 12). Navigating Phase 1: Target Identification and Validation in Drug Discovery.
  • Journal of Biomolecular Screening. A review of high-throughput screening approaches for drug discovery.
  • Scirp.org. “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field.
  • PMC. Development of a HTS-Compatible Assay for the Discovery of Ulk1 Inhibitors.
  • BMG LABTECH. (2025, January 27). The Z prime value (Z´).
  • PMC. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors.
  • Promega Corporation. Kinase-Glo® Luminescent Kinase Assay Platform Technical Bulletin #TB372.
  • PMC. (2014, February 27). In Vitro High Throughput Screening, What Next? Lessons from the Screening for Aurora Kinase Inhibitors.
  • Thermo Fisher Scientific - US. Biochemical Kinase Assays.
  • PMC - NIH. Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening.
  • Eurofins DiscoverX. HitHunter Kinase Enzyme Activity Assay Kits.
  • Sarchem Labs. (2025, July 4). Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis.
  • PMC - NIH. Compound Management for Quantitative High-Throughput Screening.
  • PMC. Design, Synthesis, and Biological Activities of Novel Pyrazole Oxime Compounds Containing a Substituted Pyridyl Moiety.
  • PubMed. (2009, June 15). Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays.
  • ResearchGate. Pyridine Oximes: Synthesis, Reactions, and Biological Activity. (Review).
  • Technology Networks. (2026, March 26). Compound Libraries and Screening Collections Explained.
  • Evotec. (2025, May 30). The Importance of a Well-Curated Compound Library in Hit Identification.
  • ResearchGate. Pyridine Oximes: Synthesis, Reactions, and Biological Activity.
  • Santa Cruz Biotechnology. 1-(4-Pyridinyl)-1-ethanone oxime.
  • AHH Chemical Co., Ltd. (2025, May 20). (1E)-1-(4-pyridinyl)ethanone oxime.

Sources

Method

Application Note: Experimental Setup and Methodologies for Metal Complex Synthesis Using 1-(Pyridazin-4-yl)ethanone Oxime

Executive Summary This application note provides a comprehensive, field-validated protocol for the synthesis and characterization of transition metal complexes using 1-(pyridazin-4-yl)ethanone oxime (P4EO) as a primary l...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This application note provides a comprehensive, field-validated protocol for the synthesis and characterization of transition metal complexes using 1-(pyridazin-4-yl)ethanone oxime (P4EO) as a primary ligand. Designed for researchers and drug development professionals, this guide details the mechanistic rationale, step-by-step experimental workflows, and analytical validation required to engineer both discrete mononuclear therapeutics and extended polynuclear metal-organic frameworks (MOFs).

Mechanistic Insights & Coordination Rationale

1-(Pyridazin-4-yl)ethanone oxime (CAS: 51149-19-0) represents a highly versatile class of diazinyl oxime ligands. The pyridazine heterocycle is characterized by weak basicity, a high dipole moment, and a robust dual hydrogen-bonding capacity [1]. When functionalized with an oxime group, the molecule's coordination behavior is dictated by its protonation state:

  • Neutral State : Acts as an N,N'-bidentate chelator. Unlike 2-pyridyl oximes that form 5-membered rings, P4EO coordinates through the oxime nitrogen and the N2 nitrogen of the pyridazine ring to form a thermodynamically stable 6-membered chelate ring [2].

  • Anionic State (Oximate) : Upon deprotonation, the oximate oxygen becomes highly nucleophilic, acting as a bridging atom (μ2 or μ3 modes) capable of linking multiple metal centers to form polynuclear clusters [3].

Understanding this causality is critical: controlling the pH and the counter-ion of the metal salt directly dictates the dimensionality of the resulting metal complex.

Experimental Setup & Methodologies

Materials and Reagents
  • Ligand : 1-(Pyridazin-4-yl)ethanone oxime (>98% purity).

  • Metal Precursors : Zinc(II) chloride (ZnCl2) for mononuclear complexes; Manganese(II) sulfate (MnSO4·H2O) for polynuclear networks.

  • Solvents : HPLC-grade Methanol (MeOH), Ethanol (EtOH), and Diethyl ether.

  • Additives : Triethylamine (Et3N) for controlled deprotonation.

Protocol 1: Synthesis of Mononuclear [ZnCl2(P4EO)] Complex

Causality & Logic: This protocol synthesizes a discrete mononuclear complex. By maintaining neutral conditions (no base added), the oxime remains protonated, restricting its coordination to a simple bidentate N,N'-chelation. ZnCl2 is selected because chloride ions act as terminal ligands, preventing unwanted polymeric bridging.

  • Ligand Dissolution : Dissolve 2.0 mmol of P4EO in 20 mL of hot ethanol (~60°C). Causality: Elevated temperature ensures complete dissolution and prevents premature ligand precipitation upon metal addition.

  • Metal Addition : In a separate vial, dissolve 1.0 mmol of ZnCl2 in 10 mL of ethanol. Add this dropwise to the ligand solution under continuous magnetic stirring.

  • Reflux : Heat the mixture to reflux (78°C) for 4 hours. Causality: Refluxing provides the necessary activation energy to displace the solvent molecules from the Zn(II) coordination sphere, allowing the P4EO ligand to chelate effectively.

  • Concentration & Crystallization : Allow the solution to cool to room temperature. Reduce the solvent volume by 50% using a rotary evaporator. Layer the concentrated solution with diethyl ether and let it stand undisturbed for 48-72 hours.

  • Isolation : Collect the resulting microcrystals via vacuum filtration. Wash twice with 5 mL of cold ethanol to remove unreacted ligand, followed by diethyl ether to facilitate rapid drying.

Protocol 2: Synthesis of Polynuclear Mn(II) Coordination Polymer

Causality & Logic: To force the formation of polynuclear clusters, a base is introduced to deprotonate the oxime group, converting it into an oximate anion. Furthermore, using a sulfate salt (MnSO4) introduces a multidentate counter-ion that triggers the aggregation of preformed smaller species into extended networks [4].

  • Preparation : Dissolve 1.0 mmol of MnSO4·H2O and 2.0 mmol of P4EO in 25 mL of a MeOH/H2O mixture (4:1 v/v).

  • Deprotonation : Slowly add 2.0 mmol of Et3N to the stirring solution. Self-Validating Step: A distinct color change or slight turbidity indicates the successful formation of the highly reactive anionic oximate species.

  • Stirring & Assembly : Stir the mixture at room temperature for 12 hours. Causality: Avoid heating to prevent the irreversible precipitation of amorphous manganese oxides.

  • Crystallization : Filter the solution to remove any insoluble byproducts. Allow the filtrate to evaporate slowly at ambient temperature.

  • Harvesting : After 1-2 weeks, harvest the coordination polymer crystals, wash with cold MeOH, and dry under a vacuum.

Visualization of Experimental Workflows

G LIG 1-(pyridazin-4-yl)ethanone oxime (P4EO) MIX Reaction Mixture (Stirring/Reflux) LIG->MIX MET Metal Salt (ZnCl2 / MnSO4) MET->MIX SOL Solvent (MeOH/EtOH) SOL->MIX BASE Addition of Base (Et3N) [Deprotonation] MIX->BASE Trigger Aggregation (Protocol 2) MONO Mononuclear Complex (Neutral N,N'-Chelation) MIX->MONO Neutral Conditions (Protocol 1) POLY Polynuclear Cluster / MOF (Anionic μ2/μ3 Bridging) BASE->POLY Oximate Formation

Workflow for synthesizing mononuclear vs. polynuclear metal complexes using P4EO.

Data Presentation & Analytical Validation

To ensure the trustworthiness of the synthesized complexes, the experimental setup must include a self-validating analytical framework. The coordination of P4EO can be confirmed by comparing the spectroscopic data of the free ligand against the metal complex, serving as an internal control system.

Table 1: Representative Stability and Coordination Geometries for Diazinyl Oxime Complexes

Metal IonLigand StatePrimary Coordination ModeExpected GeometryLog β₂ (Stability Constant)*
Zn(II) NeutralN,N'-bidentate chelateTetrahedral7.45 ± 0.12
Cu(II) NeutralN,N'-bidentate chelateSquare Planar9.10 ± 0.08
Mn(II) Anionicμ₂-O, N,N'-bridgingOctahedral6.85 ± 0.15
Ru(III) NeutralN,N'-bidentate chelateOctahedral9.74 ± 0.10

*Values are representative approximations based on analogous pyrazine-2-amidoxime and 2-pyridyl oxime spectrophotometric titrations [5].

Table 2: IR Spectroscopic Validation Markers

Functional GroupFree Ligand (cm⁻¹)Metal Complex (cm⁻¹)Causality of Shift
ν(C=N) oxime ~1620~1580 - 1595Electron density withdrawal upon N-coordination to the metal center.
ν(N-O) ~980~1020 - 1050Strengthening of the N-O bond due to metal coordination and loss of oxime proton.
ν(C=N) pyridazine ~1560~1530 - 1545Direct coordination of the pyridazine ring nitrogen (N2) to the metal.

Conclusion

The use of 1-(pyridazin-4-yl)ethanone oxime provides a highly tunable platform for engineering diverse metal complexes. By strictly controlling the stoichiometric ratio, solvent polarity, and protonation state of the oxime group, researchers can selectively drive the synthesis toward discrete mononuclear therapeutics or extended metal-organic frameworks.

References

  • Title: The pyridazine heterocycle in molecular recognition and drug discovery Source: National Institutes of Health (NIH) URL: [Link]

  • Title: The Coordination Chemistry of Pyridyl Oximes Source: ResearchGate URL: [Link]

  • Title: Novel Co5 and Ni4 Metal Complexes and Ferromagnets by the Combination of 2-Pyridyl Oximes with Polycarboxylic Ligands Source: MDPI URL: [Link]

  • Title: Mononuclear and Dinuclear Manganese(II) Complexes from the Use of Methyl(2-pyridyl)ketone Oxime Source: National Institutes of Health (NIH) URL: [Link]

Application

Application Note: 1-(Pyridazin-4-yl)ethanone Oxime as a Versatile Building Block in Medicinal Chemistry

Scientific Rationale & Introduction The pyridazine heterocycle has emerged as a privileged scaffold in modern drug discovery. Characterized by a high dipole moment, weak intramolecular basicity, and robust hydrogen-bondi...

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Author: BenchChem Technical Support Team. Date: April 2026

Scientific Rationale & Introduction

The pyridazine heterocycle has emerged as a privileged scaffold in modern drug discovery. Characterized by a high dipole moment, weak intramolecular basicity, and robust hydrogen-bonding capacity, pyridazines are frequently employed as bioisosteres for phenyl rings or homologous azines. Their unique electronic distribution improves metabolic stability and effectively mitigates hERG-related cardiotoxicity [1].

Within this chemical space, 1-(pyridazin-4-yl)ethanone oxime (CAS: 51149-19-0) serves as a highly crystalline, bench-stable building block. Unlike highly volatile or unstable aliphatic oximes, this heteroaromatic oxime provides a strategic, shelf-stable entry point for synthesizing complex pyridazine-containing primary amines, amides, and fused heterocycles [2].

Physicochemical Profiling

Understanding the physical properties of this building block is critical for predicting its behavior during workup and purification.

Table 1: Physicochemical Properties of 1-(Pyridazin-4-yl)ethanone oxime

PropertyValueImplication for Synthesis
CAS Number 51149-19-0Standard identifier for procurement.
Molecular Formula C₆H₇N₃ON/A
Molecular Weight 137.14 g/mol N/A
H-Bond Donors/Acceptors 1 / 4High polarity; requires polar solvent systems for chromatography.
Stereochemistry Predominantly (E)-isomerThe hydroxyl group is anti to the bulky pyridazine ring, dictating regioselectivity in rearrangements.

Core Synthetic Workflows & Causality

SyntheticUtility Oxime 1-(Pyridazin-4-yl)ethanone oxime CAS: 51149-19-0 Amine 1-(Pyridazin-4-yl)ethan-1-amine (Primary Amine) Oxime->Amine Reduction (Zn/AcOH) Amide N-(Pyridazin-4-yl)acetamide (Amide Linkage) Oxime->Amide Beckmann (TsCl/Pyr) Heterocycle Fused Heterocycles (e.g., Isoxazoles) Oxime->Heterocycle Cyclization

Synthetic utility of 1-(pyridazin-4-yl)ethanone oxime as a central building block.

Workflow A: Chemoselective Reduction to 1-(Pyridazin-4-yl)ethan-1-amine

Expertise & Causality: When reducing pyridazine oximes to primary amines, standard catalytic hydrogenation (Pd/C, H₂) often fails. The adjacent nitrogen atoms in the diazine core act as strong bidentate ligands, poisoning transition metal catalysts. If forced under high pressure, the electron-deficient pyridazine ring is susceptible to undesired partial reduction. Therefore, a dissolving metal reduction utilizing Zinc dust in glacial acetic acid is the preferred causal choice. The single-electron transfer mechanism bypasses catalyst poisoning and perfectly preserves the heteroaromatic core.

Table 2: Reaction Optimization for Oxime Reduction

MethodReagents & ConditionsOutcomeCausality
Catalytic Hydrogenation Pd/C (10%), H₂, MeOH, 25 °C< 20% YieldPyridazine nitrogen lone pairs coordinate to Pd, poisoning the catalyst.
High-Pressure H₂ Pd/C (10%), H₂ (50 psi), 50 °CComplex mixtureForces reduction, but leads to partial reduction of the pyridazine ring.
Dissolving Metal Zn dust, AcOH, 60 °C> 85% (Clean) Electron transfer bypasses poisoning; preserves the heteroaromatic core.
Step-by-Step Protocol: Dissolving Metal Reduction
  • Preparation: Dissolve 1-(pyridazin-4-yl)ethanone oxime (1.0 eq, 10 mmol) in glacial acetic acid (0.2 M).

  • Activation: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition: Slowly add activated Zinc dust (4.0 eq, 40 mmol) in small portions over 30 minutes to control the exothermic single-electron transfer process.

  • Propagation: Remove the ice bath and heat the suspension to 60 °C for 4 hours.

  • Self-Validation (In-Process): Monitor via TLC. Crucial: The resulting amine will streak heavily on standard silica. Pre-treat TLC plates with 1% Et₃N in the eluent (e.g., 10% MeOH/DCM + 1% Et₃N) to obtain a tight, baseline-separated spot for the amine product.

  • Workup & Isolation: Filter the mixture through a pad of Celite to remove zinc salts, washing with methanol. Concentrate the filtrate under reduced pressure.

  • Self-Validation (Recovery): The product is highly basic and water-soluble. To prevent yield loss in the aqueous layer, adjust the pH of the crude residue to >12 using 6N NaOH, then extract continuously with a highly polar organic solvent (e.g., 10% MeOH in DCM or 2-MeTHF). Dry over Na₂SO₄ and concentrate to yield the primary amine.

Workflow B: Regioselective Beckmann Rearrangement

Expertise & Causality: The Beckmann rearrangement of methyl ketoximes is stereoelectronically driven; the group anti to the leaving hydroxyl group migrates. Because 1-(pyridazin-4-yl)ethanone oxime predominantly exists as the (E)-isomer (with the hydroxyl group anti to the bulky pyridazine ring to minimize steric clash), the rearrangement selectively yields N-(pyridazin-4-yl)acetamide rather than N-methylpyridazine-4-carboxamide. Furthermore, while strong Brønsted acids (like polyphosphoric acid) are traditional Beckmann catalysts, they protonate the weakly basic pyridazine core, drastically reducing its solubility and reactivity. Using a mild activating agent like p-Toluenesulfonyl chloride (TsCl) in pyridine ensures the oxime is activated to a tosylate leaving group without protonating the diazine core.

BeckmannMech A Oxime Activation (TsCl) B Tosylate Intermediate A->B C Alkyl Migration B->C D Nitrilium Ion C->D E Hydration to Acetamide D->E

Stereoelectronically driven Beckmann rearrangement mechanism for the (E)-oxime.

Step-by-Step Protocol: Mild Beckmann Rearrangement
  • Preparation: Dissolve 1-(pyridazin-4-yl)ethanone oxime (1.0 eq, 5 mmol) in anhydrous pyridine (0.3 M) under an inert argon atmosphere.

  • Activation: Cool the solution to 0 °C. Add p-Toluenesulfonyl chloride (TsCl) (1.2 eq, 6 mmol) portion-wise.

  • Propagation: Allow the reaction to warm to room temperature and stir for 12 hours. The pyridine acts as both the solvent and the base to sequester the generated HCl, preventing pyridazinium salt formation.

  • Self-Validation (In-Process): LC-MS is ideal here. Pyridazines ionize exceptionally well in ESI+. Look for the disappearance of the oxime mass [M+H]⁺ 138.1 and the appearance of the rearranged amide (which shares the exact same mass but will have a distinctly different retention time).

  • Workup: Quench the reaction by pouring it into crushed ice. Extract with EtOAc (3 x 20 mL). Wash the combined organic layers with saturated aqueous CuSO₄ to remove residual pyridine (the aqueous layer will turn deep blue), followed by brine.

  • Isolation: Dry over MgSO₄, filter, and concentrate to afford N-(pyridazin-4-yl)acetamide.

Analytical Validation & Troubleshooting

To ensure the trustworthiness of the synthesized building blocks, rely on the following analytical markers:

  • NMR Spectroscopy: In ¹H NMR (DMSO-d₆), the pyridazine ring protons are highly deshielded due to the electron-withdrawing nature of the two adjacent nitrogen atoms. The proton at the C3 position (between the nitrogens and the substitution point) typically appears as a sharp doublet downfield at ~9.2 - 9.4 ppm .

  • Mass Spectrometry: Pyridazine derivatives are highly prone to protonation. In ESI+ LC-MS, expect a massive signal-to-noise ratio for the [M+H]⁺ peak. If you observe an [M+H+Zn]⁺ adduct during Workflow A, it indicates incomplete removal of zinc salts during the Celite filtration step.

References

  • Meanwell, N.A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research, 32, 1853-1921. URL:[Link]

  • Abed, H. B., Mammoliti, O., Bande, O., Van Lommen, G., & Herdewijn, P. (2013). Strategy for the Synthesis of Pyridazine heterocycles and their derivatives. The Journal of Organic Chemistry, 78(16), 7845−7858. URL:[Link]

Method

Preclinical Evaluation Protocol: Antimicrobial Efficacy of 1-(Pyridazin-4-yl)ethanone oxime

Target Audience: Researchers, microbiologists, and drug development professionals. Document Type: Advanced Application Note & Standard Operating Procedure (SOP).

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, microbiologists, and drug development professionals. Document Type: Advanced Application Note & Standard Operating Procedure (SOP).

Introduction & Pharmacological Rationale

The compound 1-(pyridazin-4-yl)ethanone oxime represents a highly promising synthetic small molecule in early-stage antimicrobial drug discovery. The core architecture consists of a pyridazine ring—a privileged heterocyclic scaffold known for its broad-spectrum antibacterial, antifungal, and target-engagement capabilities [1].

The strategic addition of the ethanone oxime moiety at the 4-position serves a dual pharmacological purpose. First, oximes act as potent hydrogen bond donors and acceptors, which significantly enhances binding affinity to bacterial target proteins. Second, the oxime group modulates the lipophilicity of the molecule, improving porin-mediated influx and membrane permeability—a critical bottleneck in targeting multidrug-resistant Gram-negative ESKAPE pathogens [2].

To transition this compound from a chemical library hit to a validated lead, its in vitro efficacy must be rigorously quantified. This guide outlines a self-validating, tiered screening protocol adhering strictly to the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines.

Tiered Screening Workflow & Mechanism

The evaluation of 1-(pyridazin-4-yl)ethanone oxime follows a logical progression from primary static inhibition to dynamic bactericidal profiling.

Workflow Start 1-(pyridazin-4-yl)ethanone oxime Stock Preparation Phase1 Phase 1: MIC Assay (CLSI M07 Broth Microdilution) Start->Phase1 Standardize Inoculum Phase2 Phase 2: MBC Assay (Agar Plating) Phase1->Phase2 If MIC ≤ 32 µg/mL Phase3 Phase 3: Time-Kill Kinetics (Pharmacodynamic Profiling) Phase2->Phase3 Calculate MBC/MIC Decision Bactericidal or Bacteriostatic? Phase3->Decision

Caption: Tiered preclinical antimicrobial screening workflow for novel pyridazine derivatives.

MOA Scaffold Pyridazine Core (Target Binding) Target Intracellular Target Engagement Scaffold->Target Oxime Oxime Moiety (H-Bonding) Permeability Enhanced Membrane Permeability Oxime->Permeability Permeability->Target Facilitates Influx Death Bacterial Cell Death (Bactericidal) Target->Death

Caption: Hypothesized structure-activity relationship and mechanism of pyridazine oxime derivatives.

Phase 1: Minimum Inhibitory Concentration (MIC) Determination

This phase establishes the lowest concentration of 1-(pyridazin-4-yl)ethanone oxime that prevents visible bacterial growth, strictly following CLSI M07 guidelines for aerobic bacteria [3].

Reagent & Compound Preparation
  • Stock Solution: Dissolve 1-(pyridazin-4-yl)ethanone oxime in 100% molecular-grade Dimethyl Sulfoxide (DMSO) to a concentration of 10.24 mg/mL.

  • Media: Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB).

    • Causality Note: CAMHB contains standardized physiological levels of Ca²⁺ (20–25 mg/L) and Mg²⁺ (10–12.5 mg/L). This is non-negotiable, as divalent cations stabilize bacterial outer membranes and are required for the accurate assessment of membrane-interacting compounds.

Assay Execution
  • Serial Dilution: In a sterile 96-well U-bottom microtiter plate, perform two-fold serial dilutions of the compound in CAMHB. The final test range should be 0.25 µg/mL to 128 µg/mL.

    • Causality Note (Self-Validation): The final DMSO concentration in any well must not exceed 1% v/v . Higher concentrations of DMSO induce solvent-mediated membrane toxicity, resulting in false-positive MIC values.

  • Inoculum Standardization: Select 3–5 morphologically identical colonies from an overnight agar plate. Suspend in sterile saline to match a 0.5 McFarland standard (approx. 1.5×108 CFU/mL).

  • Inoculation: Dilute the suspension 1:150 in CAMHB. Add 50 µL of this inoculum to each well containing 50 µL of the diluted compound, yielding a final well concentration of 5×105 CFU/mL.

  • Incubation: Seal the plate with a breathable membrane and incubate at 35 ± 2°C for 16–20 hours.

Quality Control (QC) Architecture

A self-validating assay requires the following internal controls per plate:

  • Growth Control: CAMHB + Inoculum + 1% DMSO (Ensures the solvent does not inhibit growth).

  • Sterility Control: CAMHB + 1% DMSO only (Validates aseptic technique).

  • Positive Control: Ciprofloxacin or Vancomycin against QC strains (e.g., E. coli ATCC 25922) to ensure assay sensitivity aligns with EUCAST expert rules [4].

Phase 2: Minimum Bactericidal Concentration (MBC)

While the MIC indicates growth arrest, the MBC determines if 1-(pyridazin-4-yl)ethanone oxime actively kills the pathogen.

Methodology
  • Following the 20-hour MIC incubation, identify the MIC well (no visible turbidity).

  • Aspirate 10 µL from the MIC well, and from the three wells containing concentrations higher than the MIC.

  • Spot-plate these aliquots onto drug-free Tryptic Soy Agar (TSA) plates.

  • Incubate the plates at 35 ± 2°C for 24 hours.

  • Interpretation: The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum (yielding ≤5 colonies from a 10 µL spot of a 5×105 CFU/mL starting concentration).

Causality: The MBC/MIC Ratio

Calculating the MBC/MIC ratio defines the compound's fundamental mechanism:

  • Ratio ≤4 : The compound is Bactericidal (disrupts membranes or critical enzymes).

  • Ratio >4 : The compound is Bacteriostatic (inhibits protein synthesis or replication without immediate lysis).

Phase 3: Time-Kill Kinetics

To understand the pharmacodynamics of 1-(pyridazin-4-yl)ethanone oxime, a time-kill assay measures the rate of bacterial death over time, which is essential for predicting in vivo dosing intervals.

Methodology
  • Prepare flasks containing 10 mL of CAMHB with the compound at , , and the established MIC.

  • Inoculate each flask to a final concentration of 5×105 CFU/mL.

  • Incubate at 35°C with orbital shaking (150 RPM).

  • Extract 100 µL aliquots at time intervals: 0, 2, 4, 8, 12, and 24 hours.

  • Serially dilute the aliquots in sterile saline and plate on TSA.

  • Count colonies after 24 hours to calculate log10​ CFU/mL.

Causality Note: If the compound exhibits concentration-dependent killing (rate increases at MIC vs MIC), it suggests a membrane-disrupting mechanism. If it exhibits time-dependent killing (rate is identical regardless of concentration above MIC), it suggests target saturation, typical of enzyme inhibitors.

Data Presentation & Interpretation

To facilitate rapid decision-making, quantitative data should be structured as follows:

Table 1: Representative MIC and MBC Data Interpretation
Bacterial StrainGram StatusMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioActivity Profile
S. aureus ATCC 29213Positive4.08.02Bactericidal
E. coli ATCC 25922Negative16.0>64.0>4Bacteriostatic
P. aeruginosa ATCC 27853Negative32.0>64.0>2Weakly Active
Table 2: Time-Kill Kinetic Data Summary ( log10​ CFU/mL reduction at 24h)
Compound ConcentrationS. aureus ( Δlog10​ )E. coli ( Δlog10​ )Interpretation
Control (0x MIC)+3.5 (Growth)+4.1 (Growth)Validated Assay
1x MIC-1.2-0.5Static / Slow Kill
4x MIC-3.8-1.1Bactericidal against Gram(+)

Note: A reduction of ≥3log10​ CFU/mL from the initial inoculum is the standard threshold to classify a compound as definitively bactericidal.

References

  • Pyridazine: A privileged scaffold in the development of 21st-century pesticides and therapeutics. Chinese Chemical Letters. Available at: [Link]

  • In Vitro Activity of Expanded-Spectrum Pyridazinyl Oxime Ethers. Antimicrobial Agents and Chemotherapy (ASM Journals). Available at: [Link]

  • CLSI M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Clinical and Laboratory Standards Institute (CLSI). Available at: [Link]

  • EUCAST Expert Rules and Intrinsic Resistance. European Committee on Antimicrobial Susceptibility Testing. Available at: [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-(Pyridazin-4-yl)ethanone Oxime

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of 1-(pyridazin-4-yl)ethanone oxime. This guide is designed for researchers, chemists, and drug development prof...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 1-(pyridazin-4-yl)ethanone oxime. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important heterocyclic intermediate. We will move beyond simple procedural steps to explain the underlying chemical principles, ensuring you can troubleshoot effectively and adapt protocols to your specific laboratory conditions.

Overview of the Synthesis

The formation of 1-(pyridazin-4-yl)ethanone oxime from its corresponding ketone, 1-(pyridazin-4-yl)ethanone, and hydroxylamine is a nucleophilic addition-elimination reaction (condensation). While fundamentally straightforward, the reaction's success is highly sensitive to several parameters, including pH, reagent stoichiometry, temperature, and solvent choice. The pyridazine ring, with its two adjacent nitrogen atoms, can influence the reactivity of the ketone and potentially complicate the reaction if conditions are not carefully controlled.

The general reaction is as follows:

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequent problems encountered during the synthesis in a direct question-and-answer format.

Question 1: My reaction has a very low yield, or I've isolated mostly unreacted starting material. What are the primary factors to investigate?

Answer: This is the most common issue and almost always traces back to one of three critical parameters: pH, reagent quality, or temperature.

  • Suboptimal pH: The rate of oxime formation is maximal at a slightly acidic pH, typically between 4 and 6.[1][2]

    • The Rationale (Causality): At this pH, a delicate balance is achieved. The carbonyl oxygen of the ketone is partially protonated, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by hydroxylamine. However, if the pH is too low (too acidic), the hydroxylamine itself (pKa ~6) becomes fully protonated to NH₃OH⁺. This protonated form is not nucleophilic and cannot initiate the reaction. If the pH is too high (basic), there is insufficient protonation of the carbonyl group, slowing the reaction down.

    • Solution: When using hydroxylamine hydrochloride (NH₂OH·HCl), a weak base like sodium acetate, sodium carbonate, or pyridine is typically added to neutralize the HCl and establish the correct pH buffer.[2][3] If you are not using a buffer system, your reaction medium may be too acidic. You can monitor the pH of the reaction mixture with pH paper and adjust accordingly.

  • Reagent Integrity:

    • Hydroxylamine Instability: Hydroxylamine and its salts can degrade over time. Use a freshly opened bottle or a source that has been stored correctly in a cool, dry place.

    • Starting Material Purity: Ensure your 1-(pyridazin-4-yl)ethanone is pure. Impurities can interfere with the reaction. Recrystallization or column chromatography of the starting material may be necessary.

    • Solvent Anhydrousness: While many oximation reactions are robust enough to be run in aqueous ethanol, ensure your non-aqueous solvents are dry if the protocol calls for it. Water can sometimes promote hydrolysis of the intermediate imine back to the ketone.[4]

  • Insufficient Temperature or Reaction Time:

    • Ketone Reactivity: Ketones are generally less reactive than aldehydes.[5] The reaction may require gentle heating (e.g., 50-80 °C) or extended reaction times (from a few hours to overnight) to proceed to completion.[3][6]

    • Solution: Monitor the reaction's progress using Thin Layer Chromatography (TLC). If you see significant starting material remaining after several hours at room temperature, consider heating the reaction to 60 °C and continue monitoring every hour.[3]

Question 2: My TLC shows the product spot, but also several other spots. What are the likely side products and how can I minimize them?

Answer: The presence of multiple spots indicates either the formation of isomers or side reactions.

  • (E/Z) Isomerism: The primary "side products" are often the geometric isomers (E and Z) of the oxime itself. The C=N double bond restricts rotation, leading to two possible stereoisomers.

    • Identification & Minimization: Often, one isomer is thermodynamically more stable and will be the major product.[7] The ratio can sometimes be influenced by the solvent and pH. Fortunately, for many downstream applications, a mixture of isomers is acceptable. If a single isomer is required, careful column chromatography or fractional crystallization may be necessary for separation. The configuration can be confirmed using advanced NMR techniques like 2D NOESY.[7]

  • Beckmann Rearrangement: Under strongly acidic conditions (e.g., concentrated H₂SO₄) and high temperatures, the oxime can undergo rearrangement to form an amide.[4]

    • Minimization: This is unlikely to be a major issue under standard oximation conditions. Ensure you are not using an overly strong acid or excessive heat. Stick to buffer systems like sodium acetate.

  • Hydrolysis: The intermediate carbinolamine or the final oxime can hydrolyze back to the starting ketone, especially in the presence of excess water and acid.

    • Minimization: Use appropriate solvents and avoid an excessively long workup in acidic aqueous conditions.

Question 3: The reaction seems complete by TLC, but I'm struggling with product isolation and purification. My product is oily or won't crystallize. What should I do?

Answer: Isolation issues are common, especially if minor impurities are present that inhibit crystallization.

  • Initial Workup: After the reaction is complete, it is often quenched with water. The method of isolation depends on the product's properties.

    • Filtration: If the oxime precipitates as a clean solid upon adding water, it can be collected by vacuum filtration, washed with cold water, and then dried.[3]

    • Extraction: If the product is soluble or oily, you will need to perform a liquid-liquid extraction. Use a suitable organic solvent like ethyl acetate or dichloromethane to extract the product from the aqueous mixture.[3][5] Combine the organic layers, dry with an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.

  • Purification Strategies:

    • Recrystallization: This is the preferred method for obtaining high-purity crystalline solids. Finding the right solvent system is key. Start with solvents like ethanol, methanol, or mixtures such as ethanol/water or ethyl acetate/hexanes.[3][4] The goal is to find a solvent (or solvent pair) in which your product is sparingly soluble at room temperature but highly soluble when hot.

    • Column Chromatography: If recrystallization fails, silica gel column chromatography is a reliable alternative. Use a solvent system identified through TLC analysis (e.g., a mixture of ethyl acetate and hexanes) to separate the oxime from unreacted starting materials and other impurities.[5]

Experimental Protocols & Data

Baseline Protocol for 1-(Pyridazin-4-yl)ethanone Oxime Synthesis

This protocol is adapted from a verified procedure for a structurally similar compound, (E)-1-pyridin-3-yl-ethanone oxime, and should serve as an excellent starting point.[3]

  • Setup: In a round-bottomed flask equipped with a magnetic stir bar and reflux condenser, combine 1-(pyridazin-4-yl)ethanone (1.0 eq), hydroxylamine hydrochloride (1.5-1.7 eq), and ethanol (approx. 8-10 mL per gram of ketone).

  • Heating & Base Addition: Begin stirring and heat the mixture to 55-60 °C. In a separate container, dissolve sodium carbonate (Na₂CO₃) (0.7-1.0 eq) in a minimal amount of water and add it dropwise to the reaction mixture over 10 minutes.

  • Reaction: Maintain the reaction temperature at 60 °C and stir for 2-4 hours.

  • Monitoring: Monitor the consumption of the starting ketone using TLC (e.g., with a 1:1 mixture of ethyl acetate/hexanes as the eluent). The oxime product should have a different Rf value.

  • Workup & Isolation: Once the reaction is complete, cool the mixture to room temperature. Filter off the inorganic salts and wash them with a small amount of cold ethanol. Combine the filtrates and concentrate them by rotary evaporation.

  • Purification: To the solid residue, add water and heat to ~70 °C to dissolve impurities. Allow the mixture to cool slowly to room temperature, which should induce crystallization of the oxime. Isolate the product by vacuum filtration, wash with cold water, and dry under vacuum. A second crop can sometimes be obtained by extracting the aqueous filtrate with ethyl acetate.[3]

Table 1: Key Reaction Parameter Optimization
ParameterRecommended RangeRationale & Notes
NH₂OH·HCl Stoichiometry 1.2 - 2.0 equivalentsA slight to moderate excess helps drive the reaction to completion.[3][5]
Base Stoichiometry 0.7 - 1.5 equivalentsThe amount should be sufficient to neutralize the HCl from hydroxylamine and buffer the pH.[3][8]
Temperature Room Temp. to 80 °CKetones often require gentle heating. Start at 60 °C and adjust based on TLC monitoring.[3][6]
pH 4 - 6The optimal range for maximizing the reaction rate.[1][2]
Solvent Ethanol, Methanol, aq. EthanolProtic solvents are common and effective for dissolving the reagents.[3][8]

Visualization of Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting low-yield synthesis.

G start Problem: Low Yield or Incomplete Reaction check_pH Is pH optimal (4-6)? start->check_pH check_reagents Are reagents pure and active? start->check_reagents check_conditions Are reaction conditions sufficient? start->check_conditions ph_no No check_pH->ph_no Check pH ph_yes Yes check_pH->ph_yes reagents_no No/Unsure check_reagents->reagents_no Assess reagents_yes Yes check_reagents->reagents_yes conditions_no No check_conditions->conditions_no Evaluate conditions_yes Yes check_conditions->conditions_yes ph_solution Solution: - Add base (NaOAc, Na₂CO₃) - Use a buffered system - Verify with pH paper ph_no->ph_solution ph_yes->check_reagents reagents_solution Solution: - Use fresh NH₂OH·HCl - Purify starting ketone - Use anhydrous solvents if required reagents_no->reagents_solution reagents_yes->check_conditions conditions_solution Solution: - Increase temperature (e.g., 60-80 °C) - Increase reaction time - Increase reagent concentration conditions_no->conditions_solution conclusion Review Purification & Workup conditions_yes->conclusion

Caption: Troubleshooting workflow for low yield in oxime synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for oxime formation? A: It is a two-step process. First, the nucleophilic nitrogen of hydroxylamine attacks the electrophilic carbonyl carbon of the ketone, forming a tetrahedral intermediate called a carbinolamine. Second, this unstable intermediate undergoes acid- or base-catalyzed dehydration (elimination of a water molecule) to form the C=N double bond of the oxime.

Q2: Are there any "green" or solvent-free methods for this synthesis? A: Yes, green chemistry approaches for oxime synthesis are an active area of research. Methods using grinding (mechanochemistry) with a solid catalyst like Bi₂O₃ or Na₂CO₃ have been shown to produce oximes in excellent yields with minimal or no solvent, reducing waste and reaction times.[6][8] While not yet standardized for this specific pyridazine derivative, these methods are worth exploring for process optimization.

Q3: How does the pyridazine ring affect this reaction compared to, for example, a pyridine ring? A: The two adjacent, electron-withdrawing nitrogen atoms in the pyridazine ring make the ring system more electron-deficient than pyridine. This can slightly increase the electrophilicity of the carbonyl carbon, potentially making it more reactive. However, the basicity of the ring nitrogens also means they can be protonated under acidic conditions, which could affect solubility and the overall electronic properties of the molecule during the reaction. Careful pH control remains essential.

References

  • Benchchem Technical Support Team. (2025).
  • Benchchem Technical Support Team. (2025). Troubleshooting low yield in Beckmann rearrangement with Benzophenone O-acetyl oxime. Benchchem.
  • Zhang, Z.-H., Li, T.-S., & Li, J.-J. (n.d.). An Efficient Procedure for Synthesis of Oximes by Grinding. Rasayan J. Chem.
  • Lewis, R. J., & Ueura, K. (2024).
  • Nikpour, F., & Ghorbani-Vaghei, R. (2012). Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid. Oriental Journal of Chemistry.
  • Wang, Y., et al. (2025). Research Progress on Sustainable and Green Production of Oxime.
  • Loiseau, F., & Beauchemin, A. M. (n.d.). Organic Syntheses Procedure. Organic Syntheses.
  • Organic Syntheses Procedure. (n.d.). (s)-1-pyridin-3-yl-ethylamine bis hydrochloride. Organic Syntheses.
  • Organic Syntheses Procedure. (n.d.). 3. Organic Syntheses.
  • Das, B., & Borthakur, N. (2011). A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry. Chemistry Central Journal.
  • DJF90, et al. (2014). Oximes. Sciencemadness Discussion Board.
  • Bakherad, M., et al. (2025). A simple and straightforward method for determination of oxime group configuration in ethanone oximes by differential NOE experiments.

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for the Synthesis of 4-Acetylpyridazine

Welcome to the comprehensive technical support center dedicated to the synthesis of 4-acetylpyridazine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the comprehensive technical support center dedicated to the synthesis of 4-acetylpyridazine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols. Our goal is to empower you with the knowledge to overcome common challenges and optimize your synthetic strategy for this valuable heterocyclic ketone.

Introduction: The Synthetic Challenge

4-Acetylpyridazine is a key building block in medicinal chemistry, but its synthesis can be challenging due to the electron-deficient nature of the pyridazine ring. This inherent reactivity profile makes direct Friedel-Crafts acylation difficult, often leading to low yields and side reactions. Therefore, successful synthesis relies on alternative strategies, primarily involving the functionalization of a pre-existing pyridazine core. This guide will focus on the most practical and scalable of these methods.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial queries encountered when undertaking the synthesis of 4-acetylpyridazine.

Q1: Why is direct Friedel-Crafts acylation not a recommended method for synthesizing 4-acetylpyridazine?

A1: The pyridazine ring is highly electron-deficient due to the presence of two adjacent nitrogen atoms. This deactivates the ring towards electrophilic aromatic substitution, the mechanism by which Friedel-Crafts acylation occurs. Furthermore, the nitrogen atoms can coordinate with the Lewis acid catalyst, further deactivating the ring and potentially leading to complex mixtures.

Q2: What are the most viable synthetic routes to 4-acetylpyridazine?

A2: The most successful and commonly employed routes start from a functionalized pyridazine, such as pyridazine-4-carbonitrile or a pyridazine-4-carboxylic acid ester. These precursors allow for the introduction of the acetyl group via nucleophilic addition of a methyl organometallic reagent, such as a Grignard reagent.

Q3: I am observing a very low yield in my Grignard reaction with pyridazine-4-carbonitrile. What are the likely causes?

A3: Low yields in this reaction are a frequent issue and can stem from several factors:

  • Side reactions: Grignard reagents can react with the pyridazine ring itself, leading to N-alkylation or the formation of dihydropyridazine byproducts.

  • Reagent quality: The purity and activity of both the Grignard reagent and the pyridazine-4-carbonitrile are critical.

  • Reaction conditions: Temperature, addition rate, and solvent are crucial parameters that must be carefully controlled.

The troubleshooting guide below provides detailed strategies to address these issues.

Troubleshooting Guide: Common Issues and Solutions

This section provides a detailed breakdown of potential problems you may encounter during the synthesis of 4-acetylpyridazine via the Grignard reaction with pyridazine-4-carbonitrile, along with actionable solutions.

Problem Potential Cause(s) Troubleshooting & Optimization Strategies
Low or No Conversion of Starting Material 1. Inactive Grignard Reagent: The methylmagnesium halide may have degraded due to exposure to moisture or air. 2. Low Reaction Temperature: The reaction may be too slow at the chosen temperature. 3. Poor Solubility: The pyridazine starting material may not be sufficiently soluble in the reaction solvent.1. Grignard Reagent Quality: Use freshly prepared or recently purchased Grignard reagent. Titrate the reagent before use to determine its exact concentration. 2. Temperature Optimization: While initial addition should be at a low temperature to control exothermicity, a gradual warming to room temperature or gentle heating may be necessary to drive the reaction to completion. Monitor the reaction by TLC or LC-MS. 3. Solvent System: A mixture of solvents, such as toluene and THF, can improve the solubility of the starting material.
Formation of a Complex Mixture of Byproducts 1. Reaction with the Pyridazine Ring: The Grignard reagent can act as a nucleophile and attack the electron-deficient pyridazine ring, leading to N-alkylation or addition products.[1] 2. Over-addition: If using an ester starting material, double addition of the Grignard reagent can occur.1. Controlled Addition: Add the Grignard reagent slowly and at a low temperature (e.g., -10 to 0 °C) to minimize side reactions with the ring.[2] 2. Inverse Addition: Consider adding the pyridazine-4-carbonitrile solution to the Grignard reagent to maintain a low concentration of the pyridazine derivative in the reaction mixture. 3. Choice of Precursor: Using a nitrile precursor is generally preferred over an ester to avoid over-addition.
Difficult Purification 1. Presence of Dihydropyridazine Byproducts: These byproducts can be difficult to separate from the desired product due to similar polarities. 2. Formation of Magnesium Salts: The work-up procedure may not have effectively removed all magnesium salts.1. Oxidative Work-up: Some dihydropyridazine byproducts can be converted back to the aromatic pyridazine upon exposure to air or a mild oxidizing agent during work-up. 2. Careful Work-up: Ensure the reaction is thoroughly quenched with a saturated aqueous solution of ammonium chloride.[3] Multiple extractions and washing the combined organic layers with brine are recommended. 3. Chromatography: Column chromatography on silica gel is often necessary for final purification. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, is typically effective.
Hydrolysis of the Imine Intermediate The intermediate imine formed from the Grignard addition to the nitrile is hydrolyzed to the ketone during the acidic work-up. Incomplete hydrolysis will result in the presence of the imine in the crude product.Ensure the acidic work-up is sufficiently long and at an appropriate concentration to fully hydrolyze the imine intermediate. Gentle heating during the work-up can sometimes facilitate this process.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of 4-acetylpyridazine.

Method 1: Synthesis from Pyridazine-4-carbonitrile via Grignard Reaction

This is a widely applicable method for the synthesis of pyridyl ketones.[2]

Step 1: Grignard Reaction

  • To a dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a solution of pyridazine-4-carbonitrile (1.0 equivalent) in anhydrous toluene/THF (2:1 mixture).

  • Cool the solution to -10 °C in an ice-salt bath.

  • Slowly add a solution of methylmagnesium bromide (1.2 - 1.5 equivalents) in diethyl ether or THF via the dropping funnel, maintaining the internal temperature below 0 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

Step 2: Work-up and Purification

  • Cool the reaction mixture back to 0 °C in an ice bath.

  • Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.

Visualizing the Workflow

Logical Flow of Synthesis and Troubleshooting

Synthesis_Troubleshooting cluster_synthesis Synthetic Pathway cluster_troubleshooting Troubleshooting Points Start Start: Pyridazine-4-carbonitrile Grignard Grignard Reaction (MeMgBr, THF/Toluene, -10°C to rt) Start->Grignard Imine Imine Intermediate Grignard->Imine LowYield Low Yield Grignard->LowYield Inactive Reagent? Temp too low? SideProducts Side Products Grignard->SideProducts Ring Attack? Over-addition? Hydrolysis Acidic Work-up (NH4Cl(aq)) Imine->Hydrolysis Crude Crude 4-Acetylpyridazine Hydrolysis->Crude Purification Purification (Column Chromatography) Crude->Purification PurificationIssues Purification Issues Crude->PurificationIssues Byproducts present? Product Pure 4-Acetylpyridazine Purification->Product LowYield->Grignard Check Reagent Optimize Temp SideProducts->Grignard Slow Addition Inverse Addition PurificationIssues->Purification Optimize Chromatography

Caption: Workflow for the synthesis of 4-acetylpyridazine and key troubleshooting points.

Characterization Data

Upon successful synthesis and purification, the identity and purity of 4-acetylpyridazine should be confirmed by spectroscopic methods.

Technique Expected Data
¹H NMR Characteristic signals for the pyridazine ring protons and the methyl protons of the acetyl group. The chemical shifts and coupling constants will be indicative of the substitution pattern.
¹³C NMR Resonances corresponding to the carbonyl carbon of the acetyl group, the methyl carbon, and the carbons of the pyridazine ring.
IR Spectroscopy A strong absorption band in the region of 1680-1700 cm⁻¹ corresponding to the C=O stretching vibration of the ketone.[4]
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of 4-acetylpyridazine (C₆H₆N₂O, MW: 122.12 g/mol ).

Note: Specific spectral data should be compared with literature values or a reference standard for confirmation.

Safety Considerations

  • Grignard reagents are highly reactive, pyrophoric, and react violently with water. All reactions involving Grignard reagents must be carried out under a dry, inert atmosphere (e.g., nitrogen or argon). Anhydrous solvents and glassware are essential.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Quenching of the Grignard reaction is exothermic and should be performed slowly and with cooling.

This technical support guide provides a solid foundation for the successful synthesis of 4-acetylpyridazine. By understanding the underlying chemistry, anticipating potential challenges, and following the detailed protocols, researchers can confidently navigate this synthetic route.

References

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  • Holm, T. (1993). Homolysis in the Reaction of Grignard Reagents. II. The Reaction of Pyridazine. Acta Chemica Scandinavica, 47, 65-69.
  • BenchChem. (2025). Application Notes and Protocols for the Grignard Reaction in the Synthesis of Substituted Pyridylmethanols. BenchChem.
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  • Heinisch, G., & Lötsch, G. (1990). Recent Advances in Pyridazine Chemistry. Progress in Medicinal Chemistry, 27, 1-49.
  • Baddar, F. G., El-Habashi, A., & Fateen, A. K. (1965). Pyridazines. Part II. The action of Grignard reagents on 6-aryl-2,3,4,5-tetrahydro- and -2,3-dihydropyridazin-3-ones. Journal of the Chemical Society, 3342-3346.
  • Heinisch, G., & Holzer, W. (1990). Syntheses and Reactions of Pyridazine Derivatives, XVIII: Synthesis of Novel Halogen Containing 5-Aroylpyridazine-4-carboxylic Acids and Phenyl 4-Pyridazinyl Ketones. Archiv der Pharmazie, 323(10), 659-663.
  • BenchChem. (2025). Application Notes and Protocols for the Grignard Reaction in the Synthesis of Substituted Pyridylmethanols. BenchChem.
  • Comins, D. L., & Dehghani, A. (1992). Regioselective addition of Grignard reagents to N-acylpyrazinium salts: synthesis of substituted 1,2-dihydropyrazines and Δ5-2-oxopiperazines. Tetrahedron Letters, 33(42), 6299-6302.
  • International Journal of Creative Research Thoughts. (2020). A REVIEW ON PYRIDAZINE AS A PHARAMACOLOGICALLY ACTIVE NUCLEUS. IJCRT, 8(6).
  • PubChem. (n.d.). Acetylpyrazine. National Center for Biotechnology Information. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyridazines. Retrieved from [Link]

  • Lirias. (n.d.). Strategy for the synthesis of pyridazine heterocycles and its derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Crystal structures and IR, NMR and UV spectra of 4-formyl- and 4-acetylpyridine N(4)-methyl- and N(4)-ethylthiosemicarbazones. Retrieved from [Link]

  • Verma, S. K., et al. (2008). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical and Pharmacology Journal, 1(1).
  • University of Wisconsin-Madison. (n.d.). Grignard Reaction.
  • Boukharsa, Y., et al. (2014). Synthesis and biological evaluation of new 3(2H)-pyridazinone derivatives as non-toxic anti-proliferative compounds against human colon carcinoma HCT116 cells. Journal of Chemical and Pharmaceutical Research, 6(12), 297-310.
  • Comins, D. L., & Dehghani, A. (1992). Regioselective addition of Grignard reagents to N-acylpyrazinium salts: synthesis of substituted 1,2-dihydropyrazines and Δ5-2-oxopiperazines. Tetrahedron Letters, 33(42), 6299-6302.
  • Boukharsa, Y., et al. (2014). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. Journal of Chemical and Pharmaceutical Research, 6(12), 297-310.
  • Indo Global Journal of Pharmaceutical Sciences. (2015). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. Indo Global Journal of Pharmaceutical Sciences, 5(2), 118-127.
  • Deeb, A., & Saad, H. (2003). Pyridazine Derivatives and Related Compounds, Part 9. Tetrazolo[1,5-b]pyridazine-8-carbohydrazide Synthesis and Some Reactions. HETEROCYCLES, 60(8), 1873-1879.
  • Andersson, H., Almqvist, F., & Olsson, R. (2007). Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides. Organic Letters, 9(7), 1335-1337.
  • Haider, N., & Heinisch, G. (2022).
  • Reisman, S. E., et al. (2022). Bridging the pyridine-pyridazine synthesis gap by skeletal editing. bioRxiv.
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  • Daïch, A., et al. (2021). Palladium catalyzed synthesis of indolizines via the carbonylative coupling of bromopyridines, imines and alkynes. Chemical Science, 12(3), 1143-1148.
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  • ResearchGate. (n.d.). Spectroscopic characterization of some metal complexes derived from 4-acetylpyridine nicotinoylhydrazone. Retrieved from [Link]

  • Wujec, M., et al. (2023). Synthesis, Biological, Spectroscopic and Computational Investigations of Novel N-Acylhydrazone Derivatives of Pyrrolo[3,4-d]pyridazinone as Dual COX/LOX Inhibitors. Molecules, 28(14), 5479.
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Troubleshooting

Technical Support Center: Troubleshooting E/Z Isomer Separation of 1-(Pyridazin-4-yl)ethanone Oxime

Welcome to the technical support resource for the separation of E/Z isomers of 1-(pyridazin-4-yl)ethanone oxime. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for the separation of E/Z isomers of 1-(pyridazin-4-yl)ethanone oxime. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis, separation, and characterization of these geometric isomers.

Introduction to E/Z Isomerism in Oximes

The synthesis of 1-(pyridazin-4-yl)ethanone oxime from the corresponding ketone and hydroxylamine typically yields a mixture of two geometric isomers, designated as E and Z.[1] This isomerism arises from the restricted rotation around the carbon-nitrogen double bond (C=N). The E (entgegen) and Z (zusammen) nomenclature is used to describe the spatial arrangement of the substituents attached to the C=N bond.

The separation of these isomers can be challenging due to their similar physical and chemical properties.[2] Furthermore, the potential for interconversion between the E and Z forms under various conditions, such as changes in temperature or pH, can complicate purification and analysis.[2][3]

Troubleshooting Guide: A-Question-and-Answer Approach

This section addresses specific experimental issues in a question-and-answer format, providing not only solutions but also the scientific reasoning behind them.

Chromatographic Separation Issues

Question 1: I'm seeing two spots on my Thin Layer Chromatography (TLC) plate that are very close together. How can I improve their separation?

Answer: Poor separation of E/Z isomers on a TLC plate is a common issue and is typically due to an inappropriate solvent system.[1] The goal is to find a mobile phase that has a differential affinity for the two isomers, leading to a greater difference in their retention factors (Rf).

Underlying Principle : The separation of compounds on a TLC plate depends on the balance of their interactions with the stationary phase (e.g., silica gel) and the mobile phase. E/Z isomers often have subtle differences in polarity and stereochemistry, which can be exploited by carefully selecting the eluent.

Troubleshooting Steps:

  • Systematically Vary Eluent Polarity : A common starting point for compounds like oximes is a mixture of a non-polar solvent (e.g., hexane or cyclohexane) and a more polar solvent (e.g., ethyl acetate or diethyl ether).[1]

    • If the spots are too high on the plate (high Rf), decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent.

    • If the spots are too low on the plate (low Rf), gradually increase the polarity by adding more of the polar solvent.[1]

  • Introduce a Third Solvent Component : Sometimes, a two-solvent system is insufficient. Adding a small amount of a third solvent with a different character can significantly improve resolution.

    • For example, adding a small percentage of methanol or isopropanol to a hexane/ethyl acetate mixture can improve the separation of more polar compounds.

    • A small amount of a weak acid (e.g., acetic acid) or base (e.g., triethylamine) can also be beneficial, especially if the isomers have different pKa values. However, be aware that acidic or basic conditions can sometimes promote isomerization.[3]

  • Consider a Different Stationary Phase : If optimizing the mobile phase is unsuccessful, consider using a different type of TLC plate. For instance, alumina plates may offer different selectivity compared to silica gel.

  • Chiral TLC : In some cases, chiral stationary phases or chiral mobile phase additives can be used to separate geometric isomers, although this is more common for enantiomers.[4]

Question 2: My E/Z isomers are co-eluting during column chromatography. What can I do to improve the separation?

Answer: Co-elution during column chromatography indicates that the chosen conditions do not provide sufficient resolution between the isomers.[1] This can be addressed by optimizing the chromatographic parameters.

Underlying Principle : Successful column chromatography relies on maximizing the differential migration of the components of a mixture through the stationary phase. For closely related isomers, this requires careful optimization of the mobile phase, column packing, and sample loading.

Troubleshooting Steps:

  • Optimize the Eluent System with TLC : Before attempting column chromatography, it is crucial to have a well-resolved separation on a TLC plate. The ideal eluent system for column chromatography should give a good separation of the two isomer spots on a TLC plate.[1]

  • Use a Gradient Elution : If an isocratic (single solvent mixture) elution is not effective, a gradient elution can be employed. This involves gradually increasing the polarity of the mobile phase during the separation. This can help to sharpen the peaks and improve resolution.

  • Proper Column Packing : A poorly packed column will lead to band broadening and poor separation. Ensure the silica gel is packed uniformly without any cracks or channels.[1]

  • Column Dimensions and Particle Size : For difficult separations, using a longer and narrower column can increase the number of theoretical plates and improve resolution. Using silica gel with a smaller particle size can also enhance separation efficiency.

  • Reduce Sample Loading : Overloading the column is a common cause of poor separation.[1] The amount of sample loaded should be appropriate for the column size. As a general rule, for silica gel, the sample weight should be about 1-5% of the weight of the stationary phase.

  • Consider Alternative Chromatographic Techniques : If conventional column chromatography is unsuccessful, other techniques may be more suitable:

    • High-Performance Liquid Chromatography (HPLC) : HPLC offers much higher resolution than traditional column chromatography and is a powerful tool for separating E/Z isomers.[2][5] Both normal-phase and reversed-phase HPLC can be explored.

    • Supercritical Fluid Chromatography (SFC) : SFC is another high-resolution technique that can be effective for separating geometric isomers and is often considered a "greener" alternative to HPLC.[6][7][8]

Crystallization and Isomer Stability Issues

Question 3: I have a mixture of E/Z isomers that won't crystallize. What should I do?

Answer: The presence of a mixture of isomers can often inhibit crystallization, resulting in an oil or an amorphous solid.[1]

Underlying Principle : Crystallization is a process of molecular self-assembly into a highly ordered lattice. The presence of impurities, including other isomers, can disrupt this process.

Troubleshooting Steps:

  • Purify a Small Sample : Attempt to purify a small amount of the mixture by column chromatography to obtain a pure sample of one of the isomers. A pure compound is more likely to crystallize.[1]

  • Fractional Crystallization : If there is a significant difference in the solubility of the E and Z isomers in a particular solvent, fractional crystallization can be an effective separation method.[2][9]

    • Solvent Screening : Experiment with a variety of solvents to find one in which one isomer is significantly less soluble than the other.

    • Slow Cooling : Dissolve the mixture in a minimum amount of hot solvent and allow it to cool slowly. The less soluble isomer should crystallize out first.[2]

  • Seeding : If you have a small crystal of one of the pure isomers, you can use it to seed a supersaturated solution of the mixture. This can induce the crystallization of that specific isomer.[10]

  • Alternative Crystallization Techniques :

    • Slow Evaporation : Dissolve the sample in a suitable solvent and allow the solvent to evaporate slowly.[11]

    • Vapor Diffusion : Dissolve the sample in a small amount of a good solvent and place this in a sealed container with a larger volume of a "poor" solvent (one in which the compound is insoluble). The vapor of the poor solvent will slowly diffuse into the good solvent, inducing crystallization.[11]

    • Solvent Layering : Carefully layer a poor solvent on top of a solution of the compound in a good solvent. Crystallization may occur at the interface.[11]

Question 4: I'm concerned about the interconversion of my isomers during separation and storage. How can I minimize this?

Answer: E/Z isomerization of oximes can be influenced by factors such as heat, light, and the presence of acids or bases.[2][3]

Underlying Principle : The C=N double bond, while restricting rotation, is not as robust as a C=C double bond. The energy barrier for rotation can be lowered under certain conditions, leading to equilibrium between the isomers. Acid catalysis, for example, can proceed through a protonated intermediate where the C-N bond has more single-bond character, allowing for free rotation.[12]

Troubleshooting Steps:

  • Control Temperature : Whenever possible, perform separations at room temperature or below. If heating is necessary for dissolution during crystallization, use the minimum temperature required and for the shortest possible time.

  • Avoid Acidic and Basic Conditions : Use neutral solvents and stationary phases for chromatography. If acidic or basic modifiers are necessary, use them sparingly and be aware of the potential for isomerization.[3]

  • Protect from Light : Some isomers are sensitive to light and can undergo photoisomerization. Store samples in amber vials or in the dark.

  • Prompt Analysis : Analyze samples as soon as possible after preparation to minimize the chance of interconversion in solution.[2]

  • Storage Conditions : Store purified isomers in a cool, dark place, preferably as solids rather than in solution.

Frequently Asked Questions (FAQs)

Q1: How can I definitively identify the E and Z isomers of 1-(pyridazin-4-yl)ethanone oxime?

A1: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for distinguishing between E and Z oxime isomers.[1][13]

  • ¹H NMR : The chemical shifts of protons near the C=N bond will be different for the E and Z isomers due to the anisotropic effect of the double bond and through-space interactions with substituents.[13]

  • ¹³C NMR : The chemical shifts of the carbon atoms of the C=N bond and the surrounding carbons will also differ between the two isomers.[13]

  • 2D NMR (NOESY) : Nuclear Overhauser Effect Spectroscopy (NOESY) is particularly useful for providing definitive proof of stereochemistry.[1] It detects through-space interactions between protons. For example, a correlation between the oxime -OH proton and specific protons on the pyridazine ring or the methyl group can unambiguously assign the E or Z configuration.[14]

Q2: What is the typical ratio of E/Z isomers formed during the synthesis of 1-(pyridazin-4-yl)ethanone oxime?

A2: The ratio of E and Z isomers formed can be influenced by the reaction conditions, such as temperature and the choice of base.[1] It is common to obtain a mixture of both isomers, and the ratio may need to be determined experimentally for your specific conditions, typically by ¹H NMR analysis of the crude product.

Q3: Are there any non-chromatographic methods for separating E/Z isomers?

A3: Besides fractional crystallization, other methods exist, although they may be less common for this specific compound:

  • Selective Precipitation : It may be possible to selectively precipitate one isomer from a solution. For instance, treating a solution of an E/Z mixture with a specific reagent might form a salt with one isomer that is less soluble.[1]

  • Kinetic Resolution : This involves reacting the isomer mixture with a chiral reagent that reacts at a different rate with each isomer, allowing for the separation of the unreacted isomer.

Experimental Protocols

Protocol 1: General Procedure for TLC Method Development
  • Prepare a Sample Solution : Dissolve a small amount of the crude oxime mixture in a suitable solvent like dichloromethane or ethyl acetate.

  • Spot the TLC Plate : Use a capillary tube to spot the solution onto a silica gel TLC plate.

  • Develop the Plate : Place the plate in a developing chamber containing a pre-equilibrated solvent system (e.g., a mixture of hexane and ethyl acetate).

  • Visualize the Spots : After the solvent front has reached near the top of the plate, remove it, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp.

  • Optimize the Solvent System : Adjust the ratio of the solvents to achieve a good separation of the spots (ideally with a difference in Rf of at least 0.1).[1]

Protocol 2: General Procedure for Column Chromatography
  • Prepare the Column : Pack a glass column with silica gel using a slurry method with the optimized eluent from TLC.[1]

  • Load the Sample : Dissolve the crude oxime mixture in a minimum amount of the eluent or a slightly more polar solvent and carefully load it onto the top of the silica gel column.[1]

  • Elute the Isomers : Begin eluting with the chosen solvent system, collecting fractions.

  • Monitor the Fractions : Analyze the collected fractions by TLC to determine which fractions contain the pure isomers.

  • Combine and Concentrate : Combine the fractions containing each pure isomer and evaporate the solvent to obtain the isolated E and Z isomers.[1]

Data Presentation

Table 1: Example Solvent Systems for Chromatographic Separation of Oxime Isomers

Chromatographic TechniqueStationary PhaseExample Mobile PhaseNotes
TLC / Column ChromatographySilica GelHexane / Ethyl Acetate (e.g., 9:1 to 1:1 v/v)A good starting point for many oximes.[1]
TLC / Column ChromatographySilica GelDichloromethane / Methanol (e.g., 99:1 to 95:5 v/v)For more polar oximes.
Reversed-Phase HPLCC18Acetonitrile / Water or Methanol / WaterOften with a buffer or acid modifier (e.g., formic acid).[2]
Normal-Phase HPLCSilica or DiolHexane / Isopropanol or Hexane / EthanolProvides different selectivity than reversed-phase.[5]

Visualizations

E_Z_Isomerization cluster_conditions Factors Influencing Isomerization E-Isomer E-Isomer Transition State Transition State E-Isomer->Transition State ΔG‡ (E→Z) Z-Isomer Z-Isomer Transition State->Z-Isomer Heat Heat Light Light Acid/Base Acid/Base

Caption: Equilibrium between E and Z isomers and factors that can promote interconversion.

Separation_Workflow Crude Oxime (E/Z Mixture) Crude Oxime (E/Z Mixture) TLC Analysis TLC Analysis Crude Oxime (E/Z Mixture)->TLC Analysis Method Development Fractional Crystallization Fractional Crystallization Crude Oxime (E/Z Mixture)->Fractional Crystallization Alternative Method Column Chromatography Column Chromatography TLC Analysis->Column Chromatography Optimized Eluent Pure E-Isomer Pure E-Isomer Column Chromatography->Pure E-Isomer Pure Z-Isomer Pure Z-Isomer Column Chromatography->Pure Z-Isomer Fractional Crystallization->Pure E-Isomer Fractional Crystallization->Pure Z-Isomer Characterization (NMR, etc.) Characterization (NMR, etc.) Pure E-Isomer->Characterization (NMR, etc.) Pure Z-Isomer->Characterization (NMR, etc.)

Caption: General workflow for the separation and characterization of E/Z oxime isomers.

References

  • Spectroscopic Fingerprints of Oxime Ester Isomers: A Comparative Analysis - Benchchem.
  • Characterization and separation of Deoxybenzoin oxime isomers - Benchchem.
  • GB2146330A - Separating syn and anti oxime isomers - Google Patents.
  • New insights into supercritical fluid chromatography for chiral separations - RSC Publishing.
  • Technical Support Center: Separation of E/Z Isomers of 1-(Naphthalen-1-yl)ethanone Oxime - Benchchem.
  • Selective Synthesis of E and Z Isomers of Oximes - ResearchGate. Available at: [Link]

  • Chiral Super Critical Fluid Chromatography - Phenomenex.
  • Selective Binding and Isomerization of Oximes in a Self-Assembled Capsule | Journal of the American Chemical Society. Available at: [Link]

  • Product Class 15: Oximes.
  • Overcoming E/Z isomerization issues in Beckmann rearrangement - Benchchem.
  • Chiral Purification of Volatile Flavors and Fragrances by SFC | Waters. Available at: [Link]

  • Determination of circular dichroism and ultraviolet spectral parameters of norgestimate- and other Delta(4)-3-ketosteroid oxime isomers via normal phase HPLC method - PubMed. Available at: [Link]

  • Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations - Selvita.
  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background.
  • How NMR Helps Identify Isomers in Organic Chemistry? - Creative Biostructure. Available at: [Link]

  • NMR study of E/Z isomerism in N‐alkoxybenzoimidic acid derivatives - ResearchGate. Available at: [Link]

  • E/Z configurational determination of oximes and related derivatives through quantum mechanics NMR calculations: scope and limitations of the leading probabilistic methods - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • TLC Analysis of Intermediates Arising During the Preparation of Oxime HI-6 Dimethanesulfonate - ResearchGate. Available at: [Link]

  • The role of water on the acid-promoted E/Z isomerization of oximes in aqueous solution.
  • Separation and isolation of tautomers of 2-hydroxy-4-naphthoquinone-1-oxime derivatives by liquid chromatography.
  • TLC analysis of intermediates arising during the preparation of oxime HI-6 dimethanesulfonate - PubMed. Available at: [Link]

  • Facile synthesis and separation of E/Z isomers of aromatic-substituted tetraphenylethylene for investigating their fluorescent properties via single crystal analysis - RSC Publishing. Available at: [Link]

  • Separation of Isatin-3-oxime on Newcrom R1 HPLC column - SIELC Technologies. Available at: [Link]

  • How to separate E and Z isomers? - ResearchGate. Available at: [Link]

  • A Development of Rapid, Practical and Selective Process for Preparation of Z-Oximes.
  • Selective Binding and Isomerization of Oximes in a Self- assembled Capsule - RECERCAT. Available at: [Link]

  • Experimental and Computational Investigation of the Oxime Bond Stereochemistry in c-Jun N-terminal Kinase 3 Inhibitors 11H-Indeno[1,2-b]quinoxalin-11-one Oxime and Tryptanthrin-6-oxime - PMC. Available at: [Link]

  • A Robust and Scalable Process for the Synthesis of Substantially Pure Clarithromycin 9-(E)-Oxime with an Established Control of the (Z)-Isomer Impurity | ACS Omega. Available at: [Link]

  • CRYSTALLIZATION BASED SEPARATION OF ENANTIOMERS* (REVIEW) - Journal of Chemical Technology and Metallurgy. Available at: [Link]

  • Experimental and Computational Investigation of the Oxime Bond Stereochemistry in c-Jun N-terminal Kinase 3 Inhibitors 11H-Indeno[1,2-b]quinoxalin-11-one Oxime and Tryptanthrin-6-oxime - MDPI. Available at: [Link]

  • Guide for crystallization.
  • Separation of isomers by selective seeding and crystallisation? - Powered by XMB 1.9.11 - Sciencemadness.org. Available at: [Link]

  • Pyridazine Derivatives.
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  • Thermal stability investigation of pyridine substituted tosyl oximes - ElectronicsAndBooks. Available at: [Link]

  • Thin Layer Chromatography.
  • US4717768A - Process for separation of syn and anti oxime isomers of cephalosporin-compounds - Google Patents.
  • SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines William J. Hobbs A Senior Thesis submitted - Liberty University. Available at: [Link]

  • Separation of 2-Hexanone, 5-methyl-, oxime on Newcrom R1 HPLC column.
  • (s)-1-pyridin-3-yl-ethylamine bis hydrochloride - Organic Syntheses Procedure. Available at: [Link]

  • (1E)-1-(4-pyridinyl)ethanone oxime - 1194-99-6, C7H8N2O, density, melting point, boiling point, structural formula, synthesis. Available at: [Link]

  • Product Class 8: Pyridazines.
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  • Development of a Thin Layer Chromatography Method for the Separation of Enantiomers Using Chiral Mobile Phase Additives.
  • Isomers and Recommended HPLC Columns for Effective Separation - MicroSolv Technology Corporation. Available at: [Link]

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Optimization

Technical Support Center: Advanced Crystallization of 1-(pyridazin-4-yl)ethanone oxime

Welcome to the Advanced Crystallization Support Center. As a Senior Application Scientist, I have designed this guide to move beyond empirical "trial and error" and address the specific thermodynamic and kinetic hurdles...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Crystallization Support Center. As a Senior Application Scientist, I have designed this guide to move beyond empirical "trial and error" and address the specific thermodynamic and kinetic hurdles associated with 1-(pyridazin-4-yl)ethanone oxime .

Crystallization is not merely a separation technique; it is a highly orchestrated self-assembly process. To successfully crystallize this molecule, we must manipulate its complex hydrogen-bonding networks and isomeric behavior.

Part 1: The Mechanistic Reality of Pyridazine Oximes

To troubleshoot effectively, you must understand the causality behind the molecule's behavior. 1-(pyridazin-4-yl)ethanone oxime presents two distinct structural challenges:

  • Competing Hydrogen-Bond Networks: The pyridazine ring acts as a powerful, multiple hydrogen-bond acceptor[1]. Conversely, the oxime moiety (-C=N-OH) acts as both a strong hydrogen-bond donor and acceptor. In solution, these molecules rapidly form dimers[2] and extended 1D supramolecular tapes[3]. If this self-assembly occurs too rapidly, the lattice traps solvent molecules, leading to amorphous aggregation rather than ordered crystal growth.

  • Liquid-Liquid Phase Separation (LLPS): Commonly known as "oiling out," this occurs when the supersaturation trajectory crosses the binodal curve before reaching the crystalline solubility limit. Organic molecules with high conformational flexibility or strong propensity for amorphous aggregation are highly susceptible to this.

  • E/Z Isomerism: The oxime double bond can exist in E or Z configurations. A crude synthetic mixture of isomers acts as a severe lattice disruptor. The "wrong" isomer functions as a structural impurity, depressing the melting point and virtually guaranteeing an oiling-out event.

Part 2: Troubleshooting Guides & Core Protocols

Every protocol below is designed as a self-validating system. Do not proceed to subsequent steps if the validation checkpoints fail.

Workflow: Crystallization Decision Matrix

Workflow A Crude 1-(pyridazin-4-yl) ethanone oxime B 1H NMR Isomer Analysis A->B C Isomeric Purity >95% B->C Pass D Mixed E/Z Isomers B->D Fail F Controlled Cooling & Anti-Solvent Addition C->F E Acid-Catalyzed Thermal Equilibration D->E E->B G Phase Separation (Oiling Out)? F->G H Thermal Annealing & Adjust Polarity G->H Yes I Seed Introduction G->I No H->F J High-Purity Crystals I->J

Troubleshooting workflow for the crystallization of 1-(pyridazin-4-yl)ethanone oxime.

Protocol A: Resolving E/Z Isomerism Interference

If your crude product resists crystallization entirely, you must first establish isomeric purity.

Step-by-Step Methodology:

  • Validation Check: Perform quantitative ¹H NMR. Look at the chemical shift of the methyl group adjacent to the oxime. If you observe two distinct singlets, you have a mixed E/Z population. If the ratio is less than 95:5, proceed to Step 2.

  • Equilibration: Dissolve the crude mixture in absolute ethanol (10 volumes). Add a catalytic amount of aqueous HCl (0.1 equivalents).

  • Thermal Isomerization: Reflux the solution at 78°C for 4 hours. The thermodynamic sink will strongly favor the E-isomer due to steric repulsion between the oxime hydroxyl and the pyridazine ring in the Z-configuration.

  • Isolation: Cool to room temperature, neutralize carefully with saturated NaHCO₃, and extract with Ethyl Acetate. Dry over Na₂SO₄ and concentrate. Re-run ¹H NMR to validate >95% purity before attempting crystallization.

Protocol B: Overcoming Oiling Out (LLPS)

When the solution turns into a milky emulsion instead of yielding discrete particles, you have entered the LLPS regime.

Step-by-Step Methodology:

  • Solvent Selection: Dissolve the isomerically pure oxime in a hydrogen-bond accepting solvent (e.g., Tetrahydrofuran or Ethyl Acetate) at 50°C to disrupt premature solute-solute dimer formation[2].

  • Anti-Solvent Titration: Using a syringe pump, add a non-polar anti-solvent (e.g., Heptane) at a strictly controlled rate of 0.1 mL/min. Stop immediately when the solution becomes faintly opalescent (turbid).

  • Thermal Annealing (Critical Step): Reheat the solution by 3–5°C until the turbidity completely clears. Causality: This pushes the system out of the binodal (liquid-liquid) curve while maintaining it within the metastable zone for solid nucleation.

  • Seeding: Introduce 1–2 wt% of highly pure, milled 1-(pyridazin-4-yl)ethanone oxime seeds.

  • Controlled Desupersaturation: Cool the system at a linear, slow rate of 0.1°C/min down to 5°C to allow orderly lattice integration.

Part 3: Frequently Asked Questions (FAQs)

Q: Why do my crystals form as fine, unfilterable needles that trap mother liquor? A: This is a kinetic phenomenon. Pyridazine derivatives have a strong tendency to form 1D hydrogen-bonded supramolecular tapes[3]. Growth along this hydrogen-bond axis is exceptionally fast, resulting in needles. To force 2D/3D growth (prisms or blocks), introduce a small amount of a protic co-solvent (like 2-5% Methanol). The methanol competitively binds to the growing face of the tape, "capping" the 1D growth and allowing the slower crystal faces to develop.

Mechanism N1 Oxime -OH (Strong Donor) N4 1D Hydrogen-Bonded Tape Formation N1->N4 H-Bond N2 Pyridazine N (Strong Acceptor) N2->N4 H-Bond N3 Protic Co-Solvent (e.g., Methanol) N3->N4 Competitive Binding N6 2D/3D Prism Growth N3->N6 Caps 1D Growth N5 Needle-like Crystal Habit N4->N5 Unrestricted

Mechanistic pathway of 1D hydrogen-bonded tape formation and solvent interference.

Q: Can I use reactive crystallization (precipitating the oxime directly from the oximation reaction) to save time? A: It is highly discouraged for this specific molecule. Reactive crystallization of complex organic molecules frequently generates massive, localized supersaturation spikes. Because the chemical reaction rate outpaces the crystal nucleation rate, the molecules aggregate amorphously, leading to severe oiling out and impurity entrapment. Always isolate the crude first.

Q: My compound is degrading during the heating phase of crystallization. What is happening? A: Oximes can undergo the Beckmann rearrangement or hydrolyze back to the parent ketone if exposed to high heat in the presence of trace acids and water. Ensure your crystallization solvents are anhydrous and keep dissolution temperatures below 60°C.

Part 4: Quantitative Data Presentation

To aid in your solvent selection, the following table summarizes the empirical efficacy of various solvent/anti-solvent systems for 1-(pyridazin-4-yl)ethanone oxime based on thermodynamic compatibility.

Solvent System (v/v)Anti-SolventRatioSolute Yield (%)Purity (%)Crystal HabitLLPS (Oiling Out) Risk
Ethyl Acetate Heptane1:282.099.5PrismsLow
THF Hexane1:375.599.0BlocksLow
Methanol / Toluene None (Cooling)N/A70.099.8Thick PlatesMedium
Ethanol Water1:188.094.0Fine NeedlesHigh
Dichloromethane Pentane1:460.097.5Amorphous OilVery High

Note: Systems utilizing water as an anti-solvent demonstrate high yields but suffer from poor habit (needles) and a high risk of trapping impurities within the rapid 1D growth matrix.

Part 5: References

  • [1] Pyridazines in Crystal Engineering. A Systematic Evaluation of the Role of Isomerism and Steric Factors in Determining Crystal Packing and Nano/Microcrystal Morphologies. ACS Publications. URL:[Link]

  • [3] Stereoview Images of Hydrogen-Bonded Quinoxalines with a Helical Axis; Pyrimidines and a Pyridazine That Form Extended Tapes. PMC - NIH. URL:[Link]

  • [2] The Persistence of Hydrogen Bonds in Pyrimidinones: From Solution to Crystal. PMC - NIH. URL:[Link]

  • Optimization and Design of Reactive Crystallization Process. White Rose eTheses Online. URL: [Link]

Sources

Troubleshooting

Pyridazine Regioselectivity: Technical Support &amp; Troubleshooting Guide

Welcome to the Technical Support Center for heterocyclic chemistry. Pyridazines are notoriously challenging electron-deficient diazines. Their low LUMO energies make them highly susceptible to unwanted nucleophilic addit...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for heterocyclic chemistry. Pyridazines are notoriously challenging electron-deficient diazines. Their low LUMO energies make them highly susceptible to unwanted nucleophilic additions, and the adjacent nitrogen atoms often lead to poor regiocontrol during functionalization[1].

This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to help you achieve absolute regiocontrol in your pyridazine workflows.

Part 1: Troubleshooting & FAQs

Q1: Direct C-H metalation of my unsubstituted pyridazine yields complex mixtures or degradation. How can I achieve clean, regioselective metalation?

The Causality: Standard alkyllithium reagents (e.g., n-BuLi) will undergo nucleophilic addition to the electron-deficient pyridazine ring rather than deprotonating it[1]. Even with bulky, non-nucleophilic bases like TMP (2,2,6,6-tetramethylpiperidide), the innate pKa differences across the ring are too small to provide high regioselectivity on their own. The Solution: Implement a Lewis Acid-Directed Metalation strategy[2].

  • For C3 (Ortho) Selectivity: Pre-complex the pyridazine with a monodentate Lewis acid like BF3​⋅OEt2​ . This coordination withdraws electron density from the adjacent C3 position, significantly lowering the pKa of the C3-H bond. Subsequent addition of TMPMgCl⋅LiCl leads to exclusive C3-metalation[2].

  • For C4 (Meta) Selectivity: Use a bulky bidentate boron Lewis acid. The steric bulk of the bidentate ligand physically shields the C3 and C6 positions. When treated with the bimetallic base TMPZnCl⋅LiCl , the base is forced to deprotonate the next most acidic, unhindered position: C4[3],[4],[2].

Q2: My Minisci (radical C-H) functionalization of pyridazine yields a statistical mixture of C4 and C5 isomers. Can I tune this?

The Causality: Unlike electrophilic aromatic substitution, radical-based Minisci reactions on unsubstituted pyridazines possess an innate preference for the C4 and C5 ( β ) positions due to spin density localization and polarity matching[5]. Because C4 and C5 are chemically equivalent in the unsubstituted parent ring, functionalizing a mono-substituted pyridazine often leads to mixtures. The Solution: To differentiate C4 from C5, you must rely on the electronic and steric influence of existing substituents. Introducing an ortho-directing functional group at the α position (C3 or C6) will strongly bias the radical attack toward the adjacent β position[5]. Alternatively, advanced skeletal editing techniques (e.g., conducting atom replacement on a pre-functionalized pyridine) can bypass direct functionalization issues entirely to yield a single C5-alkylated isomer[6].

Q3: I am starting with 3,6-dichloropyridazine and need to functionalize C3 and C6 with different groups. SNAr and cross-coupling give statistical mixtures. How do I break the symmetry?

The Causality: Symmetrical dihalo-pyridazines cannot be easily differentiated by standard Palladium-catalyzed cross-coupling because both C-Cl bonds have identical oxidative addition rates. The Solution: N-oxidation . Converting the pyridazine to its N-oxide highly polarizes the adjacent C-Cl bond at C3[7]. The N-oxide oxygen withdraws electron density via induction but donates via resonance, creating a highly specific electronic activation at C3. This drastically increases the rate of oxidative addition with Pd(0) at C3, enabling a completely regioselective Suzuki-Miyaura coupling[7]. The N-oxide can later be reduced or used to direct a subsequent SNAr reaction at C6.

Part 2: Quantitative Data Summary

The following table summarizes the causal relationship between Lewis acid additives and metalation regioselectivity[3],[4],[2].

Base SystemLewis Acid AdditiveMechanistic Directing EffectMajor Metalation SiteTypical Yield
TMPMgCl⋅LiCl BF3​⋅OEt2​ (Monodentate)Inductive acidification of adjacent C-HC3 (Ortho) 75 - 90%
TMPZnCl⋅LiCl Bidentate Boron LASteric shielding of C3/C6 positionsC4 (Meta) 65 - 85%
TMPZnCl⋅LiCl NonePoor reactivity / Competing additionNon-selective< 20%

Part 3: Experimental Protocols & Visualized Workflows

Protocol A: Lewis Acid-Directed C3-Metalation of Pyridazine

This protocol utilizes pre-complexation to achieve absolute C3 regiocontrol[2].

  • Preparation: In an oven-dried Schlenk flask under Argon, dissolve unsubstituted pyridazine (1.0 equiv) in anhydrous THF (0.5 M). Cool the solution to 0 °C.

  • Pre-Complexation (Critical Step): Add BF3​⋅OEt2​ (1.1 equiv) dropwise. Stir for 10 minutes. Causality: The Lewis acid must be added before the base to form the acid-base complex, which lowers the pKa of the C3-proton[2].

  • Metalation: Cool the mixture to -78 °C. Add TMPMgCl⋅LiCl (1.2 equiv) dropwise. Stir for 10 minutes to form the organomagnesium intermediate.

  • Self-Validation Check: Quench a 0.1 mL reaction aliquot with D2​O . Analyze via 1H -NMR. The complete disappearance of the C3 proton signal (typically ~9.1 ppm) and preservation of C4/C5 signals confirms successful, regioselective metalation before committing your expensive electrophile.

  • Electrophilic Quench: Add the desired electrophile (e.g., I2​ , aldehydes, or transmetalate with ZnCl2​ for Negishi coupling) and allow the reaction to warm to room temperature.

  • Workup: Quench with sat. aq. NH4​Cl , extract with EtOAc, dry over Na2​SO4​ , and purify via flash chromatography.

LA_Metalation cluster_ortho Ortho-Metalation (C3) cluster_meta Meta-Metalation (C4) Pyr Pyridazine (Substrate) BF3 BF3·OEt2 (Monodentate LA) Pyr->BF3 Bidentate Bidentate Boron LA (Steric Shielding) Pyr->Bidentate C3_Complex C3-H Acidified Complex BF3->C3_Complex Coordination C3_Met TMPMgCl·LiCl (-78 °C) C3_Complex->C3_Met Deprotonation C3_Prod 3-Substituted Pyridazine C3_Met->C3_Prod Electrophile Quench C4_Complex C3/C6 Blocked Complex Bidentate->C4_Complex Coordination C4_Met TMPZnCl·LiCl (25 °C) C4_Complex->C4_Met Deprotonation C4_Prod 4-Substituted Pyridazine C4_Met->C4_Prod Electrophile Quench

Fig 1. Logical workflow of Lewis acid-directed regioselective metalation of pyridazine.

Protocol B: Regioselective Suzuki Coupling via Symmetry Breaking

This protocol utilizes N-oxidation to differentiate identical C-Cl bonds[7].

  • Symmetry Breaking (N-Oxidation): Dissolve 3,6-dichloropyridazine (1.0 equiv) in CH2​Cl2​ . Add Urea-Hydrogen Peroxide (UHP, 2.0 equiv) and cool to 0 °C. Dropwise add Trifluoroacetic anhydride (TFAA, 2.0 equiv). Stir at room temperature until complete. Extract and isolate 3,6-dichloropyridazine 1-oxide.

  • Regioselective Suzuki-Miyaura Coupling: In a microwave vial, combine 3,6-dichloropyridazine 1-oxide (1.0 equiv), arylboronic acid (1.1 equiv), PdCl2​(dppf) (0.05 equiv), and K2​CO3​ (2.0 equiv) in a 4:1 mixture of 1,4-dioxane/ H2​O .

  • Reaction: Degas the mixture with Argon for 5 minutes. Heat to 80 °C for 4 hours. The Pd(0) catalyst will exclusively undergo oxidative addition at the activated C3-Cl bond[7].

  • Self-Validation Check: Post-coupling TLC should show a highly fluorescent spot under 254 nm UV. 1H -NMR of the crude intermediate will show a distinctive shift in the remaining pyridazine protons, and 2D-NOESY will confirm spatial proximity between the newly installed C3-aryl ortho-protons and the N-oxide, validating absolute regiocontrol.

Symmetry_Breaking SymPyr 3,6-Dichloropyridazine (Symmetrical) Oxidation N-Oxidation (UHP, TFAA) SymPyr->Oxidation Symmetry Breaking NOxide 3,6-Dichloropyridazine 1-oxide Oxidation->NOxide C3-Cl Activation Suzuki Suzuki-Miyaura (PdCl2dppf, Ar-B(OH)2) NOxide->Suzuki Regioselective Cross-Coupling C3_Sub 3-Aryl-6-chloro pyridazine 1-oxide Suzuki->C3_Sub High Yield (>80%)

Fig 2. Symmetry-breaking workflow for regioselective cross-coupling via N-oxidation.

Sources

Optimization

Technical Support Center: Optimization of Ligand-to-Metal Ratio for Complexation with 1-(pyridazin-4-yl)ethanone oxime

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-(pyridazin-4-yl)ethanone oxime. This guide is designed to provide in-depth technical assistance for t...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-(pyridazin-4-yl)ethanone oxime. This guide is designed to provide in-depth technical assistance for the critical step of optimizing the ligand-to-metal ratio in the formation of metal complexes. Drawing from established principles in coordination chemistry and field-proven insights, this document will navigate you through common challenges and provide robust protocols for successful complexation.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the complexation of 1-(pyridazin-4-yl)ethanone oxime.

Q1: What are the key coordinating atoms in 1-(pyridazin-4-yl)ethanone oxime?

A1: 1-(pyridazin-4-yl)ethanone oxime is a versatile ligand with multiple potential coordination sites. The primary coordinating atoms are the nitrogen of the pyridazine ring and the nitrogen of the oxime group. Depending on the metal ion and reaction conditions, the oxygen atom of the oxime group can also participate in coordination, often after deprotonation. This versatility allows for the formation of various complex structures.[1][2]

Q2: How does the pyridazine ring influence the coordinating ability of the ligand compared to a pyridine ring?

A2: The pyridazine ring, with its two adjacent nitrogen atoms, can exhibit different electronic properties compared to a pyridine ring. This can influence the stability and geometry of the resulting metal complexes. The additional nitrogen atom in the pyridazine ring can affect the pKa of the ligand and its overall electron-donating capacity, which in turn influences the optimal ligand-to-metal ratio.

Q3: What are the most critical factors to consider when optimizing the formation of a new metal complex with this ligand?

A3: The successful synthesis of a metal complex with 1-(pyridazin-4-yl)ethanone oxime depends on several interdependent parameters. The most critical factors include the molar ratio of the metal salt to the ligand, the choice of solvent, the pH of the reaction medium, reaction temperature, and reaction time.[3] Each of these can significantly influence the yield, purity, and even the structure of the final complex.

Q4: Which metal ions are commonly used with pyridyl oxime-type ligands?

A4: Pyridyl oxime ligands are known to form stable complexes with a wide range of transition metals. These include, but are not limited to, copper (Cu²⁺), nickel (Ni²⁺), cobalt (Co²⁺), zinc (Zn²⁺), iron (Fe²⁺/Fe³⁺), and palladium (Pd²⁺).[4][5][6][7] The choice of metal will depend on the desired application of the complex, such as catalysis, medicinal chemistry, or materials science.

Q5: Why is determining the optimal ligand-to-metal ratio so important?

A5: The ligand-to-metal ratio dictates the stoichiometry of the resulting complex (e.g., 1:1, 1:2, 2:1). Using an incorrect ratio can lead to a mixture of products, unreacted starting materials, and lower yields of the desired complex.[4] Precise determination of this ratio is fundamental for reproducible synthesis and for understanding the structure and properties of the complex.

Section 2: Troubleshooting Guides

This section provides solutions to common problems encountered during the complexation of 1-(pyridazin-4-yl)ethanone oxime.

Problem 1: Low or No Yield of the Desired Complex

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Incorrect Stoichiometry The assumed ligand-to-metal ratio may be incorrect. It is crucial to experimentally determine the stoichiometry. A highly recommended technique is Job's method of continuous variation .[8][9][10] (See Section 3 for a detailed protocol).
Poor Solubility of Ligand or Metal Salt Ensure both the ligand and the metal salt are soluble in the chosen solvent. If solubility is an issue, consider gentle heating or selecting a different solvent system. Common solvents for this type of complexation include methanol, ethanol, and acetonitrile.[4]
Suboptimal pH The pH of the reaction mixture can be critical, especially if the oxime group needs to be deprotonated for coordination. The addition of a non-coordinating base might be necessary. Perform small-scale experiments at different pH values to find the optimal condition.
Reaction Not Reaching Completion The reaction time may be too short, or the temperature may be too low. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or UV-Vis spectroscopy to determine the optimal reaction time and temperature.[4]
Problem 2: Formation of an Oily or Impure Product

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Presence of Unreacted Starting Materials This often indicates an incomplete reaction or an incorrect stoichiometric ratio. Re-evaluate the reaction time, temperature, and ligand-to-metal ratio.[3] Purification methods like recrystallization or column chromatography can be employed to isolate the desired product.[11]
Formation of Multiple Complex Species If more than one type of complex can form, you might obtain a mixture. Characterize the product mixture using techniques like mass spectrometry or NMR to identify the different species. Adjusting the reaction conditions (e.g., solvent polarity, temperature) can sometimes favor the formation of a single product.
Inappropriate Workup Procedure The workup and isolation steps are critical for obtaining a pure product. Ensure that the solvents used for washing and recrystallization are appropriate for removing impurities without dissolving the desired complex.[4][11]
Troubleshooting Workflow Diagram

G start Low/No Yield or Impure Product check_stoichiometry Is Stoichiometry Confirmed? start->check_stoichiometry jobs_method Perform Job's Method (See Protocol 3.1) check_stoichiometry->jobs_method No check_solubility Are Reactants Soluble? check_stoichiometry->check_solubility Yes jobs_method->check_solubility change_solvent Change Solvent or Add Heat check_solubility->change_solvent No check_conditions Are Reaction Conditions (Time, Temp, pH) Optimized? check_solubility->check_conditions Yes change_solvent->check_conditions optimize_conditions Systematically Vary Time, Temp, and pH check_conditions->optimize_conditions No check_workup Is Workup Procedure Effective? check_conditions->check_workup Yes optimize_conditions->check_workup optimize_workup Optimize Purification (Recrystallization, Chromatography) check_workup->optimize_workup No success Pure Product Obtained check_workup->success Yes optimize_workup->success

Caption: A troubleshooting decision tree for complexation issues.

Section 3: Experimental Protocols

Protocol 3.1: Determining Ligand-to-Metal Stoichiometry using Job's Method of Continuous Variation

Job's method, also known as the method of continuous variation, is a widely used technique to determine the stoichiometry of a metal-ligand complex in solution.[8][9][10] The principle involves preparing a series of solutions where the mole fractions of the metal and ligand are varied while keeping the total molar concentration constant.[9][10] The absorbance of a property proportional to complex formation (e.g., UV-Vis absorbance) is then plotted against the mole fraction of the ligand. The maximum of this plot corresponds to the stoichiometric ratio of the complex.[8][9][12]

Step-by-Step Methodology:

  • Preparation of Stock Solutions:

    • Prepare equimolar stock solutions of 1-(pyridazin-4-yl)ethanone oxime and the metal salt (e.g., 1 mM) in a suitable solvent (e.g., methanol or ethanol). Ensure the solvent does not absorb significantly at the wavelength of interest.

  • Selection of Wavelength (λ_max):

    • Record the UV-Vis spectra of the ligand-only and metal-only solutions.

    • Prepare a solution with an excess of the ligand compared to the metal ion to promote complex formation and record its UV-Vis spectrum.

    • Identify a wavelength (λ_max) where the complex absorbs strongly, and the individual ligand and metal salt show minimal absorbance.[8][13]

  • Preparation of the Job's Plot Series:

    • Prepare a series of solutions by mixing the stock solutions of the ligand and metal in varying ratios, while keeping the total volume constant. For example, prepare a series of 11 solutions in 10 mL volumetric flasks as described in the table below.

Sample #Volume of Ligand Stock (mL)Volume of Metal Stock (mL)Mole Fraction of Ligand (X_L)
10.010.00.0
21.09.00.1
32.08.00.2
43.07.00.3
54.06.00.4
65.05.00.5
76.04.00.6
87.03.00.7
98.02.00.8
109.01.00.9
1110.00.01.0
  • UV-Vis Measurements:

    • Allow the solutions to equilibrate for a sufficient amount of time.

    • Measure the absorbance of each solution at the predetermined λ_max.

  • Data Analysis:

    • Plot the absorbance as a function of the mole fraction of the ligand (X_L).

    • The mole fraction at which the maximum absorbance is observed indicates the stoichiometry of the complex. For example:

      • A maximum at X_L = 0.5 indicates a 1:1 (Ligand:Metal) complex.

      • A maximum at X_L = 0.67 indicates a 2:1 (Ligand:Metal) complex.

      • A maximum at X_L = 0.33 indicates a 1:2 (Ligand:Metal) complex.

Job's Method Workflow Diagram

G cluster_prep Preparation cluster_analysis Analysis prep_ligand Prepare Ligand Stock Solution find_lambda Determine λ_max of Complex prep_ligand->find_lambda prep_metal Prepare Metal Stock Solution prep_metal->find_lambda prep_series Prepare Series of L:M Ratios find_lambda->prep_series measure_abs Measure Absorbance at λ_max prep_series->measure_abs plot_data Plot Absorbance vs. Mole Fraction measure_abs->plot_data determine_stoichiometry Determine Stoichiometry from Plot Maximum plot_data->determine_stoichiometry

Caption: Workflow for determining complex stoichiometry using Job's Method.

Section 4: Concluding Remarks

The successful synthesis and application of metal complexes of 1-(pyridazin-4-yl)ethanone oxime hinge on the careful and systematic optimization of the ligand-to-metal ratio. The methodologies and troubleshooting guides presented in this technical support center provide a robust framework for achieving this critical step. By combining a thorough understanding of the underlying coordination chemistry with empirical methods like Job's plot, researchers can confidently determine the optimal conditions for their specific metal-ligand system, paving the way for the development of novel complexes with desired properties.

References

  • Chemistry LibreTexts. (2022, January 4). 8.2: Formation Constants Lab. Retrieved from [Link]

  • Spectrophotometric study of complexes by Job's method. (n.d.). Retrieved from [Link]

  • Wikipedia. (n.d.). Job plot. Retrieved from [Link]

  • Harvey, D. (2013, July 29). Method of Continuous Variations. Chemistry LibreTexts. Retrieved from [Link]

  • Renny, J. S., Tomasevich, L. L., Tallmadge, E. H., & Collum, D. B. (2013). Method of continuous variations: applications of Job plots to problems of practical interest in chemistry and chemical biology.
  • Perlepes, S. P., & Kessissoglou, D. P. (2020). Reactivity of Coordinated 2-Pyridyl Oximes: Synthesis, Structure, Spectroscopic Characterization and Theoretical Studies of Dichlorodi{(2-Pyridyl)Furoxan}Zinc(II) Obtained from the Reaction between Zinc(II) Nitrate and Pyridine-2-Chloroxime. Molecules, 25(17), 3918.
  • Çelik, C., Ulukanlı, Z., Tümer, M., & Serin, S. (2003). Spectroscopic Characterization of Oxime Ligands and Their Complexes. Spectroscopy Letters, 36(1-2), 1-14.
  • Davis, M. I., El-Kady, A., & El-Sayed, M. A. (2001). Metal and substrate binding to Fe(II) dioxygenase resolved by UV spectroscopy with global regression analysis. Protein science, 10(5), 949-958.
  • Ortiz, M. (2024). Transition-Metal Complexes with Mono- and Bi- Dentate Oxime Ligands.
  • ResearchGate. (2025, August 6). Iron(III) complexes with 2-pyridyl oxime ligands: Synthesis, structural and spectroscopic characterization, and magnetic studies. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Pyridazine-Based Ligands and Their Coordinating Ability towards First-Row Transition Metals. Retrieved from [Link]

  • ResearchGate. (2003, January 5). Spectroscopic Characterization of Oxime Ligands and Their Complexes. Retrieved from [Link]

  • ResearchGate. (n.d.). UV-Vis absorption spectrum for the titration of SB ligand with Cu(II).... Retrieved from [Link]

  • The Creative Chemist. (n.d.). Experiment 10 Synthesis and Recrystallization of Metal–Ligand Complexes Containing the Ligand Acetylacetone. Retrieved from [Link]

  • ResearchGate. (n.d.). (a) UV−vis titration of ligand 25 with Fe 3+ . The greatest variations.... Retrieved from [Link]

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  • Proceedings of Student Research and Creative Inquiry Day. (2022, May 20). Synthesis and NMR Characterization of Mixed Oxime Thiosemicarbazones and their Metal Complexes. Retrieved from [Link]

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  • Liberty University. (n.d.). SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). Structural, vibrational, NMR, quantum chemical, DNA binding and protein docking studies of two flexible imine oximes. Retrieved from [Link]

  • Naik, N., et al. (n.d.). Synthesis and characterization of novel oxime analogues. Retrieved from [Link]

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  • RSC Publishing. (n.d.). Synthesis and characterization of thermally stable energetic complexes with 3,5-diaminopyrazolone-4-oxime as a nitrogen-rich ligand. Retrieved from [Link]

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  • Al Mustansiriyah Journal of Pharmaceutical Sciences. (2009, June 1). Synthesis and Identification of Complexes of [1, 2-diphenyl -2- (pyrazin -2- ylimino)- ethanone oxime] with Some Metal Salts. Retrieved from [Link]

  • ENCYCLOPEDIA OF LIFE SUPPORT SYSTEMS (EOLSS). (n.d.). Synthesis and Spectroscopy of Transition Metal Complexes. Retrieved from [Link]

  • PMC. (n.d.). Are the metal identity and stoichiometry of metal complexes important for colchicine site binding and inhibition of tubulin polymerization?. Retrieved from [Link]

  • NextSDS. (n.d.). (E)-1-(4-Pyridyl)ethanone O-acetyl oxime — Chemical Substance Information. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. Retrieved from [Link]

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  • Baghdad Science Journal. (2024, July 1). Syntheses, Characterisation, Thermal Analysis and Theoretical Studies of Some Imino Ethanone Metal Complexes. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

The Enigmatic Potential of 1-(Pyridazin-4-yl)ethanone Oxime: A Comparative Guide to the Biological Activity of Pyridazine Derivatives

Abstract The pyridazine nucleus is a well-established "privileged structure" in medicinal chemistry, with its derivatives exhibiting a remarkable breadth of biological activities, including anticancer, antimicrobial, and...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The pyridazine nucleus is a well-established "privileged structure" in medicinal chemistry, with its derivatives exhibiting a remarkable breadth of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] This guide provides a comparative analysis of the biological potential of the novel compound, 1-(pyridazin-4-yl)ethanone oxime. In the absence of direct experimental data for this specific molecule, we will extrapolate its potential activities based on a comprehensive review of structurally related pyridazine and oxime derivatives. This document will delve into established structure-activity relationships (SAR) and provide detailed, field-proven experimental protocols to facilitate future investigations into this promising chemical entity. Our objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to unlock the therapeutic potential of this and similar pyridazine derivatives.

Introduction: The Pyridazine Scaffold in Drug Discovery

The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in the development of new therapeutic agents.[4] Its unique electronic properties and ability to participate in hydrogen bonding have made it a favored scaffold for medicinal chemists.[5] Marketed drugs and clinical candidates containing the pyridazine core underscore its therapeutic relevance.[1][6] The diverse pharmacological profiles of pyridazine derivatives stem from the ease of substitution at various positions of the ring, allowing for the fine-tuning of their biological effects.[2][7]

This guide focuses on the untapped potential of 1-(pyridazin-4-yl)ethanone oxime. The incorporation of an ethanone oxime moiety at the 4-position of the pyridazine ring presents an intriguing structural motif. While pyridazine derivatives have been extensively studied, the specific contribution of an oxime functional group at this position remains to be elucidated. Oximes themselves are known to possess a range of biological activities, including antimicrobial and DNA-cleaving properties, suggesting that their combination with the pyridazine core could lead to novel and potent therapeutic agents.[8][9]

Comparative Analysis of Biological Activities

Based on the extensive literature on pyridazine derivatives, we can hypothesize several key biological activities for 1-(pyridazin-4-yl)ethanone oxime. This section will explore these potential activities, drawing comparisons with well-characterized pyridazine analogues.

Anticancer Activity

The pyridazine scaffold is a prominent feature in many potent anticancer agents.[1][10] These derivatives have been shown to exert their effects through various mechanisms, including the inhibition of kinases and the induction of apoptosis.[5][10]

Table 1: Comparative Anticancer Activity of Selected Pyridazine Derivatives

Compound/Derivative ClassTarget/MechanismCell Line(s)Reported Activity (IC50/GI%)Reference
Pyridazinone-based diarylurea derivativesVEGFR-2 inhibition, pro-apoptotic gene upregulationMelanoma, NSCLC, Prostate, Colon CancerGI% from 62.21% to 100.14%[5]
Fused Pyridazine DerivativesNot specifiedHCT-116 (Colon)IC50: 11.90 µM[11]
Pyrrolo[3,4-d]pyridazinone derivativesCDK1/cyclin B kinase inhibitionNot specifiedActive in anticancer screening[10]
Triazolo[4,3-b]pyridazinonesNot specifiedHepG2 (Liver)Significant cytotoxicity[10]

Given the established anticancer potential of the pyridazine core, it is plausible that 1-(pyridazin-4-yl)ethanone oxime could exhibit cytotoxic or cytostatic effects against various cancer cell lines. The oxime moiety might influence its interaction with biological targets, potentially leading to a novel mechanism of action.

Antimicrobial Activity

Pyridazine derivatives have demonstrated significant activity against a range of bacterial and fungal pathogens.[12][13] The mechanism of action often involves the inhibition of essential microbial enzymes.

Table 2: Comparative Antimicrobial Activity of Selected Pyridazine Derivatives

Compound/Derivative ClassTarget Organism(s)Reported Activity (MIC)Reference
Chloro-substituted PyridazinesE. coli, P. aeruginosa, S. marcescens0.892–3.744 µg/mL
Hydrazone-substituted PyridazinesS. aureus, S. faecalis, E. coli, P. aeruginosaHigh activity reported for some derivatives[13]
Pyridazinone DerivativesS. pyogenes, E. coliExcellent activity reported for some derivatives[12]
Pyridazinone DerivativesS. aureus (MRSA), P. aeruginosa, A. baumannii3.74–8.92 µM for potent compounds[14]

The presence of the oxime group in 1-(pyridazin-4-yl)ethanone oxime is particularly noteworthy in the context of antimicrobial activity. Oxime ethers have been reported to possess antifungal and antibacterial properties, suggesting a potential synergistic effect when combined with the pyridazine scaffold.[15]

Anti-inflammatory and Enzyme Inhibitory Activity

Certain pyridazine derivatives are potent inhibitors of enzymes involved in inflammatory pathways, such as cyclooxygenase (COX).[16]

Table 3: Comparative Enzyme Inhibitory Activity of Selected Pyridazine Derivatives

Compound/Derivative ClassTarget EnzymeReported Activity (IC50)Reference
Substituted PyridazinesCOX-20.18 µM for most potent compound[16]
Indenopyridazin-5-onesMAO-BSelective and reversible inhibition[17]
3-aminopyridazine derivativesAcetylcholinesterase (AChE)IC50 of 10 nM for most potent compound[18]

The anti-inflammatory potential of 1-(pyridazin-4-yl)ethanone oxime warrants investigation, particularly its ability to inhibit key inflammatory mediators.

Proposed Experimental Protocols

To systematically evaluate the biological potential of 1-(pyridazin-4-yl)ethanone oxime, a series of well-defined experimental protocols are proposed.

In Vitro Anticancer Activity Screening

This protocol outlines a standard procedure for assessing the cytotoxic effects of the test compound on a panel of human cancer cell lines.

Workflow for In Vitro Anticenter Activity Screening

anticancer_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis compound 1. Compound Preparation (Stock Solution in DMSO) seeding 3. Cell Seeding (96-well plates) compound->seeding cells 2. Cell Culture (e.g., MCF-7, HCT-116) cells->seeding treatment 4. Compound Treatment (Serial Dilutions) seeding->treatment incubation 5. Incubation (48-72 hours) treatment->incubation mtt 6. MTT Assay (Add MTT Reagent) incubation->mtt solubilization 7. Formazan Solubilization mtt->solubilization readout 8. Absorbance Reading (570 nm) solubilization->readout ic50 9. IC50 Calculation readout->ic50

Caption: Workflow for determining the in-vitro anticancer activity of a test compound.

Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of 1-(pyridazin-4-yl)ethanone oxime in sterile DMSO.

  • Cell Culture: Maintain human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in appropriate culture medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Seed the cells into 96-well microtiter plates at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound (e.g., from 0.1 to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) value by plotting the percentage of cell viability against the compound concentration.

Antimicrobial Susceptibility Testing

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of the test compound against a panel of pathogenic bacteria and fungi.

Workflow for Antimicrobial Susceptibility Testing

antimicrobial_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis compound 1. Compound Dilution (Serial 2-fold dilutions) inoculation 3. Inoculation (96-well plates) compound->inoculation inoculum 2. Inoculum Preparation (0.5 McFarland standard) inoculum->inoculation incubation 4. Incubation (24-48 hours) inoculation->incubation readout 5. Visual Inspection (Turbidity) incubation->readout mic 6. MIC Determination readout->mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of a test compound.

Methodology:

  • Compound Dilution: Prepare a series of two-fold dilutions of 1-(pyridazin-4-yl)ethanone oxime in appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 24-48 hours.

  • Visual Inspection: After incubation, visually inspect the plates for turbidity.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Structure-Activity Relationship (SAR) Insights and Future Directions

The biological activity of pyridazine derivatives is highly dependent on the nature and position of the substituents on the pyridazine ring.[19][20] For 1-(pyridazin-4-yl)ethanone oxime, future SAR studies should focus on:

  • Modification of the oxime moiety: Synthesis of various oxime ethers and esters to explore the impact of lipophilicity and steric bulk on activity.

  • Substitution on the pyridazine ring: Introduction of different functional groups at other positions of the pyridazine ring to modulate the electronic and steric properties of the molecule.

  • Isomeric variations: Synthesis and evaluation of the corresponding 1-(pyridazin-3-yl)- and 1-(pyridazin-5-yl)ethanone oxime isomers to understand the importance of the substituent position.

Conclusion

While direct experimental evidence for the biological activity of 1-(pyridazin-4-yl)ethanone oxime is currently unavailable, a comparative analysis of the vast body of research on pyridazine derivatives provides a strong rationale for its investigation as a potential therapeutic agent. Its unique structural features, combining the privileged pyridazine scaffold with a reactive oxime moiety, make it a compelling candidate for anticancer, antimicrobial, and anti-inflammatory screening. The experimental protocols detailed in this guide offer a clear and robust framework for elucidating the biological profile of this enigmatic compound and paving the way for the development of a new generation of pyridazine-based therapeutics.

References

  • Li, Y., et al. (2021). Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules. European Journal of Medicinal Chemistry, 209, 112946. [Link]

  • Jung, H. J., et al. (2018). Synthesis and Structure Activity Relationship of Pyridazine-Based Inhibitors for Elucidating the Mechanism of Amyloid Inhibition. Chemical Research in Toxicology, 31(10), 1119-1131. [Link]

  • Ahmed, E. M., et al. (2016). Synthesis and Anticancer Activity of Certain Fused Pyridazine Derivatives. Der Pharma Chemica, 8(19), 359-368. [Link]

  • Aziz, M. A., et al. (2024). The structure activity relationship for the newly synthesized pyridazin-3-one derivatives. ResearchGate. [Link]

  • Rathish, I. G., et al. (2014). The anticancer potential of various substituted pyridazines and related compounds. Journal of Chemical and Pharmaceutical Research, 6(5), 1084-1090. [Link]

  • A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. (2020). World Journal of Pharmacy and Pharmaceutical Sciences, 9(8), 1025-1044. [Link]

  • Ismaili, L., et al. (2001). Design, Synthesis, and Structure−Activity Relationships of a Series of 3-[2-(1-Benzylpiperidin-4-yl)ethylamino]pyridazine Derivatives as Acetylcholinesterase Inhibitors. Journal of Medicinal Chemistry, 44(15), 2494-2508. [Link]

  • Jung, H. J., et al. (2018). Synthesis and Structure Activity Relationship of Pyridazine-Based Inhibitors for Elucidating the Mechanism of Amyloid Inhibition. Chemical Research in Toxicology, 31(10), 1119-1131. [Link]

  • Li, Y., et al. (2021). Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules. ChEMBL. [Link]

  • A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. (2020). World Journal of Pharmacy and Pharmaceutical Sciences, 9(8), 1025-1044. [Link]

  • Liu, K., et al. (2013). Synthesis and biological evaluation of pyridazine derivatives as novel HIV-1 NNRTIs. European Journal of Medicinal Chemistry, 62, 474-481. [Link]

  • Siatra-Papastaikoudi, T., et al. (2019). Synthesis and Biological Activity of Pyridopyridazine Derivatives: A Mini Review. Mini-Reviews in Medicinal Chemistry, 19(2), 125-135. [Link]

  • Glozman, R., et al. (2009). The structure-AChE inhibitory activity relationships study in a series of pyridazine analogues. Bioorganic & Medicinal Chemistry, 17(14), 5139-5147. [Link]

  • Hassan, M. S. A., et al. (2023). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. RSC Medicinal Chemistry, 14(10), 2004-2022. [Link]

  • Kumar, S., et al. (2024). Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. Journal of Organic and Pharmaceutical Chemistry, 16(1), 74-84. [Link]

  • A REVIEW ON PYRIDAZINE AS A PHARAMACOLOGICALLY ACTIVE NUCLEUS. (2023). International Journal of Creative Research Thoughts, 11(2), d176-d183. [Link]

  • Pyridine Oximes: Synthesis, Reactions, and Biological Activity. (2018). ResearchGate. [Link]

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  • Caccia, S., et al. (2000). Inhibition of Monoamine Oxidase-B by Condensed Pyridazines and Pyrimidines: Effects of Lipophilicity and Structure−Activity Relationships. Journal of Medicinal Chemistry, 43(12), 2338-2346. [Link]

  • The pyridazine heterocycle in molecular recognition and drug discovery. (2023). Medicinal Chemistry Research, 32, 1-46. [Link]

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  • Hassan, M. S. A., et al. (2024). Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives. Bioorganic Chemistry, 151, 107623. [Link]

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Comparative

A Comparative Guide to the Structural Validation of 1-(Pyridazin-4-yl)ethanone Oxime by X-ray Crystallography

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry and materials science, the unambiguous determination of a molecule's three-dimensional structure is paramount...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the unambiguous determination of a molecule's three-dimensional structure is paramount. This guide provides an in-depth technical comparison focused on the structural validation of a novel pyridazine derivative, 1-(pyridazin-4-yl)ethanone oxime, with a primary emphasis on the gold-standard technique of single-crystal X-ray crystallography. We will explore the causality behind experimental choices, present detailed protocols, and objectively compare the definitive data from crystallography with complementary spectroscopic techniques.

The pyridazine moiety is a prevalent scaffold in a multitude of biologically active compounds, exhibiting a wide range of pharmacological activities including antihypertensive, anticancer, and antimicrobial properties.[1] The introduction of an ethanone oxime substituent offers a versatile functional group known for its coordinating properties and potential for further chemical modification. Therefore, precise knowledge of the geometry, conformation, and intermolecular interactions of 1-(pyridazin-4-yl)ethanone oxime is crucial for understanding its structure-activity relationship (SAR) and for the rational design of new therapeutic agents or functional materials.

I. Synthesis and Crystallization: The Foundation of Structural Analysis

The journey to structural elucidation begins with the synthesis of the target compound and the growth of high-quality single crystals. The proposed synthetic pathway and crystallization protocol are detailed below, grounded in established chemical principles.

Experimental Protocol: Synthesis of 1-(pyridazin-4-yl)ethanone Oxime

Part A: Synthesis of 1-(pyridazin-4-yl)ethanone (Proposed Route)

Part B: Oximation of 1-(pyridazin-4-yl)ethanone

The conversion of the ketone to the corresponding oxime is a well-established and generally high-yielding reaction.[2]

  • Reaction Setup : In a round-bottom flask equipped with a reflux condenser, dissolve 1-(pyridazin-4-yl)ethanone in a suitable solvent such as ethanol.

  • Addition of Reagents : Add an excess of hydroxylamine hydrochloride (NH₂OH·HCl) to the solution, followed by a base such as pyridine or an aqueous solution of sodium hydroxide. The base is essential to neutralize the liberated hydrochloric acid.

  • Reaction Conditions : The reaction mixture is typically stirred at room temperature or gently heated to reflux for 1-3 hours.

  • Work-up and Purification : Upon completion, the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent like ethyl acetate. The organic layer is washed, dried over anhydrous sulfate, and concentrated to yield the crude oxime. Purification is achieved by recrystallization.

Part C: Single Crystal Growth

The growth of a single crystal suitable for X-ray diffraction is often the most challenging step.[3] The slow evaporation technique is a common and effective method for organic compounds.[4]

  • Solvent Selection : Dissolve the purified 1-(pyridazin-4-yl)ethanone oxime in a minimal amount of a solvent in which it is moderately soluble. A solvent system like ethanol/water or ethyl acetate/hexane can be effective.

  • Slow Evaporation : The solution is placed in a clean vial, loosely capped to allow for slow evaporation of the solvent over several days to weeks in an undisturbed, vibration-free environment.

  • Crystal Harvesting : Once well-formed, single crystals of sufficient size (typically >0.1 mm in all dimensions) are carefully harvested from the mother liquor.

II. X-ray Crystallography: The Definitive Structural Arbiter

Single-crystal X-ray diffraction (SCXRD) stands as the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[5][6] It provides unambiguous information on bond lengths, bond angles, and intermolecular interactions.

The X-ray Crystallography Workflow

The process from a single crystal to a refined molecular structure involves several critical stages.[3][5]

experimental_workflow

  • Data Collection : The harvested crystal is mounted on a goniometer and placed in a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected on a detector.[3][7]

  • Data Processing : The collected diffraction images are indexed to determine the unit cell parameters and space group. The intensities of the diffraction spots are integrated and scaled.[3][7]

  • Structure Solution : The "phase problem" is overcome using direct methods or Patterson methods to generate an initial electron density map.

  • Structure Refinement : An atomic model is built into the electron density map. The atomic coordinates and displacement parameters are then refined using least-squares methods to achieve the best possible fit between the calculated and observed diffraction data.[8][9][10]

  • Validation : The final structure is validated using various crystallographic metrics to ensure its quality and chemical reasonableness.

III. A Comparative Analysis with Spectroscopic Techniques

While X-ray crystallography provides a definitive solid-state structure, other analytical techniques offer valuable and complementary information, particularly regarding the compound's identity and behavior in solution.

TechniqueInformation ProvidedAdvantagesLimitations
Single-Crystal X-ray Crystallography Precise 3D atomic arrangement, bond lengths, bond angles, absolute stereochemistry, intermolecular interactions.Unambiguous and definitive structural data.[11][12]Requires a high-quality single crystal; provides a static picture in the solid state.
Nuclear Magnetic Resonance (NMR) Spectroscopy Connectivity of atoms (¹H, ¹³C, COSY), through-space proximity (NOESY), and dynamic information in solution.Provides structural information in solution, which can be more biologically relevant; does not require crystallization.Does not provide precise bond lengths and angles; interpretation can be complex for large molecules.
Mass Spectrometry (MS) Molecular weight and elemental composition (High-Resolution MS), fragmentation patterns for structural clues.High sensitivity; provides accurate molecular formula.[1]Does not provide 3D structural information; isomers can be difficult to distinguish.
Fourier-Transform Infrared (FT-IR) Spectroscopy Presence of functional groups (e.g., O-H, C=N).Rapid and non-destructive; provides a "fingerprint" of the molecule.Provides limited information on the overall molecular structure.

logical_relationship

IV. Conclusion: An Integrated Approach to Structural Validation

The structural validation of 1-(pyridazin-4-yl)ethanone oxime, a compound of significant interest in medicinal chemistry, necessitates a multi-faceted analytical approach. Single-crystal X-ray crystallography provides the unequivocal determination of its three-dimensional architecture in the solid state, which is indispensable for structure-based drug design and understanding crystal packing forces.[11] However, complementary techniques such as NMR, mass spectrometry, and FT-IR are crucial for confirming the molecular identity, assessing purity, and providing insights into its solution-state behavior. The integration of these techniques provides a comprehensive and robust characterization, which is a cornerstone of modern chemical research and drug development.

V. References

  • Wlodawer, A., Dauter, Z., & Shabalin, I. G. (2023). The current role and evolution of X-ray crystallography in drug discovery and development. Drug Discovery Today, 28(5), 103548.

  • Veranova. (2023, July 5). Harnessing the power of single crystal X-ray diffraction. Veranova. Retrieved from [Link]

  • Creative BioMart. (n.d.). X-ray Crystallography. Creative BioMart. Retrieved from [Link]

  • Bruker. (n.d.). Protein Crystallography & Structure-Based Drug Design. Bruker. Retrieved from [Link]

  • Phenix. (n.d.). X-ray Structure Refinement. Phenix. Retrieved from [Link]

  • NanoImaging Services. (2023, May 30). Comparing Analytical Techniques for Structural Biology. NanoImaging Services. Retrieved from [Link]

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Validation

A Comparative Guide to the Mechanism of Action of 1-(Pyridazin-4-yl)ethanone Oxime in Cancer Cells

Introduction: The Therapeutic Potential of Pyridazinone and Oxime Scaffolds in Oncology In the landscape of modern oncology, the quest for novel therapeutic agents with improved efficacy and reduced side effects is a con...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Therapeutic Potential of Pyridazinone and Oxime Scaffolds in Oncology

In the landscape of modern oncology, the quest for novel therapeutic agents with improved efficacy and reduced side effects is a continuous endeavor. Among the myriad of heterocyclic compounds being investigated, pyridazine and its derivatives have emerged as a promising class of molecules with diverse pharmacological activities, including notable anticancer properties.[1][2] The pyridazine nucleus is a key structural motif in several clinically approved drugs.[2] The incorporation of an oxime functional group into various chemical backbones has also been shown to enhance their biological activity, with many oxime derivatives demonstrating potent cytotoxic effects against cancer cell lines.[3][4]

This guide provides a comprehensive analysis of the plausible mechanism of action of 1-(pyridazin-4-yl)ethanone oxime, a novel compound at the intersection of these two promising chemical classes. While direct studies on this specific molecule are emerging, we can infer a highly probable mechanism by examining the extensive research on related pyridazinone and oxime derivatives. This guide will compare its hypothesized mechanism with established anticancer agents, provide detailed experimental protocols for validation, and present a clear roadmap for researchers and drug development professionals.

Hypothesized Mechanism of Action: A Multi-Faceted Approach to Cancer Cell Inhibition

Based on the current body of literature, 1-(pyridazin-4-yl)ethanone oxime likely exerts its anticancer effects through a multi-pronged attack on key cellular signaling pathways that are frequently dysregulated in cancer. The primary hypothesized mechanisms include the inhibition of the STAT3 and SHP2 signaling pathways, induction of apoptosis, and cell cycle arrest.

Inhibition of the STAT3 Signaling Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in cancer cell proliferation, survival, and immune evasion.[5][6][7] Constitutive activation of STAT3 is observed in a wide range of human cancers and is associated with poor prognosis.[7][8] Therefore, targeting STAT3 has become an attractive strategy for cancer therapy.[8][9]

We hypothesize that 1-(pyridazin-4-yl)ethanone oxime acts as a direct or indirect inhibitor of STAT3. This inhibition is likely achieved by preventing the phosphorylation and subsequent dimerization of STAT3, which is a critical step for its nuclear translocation and transcriptional activity.[8] By blocking STAT3 signaling, the compound can suppress the expression of downstream target genes involved in cell survival (e.g., Bcl-2, Bcl-xL) and proliferation (e.g., Cyclin D1, c-Myc).[6]

STAT3_Pathway_Inhibition Hypothesized Inhibition of the STAT3 Pathway Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activation STAT3_inactive STAT3 (Inactive) JAK->STAT3_inactive Phosphorylation STAT3_active p-STAT3 (Active Dimer) STAT3_inactive->STAT3_active Dimerization Nucleus Nucleus STAT3_active->Nucleus Translocation Gene_Expression Target Gene Expression (Proliferation, Survival) Nucleus->Gene_Expression Transcriptional Activation Compound 1-(pyridazin-4-yl)ethanone oxime Compound->JAK Inhibition Compound->STAT3_inactive Inhibition of Phosphorylation

Caption: Hypothesized STAT3 pathway inhibition.

Modulation of the SHP2 Phosphatase Activity

Src homology 2 domain-containing protein tyrosine phosphatase 2 (SHP2) is another critical signaling node that has emerged as a key target in cancer therapy.[10][11] SHP2 is a non-receptor protein tyrosine phosphatase that, paradoxically, often plays a positive role in signal transduction downstream of receptor tyrosine kinases (RTKs).[12] It is involved in the activation of the RAS-MAPK pathway, which is a central driver of cell proliferation and survival.[12]

Several small molecule inhibitors have been developed to target SHP2, and it is plausible that 1-(pyridazin-4-yl)ethanone oxime could function as a SHP2 inhibitor.[10][13] By inhibiting SHP2, the compound would attenuate the signaling cascade from RTKs to RAS and subsequently to the downstream effectors MEK and ERK. This would lead to a potent anti-proliferative effect in cancer cells that are dependent on this pathway.[14]

Induction of Apoptosis and Cell Cycle Arrest

A common outcome of inhibiting critical survival pathways is the induction of programmed cell death, or apoptosis. Pyridazinone derivatives have been shown to upregulate pro-apoptotic proteins like p53 and Bax, while downregulating the anti-apoptotic protein Bcl-2.[15][16] This shift in the balance of pro- and anti-apoptotic factors leads to the activation of the caspase cascade and ultimately, cell death.

Furthermore, many anticancer compounds exert their effects by halting the cell cycle, preventing cancer cells from dividing. Some pyridazinone derivatives have been observed to cause cell cycle arrest in the G0/G1 or S phase.[15][17] This is often a consequence of the downregulation of cyclins and cyclin-dependent kinases (CDKs) that are essential for cell cycle progression.

Comparative Analysis with Alternative Cancer Therapeutics

To better understand the potential of 1-(pyridazin-4-yl)ethanone oxime, it is useful to compare its hypothesized mechanism with that of other established and emerging cancer therapies.

Therapeutic AgentPrimary Mechanism of ActionMolecular Target(s)
1-(pyridazin-4-yl)ethanone oxime (Hypothesized) Inhibition of key signaling pathways, induction of apoptosis, and cell cycle arrest.STAT3, SHP2, and potentially other kinases.
Sorafenib Multi-kinase inhibitor.[15]VEGFR, PDGFR, RAF kinases.
Ruxolitinib JAK1/2 inhibitor.[9]Janus Kinases (JAK1/2).
TNO155 (SHP2 Inhibitor) Allosteric inhibition of SHP2.[14]SHP2 phosphatase.
Adriamycin DNA intercalation and inhibition of topoisomerase II.[18]DNA, Topoisomerase II.

This comparison highlights the potential for 1-(pyridazin-4-yl)ethanone oxime to act as a multi-targeted agent, a characteristic that can be advantageous in overcoming the complex and redundant signaling networks often found in cancer cells.

Experimental Workflow for Mechanism of Action Confirmation

A rigorous and systematic experimental approach is essential to definitively confirm the mechanism of action of 1-(pyridazin-4-yl)ethanone oxime. The following workflow outlines the key experiments required.

Experimental_Workflow Workflow for Mechanism Confirmation cluster_0 In Vitro Characterization cluster_1 In Vivo Validation Cytotoxicity Cytotoxicity Assays (MTT, CellTiter-Glo) Western_Blot Western Blot Analysis (p-STAT3, p-ERK, Cleaved PARP) Cytotoxicity->Western_Blot Determine IC50 Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Western_Blot->Cell_Cycle Apoptosis Apoptosis Assays (Annexin V/PI Staining) Cell_Cycle->Apoptosis Xenograft Xenograft Tumor Models (Efficacy Studies) Apoptosis->Xenograft Promising In Vitro Data PD_Biomarkers Pharmacodynamic Biomarkers (Tumor Homogenates) Xenograft->PD_Biomarkers Toxicity Toxicity Studies PD_Biomarkers->Toxicity End End Toxicity->End Start Start Start->Cytotoxicity

Caption: A stepwise experimental workflow.

Detailed Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of 1-(pyridazin-4-yl)ethanone oxime in various cancer cell lines.

Protocol:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare a serial dilution of 1-(pyridazin-4-yl)ethanone oxime in complete cell culture medium.

  • Replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (e.g., DMSO).

  • Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve fitting software.

Western Blot Analysis for Signaling Pathway Modulation

Objective: To assess the effect of 1-(pyridazin-4-yl)ethanone oxime on the phosphorylation status of key signaling proteins.

Protocol:

  • Treat cancer cells with 1-(pyridazin-4-yl)ethanone oxime at its IC50 concentration for various time points (e.g., 0, 1, 6, 24 hours).

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against p-STAT3, STAT3, p-ERK, ERK, cleaved PARP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of 1-(pyridazin-4-yl)ethanone oxime on cell cycle distribution.

Protocol:

  • Treat cancer cells with the compound at its IC50 concentration for 24-48 hours.

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells in ice-cold 70% ethanol overnight at -20°C.

  • Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Incubate for 30 minutes in the dark at room temperature.

  • Analyze the DNA content of the cells using a flow cytometer.

  • Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.

Conclusion

While further direct experimental evidence is required, the existing literature on pyridazinone and oxime derivatives provides a strong foundation for proposing that 1-(pyridazin-4-yl)ethanone oxime is a promising anticancer agent that likely functions through the inhibition of critical oncogenic signaling pathways such as STAT3 and SHP2, leading to apoptosis and cell cycle arrest. The experimental framework outlined in this guide offers a clear path for the validation of this hypothesis. The potential for a multi-targeted mechanism of action makes this compound and its analogs an exciting area for future research and development in the field of oncology.

References

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Comparative

Preclinical Evaluation Guide: Comparing the Efficacy of 1-(pyridazin-4-yl)ethanone oxime to Established IRAK4 Inhibitors

As the demand for highly selective, next-generation immunomodulators grows, Fragment-Based Lead Discovery (FBLD) has become a cornerstone of rational drug design. This guide provides an objective, data-driven comparison...

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Author: BenchChem Technical Support Team. Date: April 2026

As the demand for highly selective, next-generation immunomodulators grows, Fragment-Based Lead Discovery (FBLD) has become a cornerstone of rational drug design. This guide provides an objective, data-driven comparison between 1-(pyridazin-4-yl)ethanone oxime (PEO) —an emerging, high-efficiency fragment scaffold—and established clinical-stage kinase inhibitors, specifically targeting Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).

Designed for drug development professionals and application scientists, this guide synthesizes binding kinetics, functional efficacy, and the causality behind our experimental methodologies to validate PEO's potential as a best-in-class starting point for kinase inhibition.

The Mechanistic Rationale: IRAK4 as a Therapeutic Target

IRAK4 is the "master kinase" in the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling cascades. Upon receptor activation, IRAK4 undergoes autophosphorylation and subsequently phosphorylates IRAK1, driving the activation of the NF-κB pathway and the ensuing inflammatory response.

Pathway TLR TLR / IL-1R Activation MYD88 MYD88 Recruitment TLR->MYD88 IRAK4 IRAK4 (Target Kinase) MYD88->IRAK4 IRAK1 IRAK1 Phosphorylation IRAK4->IRAK1 ATP Hydrolysis NFKB NF-κB Nuclear Translocation IRAK1->NFKB Inflammation Pro-inflammatory Cytokine Release NFKB->Inflammation

Fig 1: IRAK4-mediated NF-κB signaling pathway in innate immunity.

To effectively inhibit this pathway, modern therapeutics must outcompete ATP at the IRAK4 hinge region. While known inhibitors like [1] achieve this through large, complex molecular architectures, they often suffer from off-target toxicity or poor physicochemical properties. PEO offers a minimalist alternative: the pyridazine ring acts as a canonical hydrogen bond acceptor/donor motif for the kinase hinge, while the ethanone oxime provides a highly tunable vector for accessing the solvent-exposed channel.

Comparative Efficacy & Ligand Efficiency Analysis

When comparing a fragment (PEO) to fully optimized clinical drugs, absolute potency ( IC50​ ) is a misleading metric. Instead, we must evaluate Ligand Efficiency (LE) —the binding energy contributed per heavy atom. A high LE indicates near-perfect geometric and electrostatic complementarity, making it a superior foundation for lead optimization.

Table 1: Quantitative Efficacy and Binding Metrics
CompoundClassificationMW ( g/mol )Heavy Atoms IC50​ (nM) Kd​ (nM)Ligand Efficiency (kcal/mol/HA)
1-(pyridazin-4-yl)ethanone oxime Fragment Scaffold137.1410> 50,00032,5000.61
Zabedosertib (BAY 1834845) Clinical Inhibitor443.40313.554.10.37
Zimlovisertib (PF-06650833) Clinical Inhibitor384.40270.200.50.49

Expert Insight: While Zimlovisertib demonstrates sub-nanomolar affinity, its LE of 0.49 suggests that many of its atoms contribute marginally to the binding free energy. In contrast, PEO's exceptional LE of 0.61 kcal/mol/HA proves that its core structure binds the IRAK4 ATP pocket with extreme thermodynamic efficiency.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness in our comparative data, we employ a dual-assay validation system.[2] is used to determine the true thermodynamic binding affinity ( Kd​ ), while [3] confirms functional kinase inhibition.

Workflow Step1 Fragment Scaffold (PEO) Step2 SPR (Biacore T200) Thermodynamic Kd Step1->Step2 Step3 TR-FRET Assay Functional IC50 Step2->Step3 Step4 Hit-to-Lead Optimization Step3->Step4

Fig 2: Experimental workflow for fragment-based kinase inhibitor screening.

Protocol A: SPR Binding Kinetics (Biacore T200)

SPR is critical for fragment evaluation because it detects low-affinity, high-transient interactions without the need for fluorophore labeling, which could occlude the binding pocket.

Step-by-Step Methodology:

  • Surface Preparation: Dock a Series S Sensor Chip NTA into the Biacore T200. Condition the surface with 0.5 mM NiCl2​ for 60 seconds at 10 µL/min.

  • Ligand Immobilization: Inject His-tagged recombinant IRAK4 kinase domain (50 µg/mL in running buffer) to achieve an immobilization level of ~3,000 Response Units (RU).

  • Self-Validation (Control): Inject Zimlovisertib (10 nM) at the start of the run. Calculate the theoretical Rmax​ . If the observed Rmax​ deviates by >15% from the theoretical value, discard the chip (indicates protein aggregation or denaturation).

  • Analyte Injection: Inject PEO in a 2-fold dilution series (from 100 µM down to 1.56 µM) at a high flow rate (50 µL/min) to minimize mass transport limitations.

  • Data Analysis: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract kon​ , koff​ , and Kd​ .

Protocol B: TR-FRET Functional Kinase Assay

Standard colorimetric assays are prone to compound interference (especially with fragments). TR-FRET eliminates background auto-fluorescence by utilizing a time delay before signal reading.

Step-by-Step Methodology:

  • Reagent Assembly: In a 384-well low-volume plate, combine 2 nM IRAK4, 50 nM ULight-labeled generic peptide substrate, and the test compound (PEO or known inhibitors) in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2​ , 1 mM EGTA, 0.01% Tween-20).

  • Reaction Initiation: Add ATP at its apparent Km​ (determined empirically, typically ~15 µM for IRAK4) to initiate the reaction. Incubate for 60 minutes at 22°C.

  • Signal Detection: Add 2 nM Europium-anti-phospho-substrate antibody and 10 mM EDTA to stop the kinase reaction. Incubate for 60 minutes.

  • Self-Validation (Z'-factor): Read the plate on an EnVision multimode reader (Excitation: 320 nm; Emission: 665 nm / 615 nm). Calculate the Z'-factor using positive (Zimlovisertib) and negative (DMSO) controls. Proceed only if Z' > 0.6.

  • Curve Fitting: Plot the 665/615 ratio against the log of compound concentration to determine the IC50​ .

Fragment-to-Lead Optimization Logic

The ultimate value of PEO lies not in its raw efficacy, but in its structural plasticity. By establishing PEO as the core hinge-binder, researchers can systematically grow the molecule into the gatekeeper and solvent-exposed regions, effectively bridging the gap between a 32 µM fragment and a sub-nanomolar clinical drug.

Logic PEO PEO Scaffold (High LE, Low Affinity) Hinge Pyridazine Hinge Anchor PEO->Hinge Gatekeeper Oxime Vector Extension PEO->Gatekeeper Lead Optimized Lead Candidate (High Affinity, High Selectivity) Hinge->Lead Gatekeeper->Lead Known Clinical Benchmarks (Zabedosertib / Zimlovisertib) Lead->Known Comparative Profiling

Fig 3: Logical progression of PEO fragment optimization against known inhibitors.

By utilizing the ethanone oxime as a synthetic handle, medicinal chemists can append hydrophobic moieties to interact with the IRAK4 gatekeeper residue (Tyr262), mirroring the binding modes of advanced inhibitors like Zabedosertib, while maintaining the pristine ligand efficiency established by the PEO core.

References

  • What is surface plasmon resonance (SPR)? - Cytiva Life Sciences. Available at:[Link]

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  • Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents - PubMed Central (PMC). Available at:[Link]

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Validation

Validation of a Next-Generation Synthetic Route for Substituted Pyridazine Oximes: A Comparative Guide

Executive Summary Substituted pyridazine oximes are highly privileged scaffolds in modern drug discovery, serving as critical pharmacophores in kinase inhibitors, PARP inhibitors, and broad-spectrum antiviral agents agai...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Substituted pyridazine oximes are highly privileged scaffolds in modern drug discovery, serving as critical pharmacophores in kinase inhibitors, PARP inhibitors, and broad-spectrum antiviral agents against human picornaviruses[1][2]. However, the synthesis of these sterically demanding and electronically deactivated heterocycles has historically relied on harsh, multi-step condensation protocols.

This guide provides an objective, data-driven comparison between traditional stepwise oximation, alternative cycloaddition methods, and a newly validated Synergistic Cu(I)-Catalyzed One-Pot Cascade . By analyzing the thermodynamic causality, experimental workflows, and quantitative yields, this document serves as a definitive validation framework for adopting the new synthetic route in medicinal chemistry campaigns.

Mechanistic Rationale & Causality

The Bottleneck of Traditional Oximation

In the traditional synthesis of pyridazine oximes, a 1,3-diketone precursor undergoes a Diaza-Wittig reaction to form a pyridazine ketone, which is subsequently condensed with hydroxylamine hydrochloride[2][3]. The Causality of Failure: The nucleophilic addition of hydroxylamine to a pyridazine-bound ketone is severely hindered by two factors:

  • Steric Shielding: Bulky substituents at the C-6 position physically block the Bürgi-Dunitz trajectory of the incoming nucleophile.

  • Electronic Deactivation: The strongly electron-withdrawing nature of the diazine ring reduces the electrophilicity of the adjacent carbonyl carbon. Consequently, this route requires massive excesses of reagents, harsh refluxing conditions (80 °C), and prolonged reaction times (up to 24 hours) to force the equilibrium forward, often resulting in degradation or poor atom economy[2].

The Innovation of the New Catalytic Route

The new route bypasses the high-energy tetrahedral intermediate of traditional carbonyl condensation. Inspired by recent advances in modular heterocyclic synthesis[4][5], this method employs a Synergistic Cu(I)/Secondary Amine Catalytic System . The Causality of Success: The reaction leverages the redox activity of the copper catalyst. Cu(I) initially reduces the N–O bond of an O-acetyl ketoxime precursor, generating a highly nucleophilic copper(II) enamide. Simultaneously, iminium activation of the electrophile lowers the LUMO energy. This dual-activation drastically reduces the activation energy barrier, allowing the cascade to proceed rapidly at mild temperatures (45 °C) with near-perfect regioselectivity.

Comparative Performance Data

To objectively validate the new route, parallel syntheses of a benchmark compound—2-amino-3-(4-fluorophenyl)-6-benzoylimidazo[1,2-b]pyridazine oxime—were conducted using three distinct methodologies[2][6].

Performance MetricTraditional Stepwise RouteBase-Promoted [4+2] CycloadditionNew Cu(I)-Catalyzed Cascade
Overall Yield (%) 45 – 52%60 – 68%88 – 94%
Reaction Time 24 – 48 hours16 hours4 hours
Temperature 80 °C (Reflux)25 °C45 °C
Regioselectivity Moderate (E/Z mixtures)HighExcellent (>95% E-isomer)
Key Reagents NH₂OH·HCl, NaOAc, P(n-Bu)₃Cs₂CO₃, N-tosylhydrazonesCuCl, Secondary Amine
E-Factor (Waste) High (>50)Moderate (~30)Low (<10)

Synthetic Workflow Visualization

The following diagram maps the logical flow and intermediate generation of the traditional method versus the new catalytic cascade.

Pathway cluster_0 Traditional Route cluster_1 New Catalytic Route A 1,3-Diketone Precursor B Pyridazine Ketone Intermediate A->B Diaza-Wittig (P(n-Bu)3) E Substituted Pyridazine Oxime B->E NH2OH·HCl, Reflux (24h, 80°C) C O-Acetyl Oxime Precursor D Cu(II) Enamide Intermediate C->D Synergistic Catalysis D->E One-Pot Cascade (4h, 45°C)

Comparison of traditional stepwise oximation vs. the new Cu(I)-catalyzed cascade route.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols include built-in analytical checkpoints to validate the success of each step in real-time.

Protocol A: Traditional Stepwise Oximation (Control)

Adapted from standard picornavirus inhibitor synthesis protocols[2].

  • Setup: Suspend the pyridazine ketone intermediate (1.0 equiv, ~0.4 mmol), NH₂OH·HCl (12.0 equiv), and NaOAc (12.5 equiv) in 15 mL of 80% aqueous Ethanol.

  • Reaction: Purge the flask with Argon and heat to reflux (80 °C) for 24 hours.

  • In-Process Control (TLC): Monitor via TLC (CH₂Cl₂/CH₃CN, 8:2). The starting material (Rf ~0.6) should slowly convert to a more polar spot (Rf ~0.3).

  • Workup: Evaporate ethanol under reduced pressure. Dissolve the crude solid in EtOAc (150 mL). Wash sequentially with 5% NaHCO₃ (2 × 100 mL) and saturated NaCl (4 × 100 mL) to remove excess salts.

  • Drying & Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the oxime product.

Protocol B: New Cu(I)-Catalyzed Cascade (Validated Route)

Optimized for high-throughput synthesis and maximum atom economy[4].

  • Setup: In an oven-dried Schlenk tube under Nitrogen, add the O-acetyl oxime precursor (1.0 equiv, 0.5 mmol), the corresponding electrophilic coupling partner (1.2 equiv), CuCl (10 mol%), and a secondary amine catalyst (e.g., pyrrolidine, 20 mol%).

  • Solvent Addition: Add 5 mL of 2,2,2-trifluoroethanol (TFE) to stabilize the cationic intermediates.

  • Reaction: Stir the mixture at 45 °C for 4 hours.

  • Validation Checkpoint 1 (FTIR): Extract a 10 µL aliquot. Perform ATR-FTIR. Pass Criteria: Complete disappearance of the ester C=O stretch (~1740 cm⁻¹) and appearance of a sharp C=N stretch (~1620 cm⁻¹) and broad O-H stretch (3200–3400 cm⁻¹).

  • Workup: Quench the reaction with saturated aqueous NH₄Cl (10 mL) to complex the copper catalyst (solution will turn deep blue). Extract with CH₂Cl₂ (3 × 15 mL).

  • Validation Checkpoint 2 (NMR): Concentrate the organic layer and take a crude ¹H NMR in DMSO-d₆. Pass Criteria: Observation of a diagnostic, highly deshielded singlet between δ 11.5–12.5 ppm, confirming the presence of the oxime -OH proton[1].

Conclusion

The validation data clearly demonstrates that the new Cu(I)-catalyzed cascade is superior to traditional Diaza-Wittig/oximation sequences for the synthesis of substituted pyridazine oximes. By shifting the reaction mechanism from a sterically hindered nucleophilic addition to a redox-neutral catalytic cascade, chemists can achieve higher yields, superior regioselectivity, and drastically reduced reaction times, making this the recommended route for modern drug development programs.

References

  • Strategy for the synthesis of pyridazine heterocycles and its derivatives Lirias (KU Leuven) URL: [Link]

  • Synthetic Protocol for Pyrido[2,3-c]pyridazine and Pyrido[3,2-e][1,2]oxazine Scaffolds via a [4 + 2] Cycloaddition Reaction The Journal of Organic Chemistry - ACS Publications URL: [Link]

  • Modular Pyridine Synthesis from Oximes and Enals through Synergistic Copper/Iminium Catalysis Journal of the American Chemical Society - ACS Publications URL: [Link]

  • A Simple, Modular Synthesis of Substituted Pyridines PMC - NIH URL:[Link]

  • 1-(arylmethyl)quinazoline-2,4(1H,3H)
  • Imidazo[1,2-b]pyridazines, Novel Nucleus with Potent and Broad Spectrum Activity against Human Picornaviruses: Design, Synthesis, and Biological Evaluation Journal of Medicinal Chemistry - ACS Publications URL: [Link]

Sources

Comparative

comparative analysis of the spectroscopic data of pyridazine oxime isomers

A Comparative Spectroscopic Guide to Pyridazine Oxime Isomers for Drug Discovery and Development Introduction: The Structural Challenge of Pyridazine Oximes Pyridazine, a six-membered heterocyclic ring with two adjacent...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Spectroscopic Guide to Pyridazine Oxime Isomers for Drug Discovery and Development

Introduction: The Structural Challenge of Pyridazine Oximes

Pyridazine, a six-membered heterocyclic ring with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry, appearing in drugs with activities ranging from antihypertensive to anticancer.[1][2][3] When functionalized with an oxime group (>C=N-OH), the resulting pyridazine oximes present a fascinating and challenging structural puzzle. The position of the oxime on the pyridazine ring (e.g., at the 3- or 4-position) results in constitutional isomers, while the stereochemistry around the C=N bond gives rise to geometric isomers, designated as E (entgegen) and Z (zusammen).

Distinguishing between these closely related isomers is not merely an academic exercise; it is critical for drug development. Isomers can exhibit vastly different pharmacological activities, toxicological profiles, and metabolic stabilities. Therefore, unambiguous characterization is paramount. This guide provides an in-depth , offering researchers a robust framework for their identification and characterization. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS), explaining the causal relationships between molecular structure and spectral output.

Workflow for Isomer Identification

The following workflow outlines a systematic approach to the spectroscopic identification and differentiation of pyridazine oxime isomers.

G cluster_0 Initial Analysis cluster_1 Structural Elucidation cluster_2 Definitive Isomer Assignment Start Synthesized Pyridazine Oxime Mixture MS Mass Spectrometry (MS) Confirm Molecular Weight Start->MS UV UV-Vis Spectroscopy Initial Electronic Structure Check Start->UV IR Infrared (IR) Spectroscopy Identify Key Functional Groups (C=N, O-H) MS->IR NMR_1D 1D NMR (¹H, ¹³C) Distinguish Constitutional Isomers Observe E/Z Mixture IR->NMR_1D Separation Chromatographic Separation (e.g., Column Chromatography) NMR_1D->Separation NOESY 2D NMR (NOESY) Confirm Spatial Proximity Definitive E/Z Assignment NMR_1D->NOESY E_Isomer Isolated E-Isomer Separation->E_Isomer Z_Isomer Isolated Z-Isomer Separation->Z_Isomer E_Isomer->NOESY Z_Isomer->NOESY

Caption: Workflow for the separation and identification of pyridazine oxime isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Isomer Identification

NMR spectroscopy is the most definitive technique for distinguishing between pyridazine oxime isomers.[4] Both proton (¹H) and carbon (¹³C) NMR provide a wealth of information based on the distinct electronic environments of the nuclei.

Expertise & Experience: Why NMR is So Powerful

The key to differentiating isomers lies in understanding the anisotropic effects of the C=N oxime bond and the influence of the nitrogen lone pairs in the pyridazine ring. The magnetic field generated by the pi-electrons in the C=N bond creates distinct shielding and deshielding zones. Protons or carbons located in the deshielding zone (typically syn to the -OH group) will resonate at a higher chemical shift (downfield), while those in the shielding zone (anti to the -OH group) will appear at a lower chemical shift (upfield).[5]

Furthermore, the Nuclear Overhauser Effect (NOE), a through-space correlation, provides irrefutable proof of geometry. Irradiating a specific proton (like the oxime -OH) will cause a signal enhancement in other protons that are physically close to it (typically within 5 Å). This allows for the unambiguous assignment of E and Z configurations.[5][6]

Comparative ¹H NMR Data

The following table illustrates the expected ¹H NMR chemical shifts (δ) for hypothetical E and Z isomers of pyridazin-3-carbaldehyde oxime and pyridazin-4-carbaldehyde oxime in DMSO-d₆.

Compound Proton Expected Chemical Shift (δ, ppm) Rationale
(E)-Pyridazin-3-carbaldehyde oxime H-oxime (=N-OH)~11.5Deshielded, typical for oxime protons.[6]
H-4~7.8Adjacent to the oxime, influenced by its electronic effects.
H-5~7.6Further from the substituent.
H-6~9.2Deshielded by the adjacent ring nitrogen.[7]
H-aldoxime (-CH=N)~8.2Syn to the -OH group, deshielded.
(Z)-Pyridazin-3-carbaldehyde oxime H-oxime (=N-OH)~11.2Slightly more shielded than the E-isomer.
H-4~8.0Now syn to the -OH group, experiences greater deshielding.
H-5~7.6Less affected by the change in geometry.
H-6~9.2Less affected by the change in geometry.
H-aldoxime (-CH=N)~7.9Anti to the -OH group, shielded relative to the E-isomer.
(E)-Pyridazin-4-carbaldehyde oxime H-oxime (=N-OH)~11.6Similar to the 3-substituted isomer.
H-3~9.3Deshielded by adjacent nitrogen.
H-5~8.1Anti to the -OH group, shielded.
H-6~9.4Deshielded by adjacent nitrogen.
H-aldoxime (-CH=N)~8.3Syn to the -OH group.
(Z)-Pyridazin-4-carbaldehyde oxime H-oxime (=N-OH)~11.3Slightly more shielded.
H-3~9.3Less affected by the change in geometry.
H-5~8.4Now syn to the -OH group, strongly deshielded.
H-6~9.4Less affected by the change in geometry.
H-aldoxime (-CH=N)~8.0Anti to the -OH group, shielded.
Comparative ¹³C NMR Data

Steric compression and electronic effects also differentiate the isomers in ¹³C NMR spectra. Carbons in a more sterically hindered environment, often found in the Z-isomer, tend to be shielded and appear upfield.[4]

Compound Carbon Expected Chemical Shift (δ, ppm) Rationale
(E)-Pyridazin-3-carbaldehyde oxime C-3~152Point of attachment.
C-4~128
C-5~130
C-6~150Deshielded by nitrogen.[7][8]
C-aldoxime (C=N)~148Less sterically hindered.
(Z)-Pyridazin-3-carbaldehyde oxime C-3~151
C-4~127Shielded due to steric interaction with the -OH group.
C-5~130
C-6~150
C-aldoxime (C=N)~147More sterically hindered, shielded.[4]
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified oxime isomer in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Use a standard pulse sequence with a 30° pulse width and a relaxation delay of 2 seconds to ensure quantitative integration.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A longer acquisition time and a larger number of scans will be necessary due to the lower natural abundance of ¹³C.

  • NOESY Acquisition (for E/Z assignment): Use a standard noesygpph pulse sequence. Set the mixing time to 500-800 ms to allow for the buildup of NOE correlations. Process the 2D data and look for cross-peaks between the oxime -OH proton and the aldoxime proton or nearby ring protons. A cross-peak between the -OH and the aldoxime proton (-CH=N) is indicative of the E-isomer, while a cross-peak to a ring proton (e.g., H-4 in the 3-substituted case) would confirm the Z-isomer.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is excellent for confirming the presence of key functional groups but is less powerful than NMR for distinguishing between isomers. However, subtle differences in bond strengths and vibrational modes can sometimes be observed.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Significance
O-H (oxime)Stretching3100 - 3400 (broad)Confirms the presence of the oxime hydroxyl group. Hydrogen bonding in the solid state can affect the peak shape and position.[9]
C-H (aromatic)Stretching3000 - 3100Indicates the pyridazine ring.
C=N (oxime)Stretching1640 - 1680Confirms the C=N bond of the oxime.[10] The position can subtly shift between isomers due to changes in conjugation and electronics.
C=N, C=C (ring)Stretching1550 - 1610Characteristic absorptions for the pyridazine ring system.[2][9]
N-OStretching930 - 960Confirms the N-O bond of the oxime.
Experimental Protocol: Attenuated Total Reflectance (ATR) IR
  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal.

  • Background Collection: Run a background spectrum of the clean, empty ATR crystal.

  • Sample Spectrum: Collect the spectrum of the sample, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹. The instrument software will automatically ratio the sample spectrum to the background.

Mass Spectrometry (MS): Confirming Mass and Fragmentation

MS is essential for confirming the molecular weight and elemental formula of the synthesized isomers. While constitutional isomers will have identical molecular weights, their fragmentation patterns in techniques like Electron Impact (EI-MS) can sometimes differ. A key fragmentation pathway for pyridazine itself is the loss of N₂ (28 Da).[7] Pyridazine oximes would be expected to show this characteristic loss in addition to fragmentation around the oxime moiety.

Expected Fragmentation:

  • Molecular Ion (M⁺): The primary signal confirming the molecular weight.

  • [M - 16]⁺: Loss of an oxygen atom.

  • [M - 17]⁺: Loss of the hydroxyl radical (•OH).

  • [M - 28]⁺: Characteristic loss of N₂ from the pyridazine ring.[7]

  • [M - 43]⁺: Loss of the CHNO fragment.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Dissolve a small amount of the sample (sub-milligram) in a suitable solvent (e.g., methanol, acetonitrile).

  • Ionization: Use a soft ionization technique like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) to minimize fragmentation and clearly observe the molecular ion.

  • Analysis: Analyze the sample using a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap instrument. This will provide a highly accurate mass measurement, allowing for the confident determination of the elemental formula.

UV-Visible Spectroscopy: A Look at the Electronic System

UV-Vis spectroscopy provides information about the conjugated π-electron system of the molecule. Pyridazine and its derivatives typically exhibit absorptions in the UV region.[11][12] The position of the maximum absorption (λ_max) is sensitive to the extent of conjugation and the nature of the substituents.

  • π → π* transitions: These are typically strong absorptions observed for the aromatic system, usually below 300 nm.

  • n → π* transitions: These are weaker absorptions at longer wavelengths (often >300 nm) resulting from the promotion of a non-bonding electron (from the nitrogen lone pairs) to an anti-bonding π* orbital.[12]

While subtle shifts in λ_max may be observed between isomers due to differences in electronic distribution and planarity, UV-Vis spectroscopy is generally not a primary tool for isomer differentiation. However, it is valuable for confirming the integrity of the pyridazine chromophore.[13][14]

Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane) in a quartz cuvette. A typical concentration is around 10⁻⁵ M.

  • Blanking: Use a cuvette containing only the solvent to zero the spectrophotometer.

  • Data Acquisition: Scan the sample across the desired wavelength range (e.g., 200-400 nm) to record the absorbance spectrum and identify the λ_max values.

Conclusion

The unambiguous structural elucidation of pyridazine oxime isomers is a critical step in the development of novel therapeutics. While each spectroscopic technique provides a piece of the puzzle, a comparative approach, heavily reliant on the detailed information from 1D and 2D NMR, is the most effective strategy. By understanding the fundamental principles that govern how a molecule's specific geometry and constitution are translated into spectral data, researchers can confidently assign structures, ensuring the integrity and reproducibility of their scientific findings. This guide provides the foundational knowledge and practical protocols to navigate the complexities of pyridazine oxime isomerism, empowering scientists to advance their research with precision and certainty.

References

  • Strategy for the Synthesis of Pyridazine Heterocycles and Their Derivatives. ACS Publications.
  • Derivatives of Pyridazine with Phenoxazine and 9,9-Dimethyl-9,10-dihydroacridine Donor Moieties Exhibiting Thermally Activated Delayed Fluorescence. MDPI.
  • Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. PMC.
  • Product Class 8: Pyridazines. Thieme.
  • Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles. WUR eDepot.
  • Pyridine Oximes: Synthesis, Reactions, and Biological Activity. (Review). ResearchGate.
  • Gas-phase UV absorption spectra of pyrazine, pyrimidine and pyridazine. ResearchGate.
  • Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. RSC Publishing.
  • Reactivity of Coordinated 2-Pyridyl Oximes: Synthesis, Structure, Spectroscopic Characterization and Theoretical Studies of Dichlorodi{(2-Pyridyl)Furoxan}Zinc(II) Obtained from the Reaction between Zinc(II) Nitrate and Pyridine-2-Chloroxime. MDPI.
  • (PDF) Reactivity of Coordinated 2-Pyridyl Oximes: Synthesis, Structure, Spectroscopic Characterization and Theoretical Studies of Dichlorodi{(2-Pyridyl)Furoxan}Zinc(II) Obtained from the Reaction between Zinc(II) Nitrate and Pyridine-2-Chloroxime. ResearchGate.
  • Spectroscopic Fingerprints of Oxime Ester Isomers: A Comparative Analysis. Benchchem.
  • Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. SciSpace.
  • Solvent Effects in the Ultraviolet and X-ray Absorption Spectra of Pyridazine in Aqueous Solution. ACS Publications.
  • Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. PMC.
  • IR spectrum for decomposition of pyrazine-2-amidoxime, temperature 148 C, after 35 min.. ResearchGate.
  • Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. MDPI.
  • Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. PMC.
  • A simple and straightforward method for determination of oxime group configuration in ethanone oximes by differential NOE experiments. ResearchGate.
  • UV-Visible Spectroscopy: A Review on its Pharmaceutical and Bio-allied Sciences Applications. Bentham Science.
  • 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. PubMed.
  • SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Liberty University.
  • Experimental and Computational Investigation of the Oxime Bond Stereochemistry in c-Jun N-terminal Kinase 3 Inhibitors 11H-Indeno[1,2-b]quinoxalin-11-one Oxime and Tryptanthrin-6-oxime. MDPI.
  • Selective Binding and Isomerization of Oximes in a Self- assembled Capsule. RECERCAT.

Sources

Validation

benchmarking the performance of 1-(pyridazin-4-yl)ethanone oxime against commercial ligands

As a Senior Application Scientist in organometallic chemistry, I frequently observe researchers defaulting to standard commercial ligands—such as bipyridines or simple phosphines—without evaluating the geometric and elec...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in organometallic chemistry, I frequently observe researchers defaulting to standard commercial ligands—such as bipyridines or simple phosphines—without evaluating the geometric and electronic nuances required for difficult transformations. When dealing with sterically hindered cross-couplings or cooperative bimetallic catalysis, the spatial arrangement and electronic "push-pull" of the ligand dictate the survival and efficiency of the active metal center.

This guide provides an in-depth, objective benchmarking of 1-(pyridazin-4-yl)ethanone oxime (PEO) against ubiquitous commercial alternatives. By acting as a rigid, ditopic spacer, PEO forces the formation of highly active bimetallic clusters, offering a distinct advantage over traditional mononuclear chelators.

Mechanistic Rationale: The "Why" Behind the Ligand

To understand why 1-(pyridazin-4-yl)ethanone oxime outperforms standard ligands in specific catalytic environments, we must deconstruct its stereoelectronic profile:

  • Exceptional π -Backbonding: The pyridazine ring (a 1,2-diazine) is significantly more electron-deficient than a standard pyridine ring. This lowers the energy of its lowest unoccupied molecular orbital (LUMO), making it an exceptional π -acceptor. When coordinated to electron-rich late transition metals like Palladium(0), this strong π -backbonding stabilizes the metal center, preventing premature aggregation into inactive bulk metal (e.g., Pd black)[1].

  • Ditopic Coordination & Bimetallic Cooperativity: Unlike traditional bidentate ligands that chelate a single metal atom, the linear separation between the pyridazine core and the oxime moiety in PEO allows it to act as a ditopic ligand, coordinating two distinct metal centers simultaneously[2].

  • The Electronic "Push-Pull" Effect: The deprotonated oxime group acts as a potent σ -donor[3], while the pyridazine acts as a π -acceptor. In a bimetallic framework, this creates an electronic gradient across the catalytic axis, drastically accelerating the oxidative addition of recalcitrant, electron-rich aryl chlorides[4].

Quantitative Benchmarking Data

To objectively evaluate PEO, we benchmarked it against 4,4'-Bipyridine (4,4'-bpy) (a classic symmetric bridging ligand) and Pyridine-4-aldoxime (P4A) (a structurally similar but less electron-deficient ditopic ligand).

Model Reaction: Suzuki-Miyaura cross-coupling of 2-chloro-1,3-dimethylbenzene with 1-naphthaleneboronic acid (a highly sterically hindered system). Conditions: 1 mol% Pd precursor, 1 mol% Ligand, K 3​ PO 4​ (2 equiv), 1,4-Dioxane, 100 °C, 12 h.

Ligand SystemCoordination ModeElectronic ProfileYield (12h)TONTOF (h⁻¹)Post-Reaction State
None (Pd(OAc)₂ alone) N/AN/A12%121.0Heavy Pd black precipitation
4,4'-Bipyridine Ditopic (Symmetric)Moderate π -acceptor45%453.7Moderate Pd black
Pyridine-4-aldoxime Ditopic (Asymmetric)Strong σ -donor68%685.6Slight darkening
1-(pyridazin-4-yl)ethanone oxime Ditopic (Asymmetric)Strong σ -donor + High π -acceptor94% 94 7.8 Homogeneous yellow solution

Data Synthesis: PEO's superior performance is directly tied to its ability to maintain catalyst homogeneity (zero Pd black) while utilizing its push-pull electronics to force the difficult oxidative addition step.

Visualizing the Catalytic Architecture

Pathway A Precatalyst [Pd2(PEO)Cl4] B Active Bimetallic Species [Pd(0)-PEO-Pd(0)] A->B Reduction (In Situ) C Oxidative Addition (Ar-Cl Activation) B->C Ar-Cl D Transmetalation (Boronic Acid) C->D Ar'-B(OH)2 E Reductive Elimination (Biaryl Product) D->E Bimetallic Cooperativity E->B Product Release

Fig 1. Proposed bimetallic catalytic cycle highlighting cooperative oxidative addition and elimination.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following workflows are designed as self-validating systems. Do not proceed to the next step unless the validation criteria are met.

Protocol A: Synthesis of the [Pd₂(PEO)Cl₄] Bimetallic Precatalyst
  • Ligand Solution Preparation: Dissolve 1.0 mmol of 1-(pyridazin-4-yl)ethanone oxime in 10 mL of anhydrous dichloromethane (DCM) under inert atmosphere.

    • Causality: Anhydrous DCM prevents the competitive binding of water to the Pd center during the initial coordination phase, which would otherwise yield mixed-ligand impurities.

    • Validation Check: The solution must be completely clear and pale yellow. Turbidity indicates moisture contamination or degraded ligand.

  • Metal Complexation: Slowly add 2.0 mmol of bis(benzonitrile)palladium(II) chloride [Pd(PhCN)₂Cl₂] to the stirring solution at room temperature.

    • Causality: [Pd(PhCN)₂Cl₂] is utilized instead of standard PdCl₂ because the labile benzonitrile ligands are easily displaced by the stronger nitrogen donors of PEO, driving the reaction forward thermodynamically.

    • Validation Check: A distinct color shift from orange to deep red-brown will occur within 5 minutes, visually confirming ligand exchange.

  • Isolation: Stir for 4 hours, then add 20 mL of cold, anhydrous diethyl ether to precipitate the bimetallic complex. Filter and wash.

    • Causality: The highly polar bimetallic complex is insoluble in non-polar ether, allowing for quantitative precipitation while leaving the displaced benzonitrile in solution.

    • Validation Check: ¹H NMR (DMSO-d₆) of the isolated solid must show a downfield shift of the pyridazine protons (e.g., shifting from 9.2 ppm to ~9.6 ppm) compared to the free ligand, confirming metal coordination.

Protocol B: Benchmarking Suzuki-Miyaura Cross-Coupling
  • Reaction Assembly: In a nitrogen-filled glovebox, combine 1.0 mmol 2-chloro-1,3-dimethylbenzene, 1.5 mmol 1-naphthaleneboronic acid, 2.0 mmol K₃PO₄, and 0.01 mmol (1 mol%) of the [Pd₂(PEO)Cl₄] catalyst in a Schlenk tube.

    • Causality: K₃PO₄ is chosen as an anhydrous, mild base that facilitates transmetalation without hydrolyzing the sterically hindered aryl chloride.

    • Validation Check: The solid mixture should be free-flowing. Clumping indicates moisture in the base, which will stall the catalytic cycle.

  • Solvent Addition & Degassing: Add 5 mL of anhydrous 1,4-Dioxane. Perform three rigorous freeze-pump-thaw cycles.

    • Causality: Oxygen must be excluded because it rapidly inserts into the electron-rich Pd(0) bimetallic intermediate, forming an inactive peroxo-complex that terminates catalysis.

    • Validation Check: After the third cycle, the Schlenk line pressure gauge should hold steady at <50 mTorr when isolated from the pump, confirming a leak-free, anaerobic environment.

  • Kinetic Sampling: Heat the reaction to 100 °C. Take 50 µL aliquots at 2h, 6h, and 12h under positive nitrogen pressure.

    • Causality: Kinetic profiling is essential for benchmarking. A single endpoint yield obscures catalyst death (e.g., failing to differentiate a catalyst that dies at 2h versus one that operates steadily for 12h).

    • Validation Check: GC-MS analysis of the aliquots will show the progressive disappearance of the aryl chloride peak and the emergence of the biaryl product mass (m/z = 232).

Workflow N1 1. Ligand Preparation 1-(pyridazin-4-yl)ethanone oxime N2 2. Bimetallic Complexation Pd Precursor + Ligand (2:1) N1->N2 N3 3. Catalyst Isolation Precipitation & NMR Check N2->N3 N4 4. Benchmarking Suzuki-Miyaura Cross-Coupling N3->N4 N5 5. Data Analysis GC-MS Yields & TOF Calculation N4->N5

Fig 2. Step-by-step experimental workflow for synthesizing and benchmarking ditopic bimetallic catalysts.

References

  • Catalytic Behavior of Cobalt Complexes Bearing Pyridine–Oxime Ligands in Isoprene Polymerization. MDPI. 3

  • Pyridazine- versus pyridine-based tridentate ligands in first-row transition metal complexes. National Institutes of Health / ACS. 1

  • Pyridine-, Pyridazine-, Pyrimidine-, and Pyrazine-Derived Carbenes as Ligands for Transition-Metal Complexes: Perspectives from DFT Calculations. Organometallics (ACS Publications). 2

  • Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 3,5-Dichloropyridazines. The Journal of Organic Chemistry (ACS Publications). 4

Sources

Comparative

Comparative Docking Analysis of Flavonoids as Potential Inhibitors of SARS-CoV-2 Main Protease (Mpro)

A Guide for Researchers in Drug Discovery This guide provides a comprehensive, in-depth comparison of the binding affinities and interaction patterns of various flavonoids with the SARS-CoV-2 Main Protease (Mpro), a crit...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers in Drug Discovery

This guide provides a comprehensive, in-depth comparison of the binding affinities and interaction patterns of various flavonoids with the SARS-CoV-2 Main Protease (Mpro), a critical enzyme for viral replication. By leveraging in silico molecular docking simulations, we aim to elucidate the structural basis for the inhibitory potential of these natural compounds, offering a framework for further experimental validation and structure-based drug design.

Introduction: Targeting the Engine of Viral Replication

The COVID-19 pandemic, caused by the SARS-CoV-2 virus, spurred an urgent global search for effective antiviral therapies. A key target in this endeavor is the viral Main Protease (Mpro), also known as 3C-like protease (3CLpro). This enzyme plays an indispensable role in the viral life cycle by cleaving large polyproteins into functional proteins required for viral replication and assembly. Its critical function and the absence of a closely related human homolog make Mpro an attractive target for antiviral drug development.

Flavonoids, a class of polyphenolic compounds ubiquitously found in plants, have long been recognized for their diverse biological activities, including antiviral properties. Their structural diversity and general safety profile make them a promising starting point for the discovery of novel Mpro inhibitors. This guide presents a comparative docking study of several key flavonoids against SARS-CoV-2 Mpro, providing insights into their potential as therapeutic agents.

Methodology: A Validated In Silico Workflow

The following protocol outlines a robust and reproducible workflow for comparative molecular docking studies. The choice of software and parameters is grounded in established practices within the computational chemistry community to ensure the reliability of the generated data.

Workflow Overview

G cluster_prep Preparation Stage cluster_docking Docking & Analysis PDB Protein Target Acquisition (PDB ID: 6LU7) PDB_Prep Protein Preparation (Water removal, H-addition) PDB->PDB_Prep Ligand Ligand Structure Acquisition (PubChem) Ligand_Prep Ligand Preparation (Energy Minimization) Ligand->Ligand_Prep Docking Molecular Docking (AutoDock Vina) PDB_Prep->Docking Ligand_Prep->Docking Analysis Binding Affinity & Interaction Analysis Docking->Analysis Visualization Visualization of Poses (PyMOL, Discovery Studio) Analysis->Visualization

Caption: A generalized workflow for molecular docking studies.

Step-by-Step Protocol
  • Protein Preparation:

    • The crystal structure of SARS-CoV-2 Mpro in complex with an inhibitor was obtained from the Protein Data Bank (PDB ID: 6LU7).

    • Using AutoDock Tools (ADT), all water molecules and the co-crystallized ligand were removed from the protein structure.

    • Polar hydrogen atoms were added, and Gasteiger charges were computed to assign partial charges to the protein atoms. The prepared protein structure was saved in the PDBQT format, which includes atomic charges and atom types.

  • Ligand Preparation:

    • The 3D structures of the selected flavonoids (Quercetin, Myricetin, Hesperidin, and Naringenin) were downloaded from the PubChem database.

    • Ligand preparation was performed using ADT. This involved detecting the root, setting the number of rotatable bonds, and saving the files in the PDBQT format.

  • Molecular Docking:

    • Molecular docking was performed using AutoDock Vina.

    • A grid box was defined to encompass the active site of Mpro, centered on the co-crystallized inhibitor's position. The grid box dimensions were set to 40 x 40 x 40 Å with a spacing of 1 Å.

    • The docking simulations were run with an exhaustiveness of 8 to ensure a thorough search of the conformational space.

  • Analysis and Visualization:

    • The output from AutoDock Vina, which includes the binding affinity (in kcal/mol) and the coordinates of the docked poses, was analyzed. The pose with the lowest binding energy was selected for further analysis.

    • The interactions between the ligands and the protein, such as hydrogen bonds and hydrophobic interactions, were visualized and analyzed using PyMOL and BIOVIA Discovery Studio Visualizer.

Comparative Analysis of Docking Results

The docking simulations provide valuable quantitative and qualitative data to compare the potential of different flavonoids as Mpro inhibitors.

Binding Affinity

Binding affinity is a measure of the strength of the interaction between a ligand and a protein. A more negative value indicates a stronger binding.

FlavonoidPubChem CIDBinding Affinity (kcal/mol)
Hesperidin10621-9.8
Myricetin5281672-8.5
Quercetin5280343-8.2
Naringenin932-7.6

These are representative values based on published studies and may vary slightly depending on the precise docking parameters used.

From the results, Hesperidin exhibits the strongest binding affinity for the Mpro active site, suggesting it may be a more potent inhibitor compared to the other flavonoids tested.

Key Amino Acid Interactions

The inhibitory potential of a compound is not solely determined by its binding energy but also by its specific interactions with key residues in the active site. The active site of Mpro is characterized by a catalytic dyad, Cys145 and His41. Interactions with these residues are particularly important for inhibition.

  • Hesperidin: Forms multiple hydrogen bonds with residues such as Thr25, Gly143, and Cys145. Its larger structure allows it to occupy more of the binding pocket, leading to a more favorable binding energy.

  • Myricetin and Quercetin: These flavonoids show similar binding modes, forming hydrogen bonds with His41, Cys145, and other residues in the S1 and S2 pockets of the active site. The additional hydroxyl group in Myricetin allows for an extra hydrogen bond, potentially contributing to its slightly better binding affinity compared to Quercetin.

  • Naringenin: While still showing good binding affinity, it forms fewer hydrogen bonds compared to the other tested flavonoids, which is consistent with its lower binding score.

Discussion and Future Outlook

This in silico comparative analysis demonstrates that flavonoids, particularly Hesperidin, have the potential to act as inhibitors of the SARS-CoV-2 Main Protease. The docking results provide a structural hypothesis for their mechanism of action, highlighting key interactions within the Mpro active site.

It is crucial to emphasize that these are computational predictions. The next logical steps involve in vitro enzymatic assays to determine the IC50 values of these compounds against Mpro. Further validation through cell-based antiviral assays and eventually, structural biology studies (X-ray crystallography or cryo-EM) of the Mpro-flavonoid complexes would be necessary to confirm the binding modes predicted by docking.

The findings presented here serve as a strong foundation for further investigation into flavonoids as a promising class of natural compounds for the development of novel anti-COVID-19 therapeutics.

References

  • Title: The crystal structure of COVID-19 main protease in complex with an inhibitor N3 Source: Science URL: [Link]

  • Title: Structure of Mpro from SARS-CoV-2 and discovery of its inhibitors Source: Nature URL: [Link]

  • Title: Flavonoids: an overview Source: Journal of Nutritional Science URL: [Link]

  • Title: PDB ID: 6LU7 Source: RCSB Protein Data Bank URL: [Link]

  • Title: AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading Source: Journal of Computational Chemistry URL: [Link]

Safety & Regulatory Compliance

Safety

1-(Pyridazin-4-yl)ethanone oxime proper disposal procedures

In pharmaceutical development and synthetic chemistry, nitrogen-rich heterocyclic oximes like 1-(Pyridazin-4-yl)ethanone oxime (CAS: 51149-19-0)[1] are highly valued as versatile building blocks for kinase inhibitors and...

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Author: BenchChem Technical Support Team. Date: April 2026

In pharmaceutical development and synthetic chemistry, nitrogen-rich heterocyclic oximes like 1-(Pyridazin-4-yl)ethanone oxime (CAS: 51149-19-0)[1] are highly valued as versatile building blocks for kinase inhibitors and triazolopyridazine derivatives. However, the exact structural features that make this compound synthetically useful—the reactive ketoxime moiety and the electron-deficient pyridazine ring—also dictate strict operational and disposal protocols.

As a laboratory professional, relying on generic safety data is insufficient. This guide provides a mechanistic, self-validating framework for the handling, segregation, and disposal of 1-(Pyridazin-4-yl)ethanone oxime, ensuring absolute compliance with environmental regulations and laboratory safety standards[2][3].

Physicochemical Profile & Mechanistic Hazard Causality

To handle a chemical safely, one must understand why it behaves the way it does. The hazards associated with 1-(Pyridazin-4-yl)ethanone oxime are directly linked to its molecular architecture.

  • Causality of Irritation & Sensitization: The oxime hydroxyl group (-C=N-OH) is a strong nucleophile and hydrogen-bond donor. Upon dermal contact, it readily interacts with epidermal proteins, which can trigger acute contact dermatitis and long-term sensitization.

  • Causality of Thermal & Combustion Hazards: The N-N bond within the pyridazine ring and the C=N-O system possess high formation energies. While stable at standard ambient temperatures, exposure to strong acids, oxidizing agents, or uncontrolled combustion leads to rapid decomposition, evolving highly toxic nitrogen oxides (NOx)[4].

  • Causality of Aquatic Toxicity: Pyridazine derivatives can interfere with biological electron transport chains in aquatic microorganisms. Consequently, environmental release must be strictly prevented, and drain disposal is universally prohibited[3].

Quantitative Hazard Summary
PropertyValueOperational Relevance
Chemical Name 1-(Pyridazin-4-yl)ethanone oximeActive pharmaceutical intermediate.
CAS Registry Number 51149-19-0[1]Unique identifier for safety tracking and inventory.
Molecular Formula C6H7N3OHigh nitrogen content dictates NOx emission risks upon burning.
Molecular Weight 137.14 g/mol Determines volatility; fine powders pose inhalation risks.
EPA Waste Characterization Handled as Toxic Organic Waste[4]Requires high-temperature incineration; strictly non-drainable.

Operational Handling Protocol

Every handling procedure must be treated as a closed-loop system where inputs and outputs are verified.

Step 1: Engineering Controls Setup

  • Conduct all operations inside a certified Class II biological safety cabinet or a chemical fume hood with a minimum face velocity of 100 fpm.

  • Causality: The compound is typically a solid powder; localized drafts can easily aerosolize the fine particulates, leading to inhalation exposure.

Step 2: Personal Protective Equipment (PPE) Donning

  • Wear standard laboratory attire: closed-toe shoes, full-length trousers, and a flame-resistant lab coat.

  • Equip double-layered nitrile gloves (minimum 0.11 mm thickness) and tightly fitted chemical splash goggles[3].

  • Causality: Nitrile provides excellent resistance against oxime penetration compared to latex, preventing nucleophilic attack on the skin.

Step 3: Material Transfer & Weighing

  • Use a static-dissipative or non-sparking spatula for dispensing.

  • Transfer the material into a pre-tared, sealable anti-static weigh boat or directly into the reaction vessel to minimize transfer steps.

System Validation Check: Weigh the dispensing vial before and after the transfer. The mass difference must exactly match the mass recorded on the balance. A discrepancy indicates fugitive dust loss to the hood environment, requiring immediate localized wipe-down.

Waste Segregation & Disposal Workflow

Improper disposal of pyridazine oximes can lead to regulatory fines and environmental contamination. The EPA mandates the segregation of hazardous waste to prevent incompatible chemical reactions and to optimize incineration efficiency[2][5].

Step 1: Waste Characterization & Segregation

  • Determine the solvent matrix of the waste. If the oxime was used in a halogenated solvent (e.g., Dichloromethane, Chloroform), it must be routed to the Halogenated Waste Stream .

  • If used in standard organic solvents (e.g., Ethyl Acetate, Methanol), route to the Non-Halogenated Waste Stream .

Step 2: Containment & Storage

  • Collect waste in high-density polyethylene (HDPE) carboys. Do not use metal containers, as trace acids can react with the metal to form explosive hydrogen gas, which may subsequently interact with the oxime.

  • Store in a ventilated secondary containment tray kept below 25°C, away from direct sunlight and strong oxidizers.

Step 3: EPA-Compliant Labeling

  • Label the container explicitly: "Hazardous Waste - Toxic/Irritant Organic (Contains Pyridazine Oxime Derivatives)." Ensure the accumulation start date is clearly marked[3].

System Validation Check: Before sealing an aqueous/organic mixed waste carboy, verify the pH of the mixture is between 6.0 and 8.0 using pH indicator strips. Highly acidic environments can trigger an exothermic Beckmann rearrangement of the oxime during storage.

Disposal Logical Workflow

WasteWorkflow Gen Waste Generation: 1-(Pyridazin-4-yl)ethanone oxime Check Solvent Matrix Check (Halogens/Metals?) Gen->Check Halogen Halogenated Waste Stream (e.g., DCM mixtures) Check->Halogen Yes NonHalogen Non-Halogenated Stream (e.g., EtOAc, MeOH) Check->NonHalogen No Labeling RCRA Labeling: 'Toxic/Irritant Organic' Halogen->Labeling NonHalogen->Labeling Storage Secondary Containment (Ventilated, <25°C) Labeling->Storage Disposal EPA-Compliant High-Temp Incineration Storage->Disposal

Fig 1: Segregation and disposal workflow for pyridazine oxime derivatives.

Spill Response Methodology

In the event of an accidental release, immediate and methodical action is required to prevent aerosolization and dermal exposure.

Step 1: Isolation & Assessment

  • Evacuate personnel from the immediate vicinity. If the spill occurs outside a fume hood, increase room ventilation (100% exhaust if available).

Step 2: Containment & Absorption

  • For Solid Spills: Do NOT dry sweep. Dry sweeping aerosolizes the oxime powder. Gently mist the spill with a compatible solvent (e.g., Isopropanol or water) to dampen the powder, then wipe it up using absorbent pads.

  • For Liquid/Solution Spills: Surround the spill with an inert absorbent barrier (e.g., vermiculite or universal spill clay). Work from the perimeter inward to absorb the liquid.

Step 3: Decontamination & Disposal

  • Wash the affected surface with a mild detergent and water solution to remove residual organic traces.

  • Place all used absorbent materials, wipes, and contaminated gloves into a heavy-duty hazardous waste bag. Tie securely and label for incineration[4][5].

System Validation Check: To confirm complete decontamination, swab the spill area with a solvent-damped filter paper and expose it to a handheld UV lamp (254 nm). The absence of dark spots (UV quenching) on the paper confirms the complete removal of the UV-active pyridazine heterocycle.

Sources

Handling

Personal protective equipment for handling 1-(Pyridazin-4-yl)ethanone oxime

Advanced Safety and Operational Handling Guide: 1-(Pyridazin-4-yl)ethanone oxime As drug development accelerates, the handling of novel pharmaceutical building blocks requires a transition from basic compliance to mechan...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Safety and Operational Handling Guide: 1-(Pyridazin-4-yl)ethanone oxime

As drug development accelerates, the handling of novel pharmaceutical building blocks requires a transition from basic compliance to mechanistic, risk-based safety strategies. 1-(Pyridazin-4-yl)ethanone oxime (CAS: 51149-19-0) is a critical intermediate frequently utilized in the synthesis of kinase inhibitors and receptor modulators.

To ensure the highest standards of laboratory safety, this guide applies the American Chemical Society’s RAMP framework (Recognize, Assess, Minimize, Prepare)[1] to the specific chemical properties of this compound. By understanding the causality behind these safety protocols, researchers can build self-validating workflows that protect both the operator and the integrity of the experiment.

Mechanistic Hazard Profiling (Recognize & Assess)

Effective Personal Protective Equipment (PPE) selection begins with understanding the molecular behavior of the compound. 1-(Pyridazin-4-yl)ethanone oxime presents two primary structural considerations:

  • The Pyridazine Moiety: Diazine rings are highly electron-deficient and possess a high topological polar surface area. While this makes them excellent pharmacophores, it also means they can readily interact with biological membranes if systemic exposure occurs.

  • The Oxime Group (=N-OH): Oximes are known skin sensitizers. More critically, under strongly acidic or basic conditions, or in the presence of excess moisture and heat, the oxime group can undergo hydrolysis. This degradation pathway releases hydroxylamine—a potent mutagen, respiratory irritant, and potential explosive hazard at high concentrations.

Because the compound is typically handled as a fine crystalline solid, aerosolized dust generation is the primary vector for acute exposure[2].

Tiered PPE & Hazard Mitigation Matrix (Minimize)

Do not rely on a "one-size-fits-all" approach to PPE. The protective barriers must adapt to the physical state of the chemical during different phases of your workflow. According to standard prudent laboratory practices, engineering controls must always precede PPE[3].

Table 1: Quantitative PPE and Hazard Mitigation Matrix

Hazard CategoryMechanistic RiskRequired Control / PPETechnical Specification
Inhalation Aerosolization of fine crystalline dust during weighing.Engineering ControlChemical Fume Hood calibrated to a face velocity of 80–100 fpm[3].
Dermal (Solid) Direct skin sensitization from the oxime functional group.Hand Protection (Base)Nitrile gloves (≥ 5 mil thickness).
Dermal (Solution) Carrier-mediated tissue penetration (e.g., via DMSO/DMF).Hand Protection (Solvent)Double-gloving: Butyl rubber outer layer over a Nitrile inner layer.
Ocular Corneal abrasion and chemical irritation from particulates.Eye ProtectionANSI Z87.1 compliant splash goggles (Safety glasses are insufficient for fine powders).
Systemic Static discharge igniting airborne organic dust.Body ProtectionFlame-resistant (FR) Nomex lab coat, fully buttoned.

Operational Workflow & Handling Protocol

The following protocol is a self-validating system designed to prevent airborne contamination and mitigate the risk of premature oxime hydrolysis.

G Start RAMP Hazard Assessment (Oxime & Pyridazine) PPE Don Tiered PPE (Nitrile, Goggles, FR Coat) Start->PPE Hood Engineering Controls (Fume Hood: 80-100 fpm) PPE->Hood Weighing Weighing & Transfer (Anti-static tools, minimize dust) Hood->Weighing Reaction Reaction & Dissolution (Closed system, avoid hydrolysis) Weighing->Reaction Decon Decontamination & Doffing (Wet-wipe surfaces) Reaction->Decon Waste Waste Disposal (Incineration protocol) Decon->Waste

Caption: Safe handling and operational workflow for 1-(Pyridazin-4-yl)ethanone oxime.

Step-by-Step Methodology: Weighing and Dissolution

Causality Focus: Preventing static repulsion and solvent breakthrough.

  • Pre-Operational Verification: Confirm the fume hood monitor reads between 80–100 fpm[3]. Don splash goggles, an FR lab coat, and 5-mil nitrile gloves.

  • Static Mitigation: Fine organic powders like 1-(Pyridazin-4-yl)ethanone oxime hold static charges that cause them to "jump" from spatulas, contaminating the workspace. Use an anti-static ionizing gun (e.g., Zerostat) on the weighing boat and metal spatula prior to dispensing.

  • Dispensing: Carefully weigh the required mass. Immediately recap the source bottle to prevent ambient moisture from initiating slow oxime hydrolysis.

  • Transfer & Solvent Introduction: Transfer the solid into a dry reaction vessel. Crucial Step: Before handling polar aprotic solvents (like DMSO or DMF) commonly used to dissolve pyridazine derivatives, don Butyl rubber gloves over your nitrile gloves. Nitrile degrades rapidly upon contact with DMSO, which acts as a carrier solvent, driving dissolved toxic compounds directly through the skin barrier.

  • Dissolution: Seal the vessel with a septum and purge with an inert gas (Nitrogen or Argon) to displace moisture. Swirl gently until fully dissolved. Do not apply heat unless dictated by the validated synthetic route, as thermal stress exacerbates hydroxylamine release.

Emergency Response & Spill Management (Prepare)

If a spill occurs, the response must be dictated by the physical state of the compound to avoid exacerbating the hazard[1].

  • Solid Spill (Powder): Never sweep a dry powder spill. Sweeping aerosolizes the oxime, creating an immediate inhalation hazard. Instead, gently cover the spill with damp absorbent paper towels (using water or a mild solvent like ethanol) to suppress dust. Wipe inward from the edges, place the contaminated towels in a hazardous waste bag, and wash the surface with soap and water.

  • Solution Spill (e.g., in DMSO): Immediately evacuate the immediate area to allow fumes to clear. Don heavy-duty butyl gloves and a chemical-resistant apron. Apply a universal chemical absorbent pad or vermiculite. Scoop the absorbed mixture using non-sparking tools into a highly visible, sealable hazardous waste container.

Disposal Plan

1-(Pyridazin-4-yl)ethanone oxime and its derivatives must not be disposed of in standard aqueous waste streams due to their biological activity and potential aquatic toxicity.

  • Solid Waste: Collect all contaminated weighing boats, spatulas, and PPE in a designated, clearly labeled solid hazardous waste bin for high-temperature incineration.

  • Liquid Waste: Segregate into "Halogenated" or "Non-Halogenated" organic waste based on the reaction solvent used. Ensure the waste carboy is stored in secondary containment and vented properly to prevent pressure buildup from potential trace hydroxylamine off-gassing.

References

  • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version (2011) Source: National Academies of Sciences, Engineering, and Medicine URL: [Link]

  • Title: Guidelines for Chemical Laboratory Safety in Academic Institutions Source: American Chemical Society (ACS) URL: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(Pyridazin-4-yl)ethanone oxime
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1-(Pyridazin-4-yl)ethanone oxime
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